molecular formula C21H29N3O2 B15588095 NMS-P515

NMS-P515

カタログ番号: B15588095
分子量: 355.5 g/mol
InChIキー: OYGLTKXMFGWXJT-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NMS-P515 is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H29N3O2

分子量

355.5 g/mol

IUPAC名

(1S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxo-1H-isoindole-4-carboxamide

InChI

InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1

InChIキー

OYGLTKXMFGWXJT-AWEZNQCLSA-N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the PARP-1 Inhibitory Activity of NMS-P515

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PARP-1 inhibitory activity of NMS-P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document consolidates available quantitative data, outlines general experimental methodologies, and presents visual representations of the underlying biological pathways and experimental procedures.

Quantitative Inhibitory Activity

This compound has demonstrated significant potency against PARP-1 in both biochemical and cellular contexts. The key quantitative metrics for its inhibitory activity are summarized in the table below.

ParameterValueAssay TypeCell Line (if applicable)Reference
Biochemical Inhibition
Kd16 nM (0.016 µM)Biochemical AssayN/A[1][2][3][4]
Cellular Inhibition
IC5027 nM (0.027 µM)Cellular AssayHeLa[1][2][3][4]
In Vivo Antitumor Activity
Tumor Growth Inhibition48% (maximal)Mouse Xenograft ModelCapan-1 (BRCA2-mutated)[1]
Dosage80 mg/kg, orally, daily for 12 daysMouse Xenograft ModelCapan-1 (BRCA2-mutated)[1]

Mechanism of Action: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in the cellular response to DNA damage, particularly in the repair of single-strand breaks.[2] PARP-1 inhibitors like this compound act by competing with the enzyme's natural substrate, NAD+, thereby preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins.[2] This inhibition of PARP-1's catalytic activity leads to the trapping of PARP-1 on damaged DNA. The persistence of these PARP-1-DNA complexes is cytotoxic, especially in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Catalyzes PARP1_Trapping PARP-1 Trapping on DNA PARP1->PARP1_Trapping NAD NAD+ NAD->PAR DNA_Repair_Proteins Recruitment of DNA Repair Proteins PAR->DNA_Repair_Proteins DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival NMS_P515 This compound NMS_P515->PARP1 Inhibits Cytotoxicity Cell Death (Synthetic Lethality) PARP1_Trapping->Cytotoxicity

Figure 1. Mechanism of PARP-1 Inhibition by this compound.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's inhibitory activity are not publicly available, this section outlines generalized methodologies for the key experiments typically performed to characterize PARP-1 inhibitors.

3.1. Biochemical PARP-1 Inhibition Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PARP-1.

  • Objective: To determine the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50) or to determine the binding affinity (Kd).

  • General Procedure:

    • Reaction Setup: A reaction mixture is prepared containing purified recombinant human PARP-1 enzyme, a DNA substrate (typically nicked DNA to activate the enzyme), and the co-substrate NAD+.

    • Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells.

    • Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

    • Detection: The amount of PAR produced is quantified. This can be achieved through various methods, such as:

      • ELISA-based assays: Using an antibody that specifically recognizes PAR.

      • Fluorescent assays: Using a labeled NAD+ analogue that is incorporated into PAR chains.

      • Chemiluminescent assays. [5]

    • Data Analysis: The signal is measured, and the percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

3.2. Cellular PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit PARP-1 activity within a cellular context.

  • Objective: To determine the IC50 of the inhibitor in a cellular environment, reflecting its cell permeability and target engagement.

  • General Procedure:

    • Cell Culture and Seeding: A suitable cell line (e.g., HeLa) is cultured and seeded into microplates.[1]

    • Compound Treatment: Cells are treated with a range of concentrations of this compound for a predetermined period.

    • Induction of DNA Damage: DNA damage is induced to activate PARP-1. This is often done using a DNA-damaging agent like hydrogen peroxide or a topoisomerase inhibitor.

    • Cell Lysis and PAR Detection: Cells are lysed, and the levels of PAR are measured, typically using an ELISA-based method or immunofluorescence staining.

    • Data Analysis: The reduction in PAR levels in treated cells compared to untreated (but damaged) control cells is used to calculate the percentage of inhibition and subsequently the IC50 value.

PARP1_Inhibition_Assay_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Start_Bio Start Prepare_Reaction Prepare Reaction Mix (PARP-1, DNA, NAD+) Start_Bio->Prepare_Reaction Add_Inhibitor_Bio Add this compound (Varying Concentrations) Prepare_Reaction->Add_Inhibitor_Bio Incubate_Bio Incubate Add_Inhibitor_Bio->Incubate_Bio Detect_PAR Detect PAR Production (e.g., ELISA, Fluorescence) Incubate_Bio->Detect_PAR Analyze_Bio Analyze Data (Calculate IC50/Kd) Detect_PAR->Analyze_Bio End_Bio End Analyze_Bio->End_Bio Start_Cell Start Seed_Cells Seed Cells in Microplate Start_Cell->Seed_Cells Add_Inhibitor_Cell Treat Cells with This compound Seed_Cells->Add_Inhibitor_Cell Induce_Damage Induce DNA Damage Add_Inhibitor_Cell->Induce_Damage Lyse_Cells Lyse Cells Induce_Damage->Lyse_Cells Detect_PAR_Cell Detect Cellular PAR (e.g., ELISA, Immunofluorescence) Lyse_Cells->Detect_PAR_Cell Analyze_Cell Analyze Data (Calculate IC50) Detect_PAR_Cell->Analyze_Cell End_Cell End Analyze_Cell->End_Cell

Figure 2. Generalized Experimental Workflow for PARP-1 Inhibition Assays.

In Vivo Efficacy

This compound has demonstrated antitumor activity in a preclinical in vivo model.[1] In a mouse xenograft model using the BRCA2-mutated pancreatic cancer cell line Capan-1, oral administration of this compound at a dose of 80 mg/kg daily for 12 days resulted in a maximal tumor growth inhibition of 48%.[1] This finding highlights the potential of this compound as an orally bioavailable anticancer agent, particularly for tumors with defects in homologous recombination repair.

Conclusion

This compound is a highly potent inhibitor of PARP-1, exhibiting low nanomolar activity in both biochemical and cellular assays. Its mechanism of action is consistent with other PARP-1 inhibitors, leading to synthetic lethality in cancer cells with specific DNA repair deficiencies. The demonstrated in vivo efficacy further supports its potential for continued development as a therapeutic agent. Further research would be beneficial to fully elucidate its selectivity profile against other PARP family members and to expand on its in vivo pharmacological properties.

References

NMS-P515: A Technical Overview of a Stereospecific PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA single-strand break repair. Developed by Nerviano Medical Sciences, this isoindolinone-based compound has demonstrated significant preclinical efficacy, both as a monotherapy and in combination with DNA-damaging agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and key quantitative data to support further research and development efforts in the field of targeted cancer therapy.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks.[1] Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality. This compound was identified from an isoindolinone carboxamide series as a potent and selective inhibitor of PARP-1.[2][3] This document outlines the discovery and preclinical characterization of this compound.

Discovery and Physicochemical Properties

This compound, chemically known as (S)-1-(1-cyclohexylethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide, was discovered through the exploration of a C1-methylated isoindolinone scaffold.[3] It is a stereospecific inhibitor, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[2]

Table 1: Physicochemical and ADME Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₂N₂O₂[2]
Molecular Weight286.37 g/mol [2]
Stereochemistry(S)-enantiomer[2]
Solubility (pH 7.4)>200 µM[2]
hPPB (%)92.2[2]
CYP InhibitionIC₅₀ > 10 µM for major isoforms[2]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. This inhibition prevents the repair of DNA single-strand breaks, which, during replication, can be converted into more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair pathways, these double-strand breaks cannot be efficiently repaired, leading to cell death.

DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER initiates DSB DNA Double-Strand Break PARP1->DSB unresolved SSB leads to NMSP515 This compound NMSP515->PARP1 inhibits BER->DNA_SSB repairs HR_deficient HR-Deficient Cancer Cell DSB->HR_deficient Cell_Death Cell Death HR_deficient->Cell_Death

Figure 1: this compound Mechanism of Action.

Preclinical Efficacy

The preclinical activity of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its potency and selectivity.

Biochemical and Cellular Activity

This compound is a potent inhibitor of PARP-1 in both biochemical and cellular assays.[2]

Table 2: In Vitro Activity of this compound

AssayParameterValueCell LineReference
Biochemical AssayKd16 nM-[2]
Cellular AssayIC₅₀27 nMHeLa[2]
In Vivo Antitumor Activity

The in vivo efficacy of this compound was assessed in a Capan-1 human pancreatic cancer xenograft model in nude mice. Capan-1 cells have a BRCA2 mutation, making them sensitive to PARP inhibition.[3]

Table 3: In Vivo Efficacy of this compound in Capan-1 Xenograft Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Reference
This compound80 mg/kg, p.o., q.d.48[3]
This compound + Temozolomide80 mg/kg, p.o., q.d. + 62.5 mg/kg, i.p., q.d. x 579[3]

Experimental Protocols

The following are representative protocols for the key experiments conducted during the preclinical development of this compound.

PARP-1 Enzymatic Assay

This assay measures the ability of this compound to inhibit the catalytic activity of recombinant human PARP-1.

Protocol:

  • Recombinant human PARP-1 is incubated with a reaction buffer containing NAD⁺ and activated DNA.

  • This compound is added at various concentrations.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The consumption of NAD⁺ is measured, often using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

cluster_0 Reaction Mixture PARP1 Recombinant PARP-1 Incubation Incubate at 37°C PARP1->Incubation NAD NAD+ NAD->Incubation DNA Activated DNA DNA->Incubation NMSP515 This compound (Test Compound) NMSP515->Incubation Measurement Measure NAD+ Consumption Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

Figure 2: PARP-1 Enzymatic Assay Workflow.
Cellular PARP Inhibition Assay

This assay determines the ability of this compound to inhibit PARP activity within a cellular context.

Protocol:

  • HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of this compound for a defined period.

  • DNA damage is induced by treating the cells with hydrogen peroxide (H₂O₂).

  • Cells are fixed and permeabilized.

  • Poly(ADP-ribose) (PAR) levels are detected using an anti-PAR antibody and a fluorescently labeled secondary antibody.

  • Fluorescence intensity is quantified using a high-content imaging system.

  • IC₅₀ values are determined from the dose-response curve.

Capan-1 Xenograft Model

This in vivo model assesses the antitumor efficacy of this compound in a relevant cancer model.

Protocol:

  • Female athymic nude mice are subcutaneously inoculated with Capan-1 human pancreatic cancer cells.

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • This compound is administered orally at the specified dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition is calculated relative to the vehicle-treated control group.

Inoculation Subcutaneous inoculation of Capan-1 cells into nude mice Tumor_Growth Tumor growth to palpable size Inoculation->Tumor_Growth Randomization Randomization of mice into treatment groups Tumor_Growth->Randomization Treatment Oral administration of this compound or vehicle Randomization->Treatment Monitoring Regular measurement of tumor volume and body weight Treatment->Monitoring Endpoint End of study, tumor excision, and weighing Monitoring->Endpoint

Figure 3: Capan-1 Xenograft Model Workflow.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. Further development by Nerviano Medical Sciences or its partners may be ongoing but is not in the public domain.

Conclusion

This compound is a potent and stereospecific PARP-1 inhibitor with a well-defined mechanism of action and promising preclinical antitumor activity. The data presented in this technical guide highlight its potential as a therapeutic agent, particularly for cancers with defects in DNA repair pathways. The detailed experimental protocols provide a foundation for researchers to further investigate the properties and potential applications of this compound and similar compounds in the field of oncology.

References

NMS-P515: A Novel PARP-1 Inhibitor Exploiting Synthetic Lethality in BRCA-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of NMS-P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), and its role in the therapeutic strategy of synthetic lethality for cancers harboring BRCA1 and BRCA2 mutations. This document details the mechanism of action, preclinical efficacy, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for key assays relevant to the evaluation of PARP inhibitors and presents available quantitative data in a structured format to facilitate comparison. The guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and DNA damage response.

Introduction to Synthetic Lethality and PARP Inhibition in BRCA-Mutated Cancers

The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable.[1] In the context of oncology, this provides a powerful therapeutic window to selectively target cancer cells with specific genetic alterations, while sparing normal, healthy cells.

A prime example of successful clinical application of synthetic lethality is the use of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.[1] BRCA1 and BRCA2 are critical components of the homologous recombination (HR) pathway, a high-fidelity DNA repair mechanism for double-strand breaks (DSBs).[2] Tumors with BRCA1/2 mutations are deficient in HR and become heavily reliant on other DNA repair pathways for survival, particularly the base excision repair (BER) pathway, where PARP enzymes play a central role.[2]

PARP-1 is a key enzyme that detects and signals single-strand breaks (SSBs) in DNA.[3] Inhibition of PARP-1 catalytic activity prevents the efficient repair of SSBs. These unrepaired SSBs, when encountered by the replication machinery, can collapse replication forks and lead to the formation of cytotoxic DSBs.[4] In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutated cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1]

This compound: A Potent and Stereospecific PARP-1 Inhibitor

This compound is a novel, orally active, and stereospecific inhibitor of PARP-1.[3] Preclinical studies have demonstrated its high potency in both biochemical and cellular assays.

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparative context with other well-established PARP inhibitors.

Table 1: Biochemical and Cellular Potency of this compound

CompoundTargetAssay TypeValueCell Line (for cellular assay)Reference
This compound PARP-1Biochemical (Kd)16 nM-[3][5]
This compound PARP-1Cellular (IC50)27 nMHeLa[3][5]

Table 2: Comparative Cellular Potency (IC50) of PARP Inhibitors in BRCA-Mutant and Wild-Type Cell Lines

Note: Data for Olaparib and Talazoparib are included for comparative purposes and are sourced from publicly available literature. Direct head-to-head studies with this compound in these specific cell lines are not publicly available.

CompoundCell LineBRCA1 StatusBRCA2 StatusIC50 (µM)Reference
This compound HeLaWild-TypeWild-Type0.027[3][5]
OlaparibMDA-MB-436MutantWild-Type~0.005 (CC50)[6]
OlaparibHCC1428Wild-TypeMutant~0.2 (CC50)[6]
TalazoparibMDA-MB-436MutantWild-Type< 0.001[7]
TalazoparibHCC1937MutantWild-Type~10[7]

Table 3: In Vivo Antitumor Activity of this compound

CompoundCancer ModelBRCA2 StatusDosingOutcomeReference
This compound Capan-1 pancreatic mouse xenograftMutated80 mg/kg, orally, daily for 12 days48% maximal tumor growth inhibition[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Synthetic Lethality

The following diagram illustrates the core principle of synthetic lethality between PARP-1 inhibition and BRCA deficiency.

SyntheticLethality cluster_NormalCell Normal Cell (BRCA Proficient) cluster_BRCACell BRCA-Mutant Cancer Cell SSB_N Single-Strand Break (SSB) PARP1_N PARP-1 SSB_N->PARP1_N activates BER_N Base Excision Repair (BER) PARP1_N->BER_N initiates Replication_N Replication BER_N->Replication_N allows safe DSB_N Double-Strand Break (DSB) Replication_N->DSB_N can lead to HR_N Homologous Recombination (HR) DSB_N->HR_N repaired by CellSurvival_N Cell Survival HR_N->CellSurvival_N SSB_C Single-Strand Break (SSB) PARP1_C PARP-1 SSB_C->PARP1_C Replication_C Replication SSB_C->Replication_C unrepaired NMSP515 This compound NMSP515->PARP1_C inhibits BER_C Base Excision Repair (BER) PARP1_C->BER_C blocked DSB_C Double-Strand Break (DSB) Replication_C->DSB_C causes HR_C Homologous Recombination (HR) DSB_C->HR_C impaired CellDeath Cell Death HR_C->CellDeath

Caption: Synthetic lethality of this compound in BRCA-mutant cells.

Experimental Workflow: In Vitro PARP-1 Enzymatic Assay

This workflow outlines the steps for determining the inhibitory activity of a compound against the PARP-1 enzyme.

PARP1_Enzymatic_Assay Start Start: Prepare Reagents PlateCoating Coat 96-well plate with Histones Start->PlateCoating Blocking Block non-specific binding sites PlateCoating->Blocking InhibitorPrep Prepare serial dilutions of this compound Blocking->InhibitorPrep ReactionMix Add PARP-1 enzyme, activated DNA, and inhibitor to wells InhibitorPrep->ReactionMix Initiation Initiate reaction with Biotinylated-NAD+ ReactionMix->Initiation Incubation Incubate to allow PARylation Initiation->Incubation Detection Add Streptavidin-HRP Incubation->Detection Readout Measure Chemiluminescence Detection->Readout Analysis Calculate IC50 value Readout->Analysis

Caption: Workflow for a PARP-1 enzymatic inhibition assay.

Experimental Workflow: Cellular PARP Inhibition Assay (PAR-AF)

This workflow describes a method to assess the ability of a compound to inhibit PARP activity within cells.

Cellular_PARP_Assay Start Start: Seed Cells InhibitorTreatment Treat cells with this compound Start->InhibitorTreatment DNADamage Induce DNA damage (e.g., with H2O2) InhibitorTreatment->DNADamage FixPerm Fix and permeabilize cells DNADamage->FixPerm PrimaryAb Incubate with anti-PAR primary antibody FixPerm->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Imaging Acquire images using high-content imaging system SecondaryAb->Imaging Analysis Quantify nuclear fluorescence intensity Imaging->Analysis

Caption: Workflow for a cellular PARP inhibition assay.

Detailed Experimental Protocols

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

Objective: To determine the in vitro IC50 value of this compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • This compound and a reference PARP inhibitor (e.g., Olaparib)

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., wash buffer with 2% BSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Microplate reader with chemiluminescence detection capability

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate again three times.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 µM to 0.05 nM. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Setup: Add 25 µL of the serially diluted this compound or control to the appropriate wells. Add 25 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA in assay buffer to all wells except the "no enzyme" control wells.

  • Reaction Initiation: Add 50 µL of biotinylated NAD+ in assay buffer to all wells to start the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection: Wash the plate five times with wash buffer. Add 100 µL of streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

  • Readout: Wash the plate five times with wash buffer. Add 100 µL of chemiluminescent HRP substrate to each well and immediately measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background signal (no enzyme control) from all readings. Normalize the data to the vehicle control (100% activity) and a high concentration of a potent inhibitor (0% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Xenograft Study in a BRCA-Mutated Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a BRCA-mutated cancer model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • BRCA-mutated cancer cell line (e.g., Capan-1 for BRCA2 mutation)

  • Matrigel

  • This compound formulation for oral gavage (e.g., suspension in 0.5% methylcellulose)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Culture Capan-1 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers twice weekly using the formula: (Length x Width2) / 2. When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Prepare the this compound formulation and vehicle control. Administer this compound orally by gavage at the desired dose (e.g., 80 mg/kg) once daily. Administer the vehicle to the control group on the same schedule.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 12-21 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group. Plot the mean tumor volume over time for each group. Analyze the statistical significance of the differences in tumor volume between the groups.

Conclusion

This compound is a potent PARP-1 inhibitor that has demonstrated significant preclinical activity, particularly in a BRCA2-mutated cancer model. The principle of synthetic lethality provides a strong rationale for its development as a targeted therapy for cancers with deficiencies in homologous recombination. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers interested in further investigating this compound and other PARP inhibitors. Future studies should focus on expanding the preclinical evaluation of this compound in a broader range of BRCA1 and BRCA2-mutated models and on direct comparative studies with other clinically relevant PARP inhibitors to fully delineate its therapeutic potential.

References

Preclinical Profile of NMS-P515 in Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for NMS-P515, a stereospecific PARP-1 inhibitor, in the context of pancreatic cancer models. The information is compiled from publicly available scientific literature to support research and development efforts in oncology.

Part 1: Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various biochemical and cell-based assays, as well as in vivo tumor models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

ParameterValueAssay TypeNotes
Kd 0.016 µM (16 nM)Biochemical AssayDissociation constant for PARP-1.[1]
IC50 0.027 µM (27 nM)Cellular AssayHalf-maximal inhibitory concentration in HeLa cells.[1]

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

Animal ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Body Weight Loss
Mouse XenograftCapan-1 (BRCA2-mutated)This compound80 mg/kg, oral, once daily for 12 days48% (maximal)6% (maximum)[1]

Part 2: Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies for the key experiments cited in the evaluation of this compound.

PARP-1 Biochemical Assay (Kd Determination)
  • Objective: To determine the binding affinity (dissociation constant, Kd) of this compound for the PARP-1 enzyme.

  • Methodology: While the specific details of the assay used for this compound are not publicly available, a representative protocol for determining the Kd of a PARP-1 inhibitor often involves a fluorescence polarization (FP) displacement assay.

    • Reagents: Recombinant human PARP-1 protein, a fluorescently labeled PARP inhibitor (probe), assay buffer.

    • Procedure:

      • A fixed concentration of the PARP-1 enzyme and the fluorescent probe are incubated to form a complex, resulting in a high FP signal.

      • Increasing concentrations of the unlabeled inhibitor (this compound) are added.

      • The unlabeled inhibitor competes with the fluorescent probe for binding to PARP-1, causing a decrease in the FP signal.

    • Data Analysis: The Kd value is calculated by fitting the displacement curve using appropriate binding models.

Cellular PARP-1 Inhibition Assay (IC50 Determination)
  • Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound in a cellular context.

  • Methodology: A common method for determining the cellular IC50 of PARP inhibitors is a cell-based ELISA to quantify poly(ADP-ribose) (PAR) levels.

    • Cell Line: HeLa cells were used for the reported IC50 value.[1]

    • Procedure:

      • Cells are seeded in 96-well plates and allowed to adhere.

      • Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP-1 activity.

      • Concurrently, cells are treated with serial dilutions of this compound.

      • After a set incubation period, cells are fixed and permeabilized.

      • PAR levels are detected using an anti-PAR antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Data Analysis: The signal is read using a plate reader, and the IC50 value is calculated by plotting the percentage of PAR inhibition against the logarithm of the this compound concentration.

In Vivo Pancreatic Cancer Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of pancreatic cancer.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

    • Cell Line: Capan-1, a human pancreatic adenocarcinoma cell line with a BRCA2 mutation, is used.[1][2]

    • Tumor Implantation: Capan-1 cells are implanted subcutaneously into the flank of the mice.[2][3] Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound orally at a dose of 80 mg/kg daily for 12 days.[1] The control group receives the vehicle.

    • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

    • Endpoint: The study is terminated after the treatment period, and tumors are excised and weighed.

    • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Part 3: Visualizations

Diagrams illustrating key pathways and workflows are provided below to enhance understanding.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits NADP NAD+ PARP1->NADP consumes PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NADP->PAR produces DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair NMS_P515 This compound NMS_P515->PARP1 inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Kd determination) Cellular_Assay Cellular Assay (IC50 determination) Tumor_Implantation Capan-1 Cell Implantation Cellular_Assay->Tumor_Implantation Treatment_Phase This compound Administration (80 mg/kg, p.o.) Tumor_Implantation->Treatment_Phase Monitoring Tumor & Body Weight Measurement Treatment_Phase->Monitoring Endpoint_Analysis Tumor Excision & TGI Calculation Monitoring->Endpoint_Analysis

References

In Vivo Efficacy of NMS-P515 in Xenograft Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of DNA single-strand breaks.[1] The inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to synthetic lethality and tumor cell death. Preclinical evaluation of this compound has demonstrated its antitumor activity in mouse xenograft cancer models, suggesting its potential for further development.[1]

This technical guide provides an in-depth overview of the in vivo efficacy of this compound and its closely related analogue, NMS-P293 (Itareparib), in xenograft models. Due to the limited publicly available in vivo data for this compound, this document leverages detailed findings from NMS-P293 to present a comprehensive picture of the expected preclinical efficacy and methodologies. NMS-P293 is a potent and highly selective PARP-1 inhibitor from the same discovery program at Nerviano Medical Sciences.[2][3][4]

Core Mechanism: PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway. Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors like this compound competitively bind to the catalytic domain of PARP-1, preventing PAR synthesis and trapping PARP-1 on the DNA. This trapping leads to the formation of cytotoxic PARP-DNA complexes, which, during DNA replication, result in the collapse of replication forks and the formation of double-strand breaks. In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation and Binding DNA_SSB->PARP1_Activation PAR_Synthesis PAR Chain Synthesis PARP1_Activation->PAR_Synthesis PARP1_Inhibition PARP-1 Inhibition & Trapping PARP1_Activation->PARP1_Inhibition DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment SSB_Repair SSB Repair DDR_Recruitment->SSB_Repair NMS_P515 This compound NMS_P515->PARP1_Inhibition Replication_Fork_Collapse Replication Fork Collapse & DSBs PARP1_Inhibition->Replication_Fork_Collapse Apoptosis Apoptosis in HRD Cells Replication_Fork_Collapse->Apoptosis

Diagram 1: Mechanism of Action of this compound.

In Vivo Efficacy in Xenograft Models

While specific quantitative data for this compound is not detailed in available literature, extensive preclinical studies on the closely related PARP-1 inhibitor, NMS-P293, demonstrate significant anti-tumor efficacy in xenograft models of human cancers with DNA repair deficiencies.

Summary of In Vivo Efficacy Data (NMS-P293)
Xenograft ModelCancer TypeKey Genetic MarkerDosing RegimenTumor Growth Inhibition (TGI)OutcomeReference
MDA-MB-436Breast CancerBRCA1 mutant50 mg/kg, oral, daily>95% PAR inhibitionPotent, dose-related growth inhibition[5]
BRCA-mutated xenograftBreast CancerBRCA mutantOral administrationNot specifiedComplete tumor regressions and cures[4]

Experimental Protocols

The following sections detail the methodologies typically employed in xenograft studies to evaluate the in vivo efficacy of PARP inhibitors like this compound and NMS-P293.

Xenograft Tumor Model Establishment
  • Cell Line Culture: Human cancer cell lines, such as the BRCA1-mutant breast cancer cell line MDA-MB-436, are cultured in appropriate media and conditions to ensure exponential growth.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells. Animals are acclimated for at least one week before experimental procedures.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 106 to 1 x 107 cells) in a sterile, serum-free medium, often mixed with an equal volume of Matrigel, is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.

Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., MDA-MB-436) Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Immunocompromised Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (this compound or Vehicle) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis 8. Data Analysis (TGI Calculation) Data_Collection->Analysis

Diagram 2: General Experimental Workflow.
Drug Formulation and Administration

  • Formulation: this compound or the comparator compound is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administration: The drug is administered to the treatment group according to a predetermined schedule and dosage. The control group receives the vehicle only. For NMS-P293, oral administration has been shown to be effective.[4][5]

Efficacy Evaluation and Data Analysis
  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

  • Secondary Endpoints: Other endpoints may include body weight changes (to assess toxicity), survival analysis, and biomarker analysis (e.g., PAR levels in tumor tissue).

  • Statistical Analysis: Statistical significance of the difference in tumor growth between treated and control groups is determined using appropriate statistical tests, such as the t-test or ANOVA.

Pharmacodynamic (PD) Biomarker Analysis

To confirm the mechanism of action in vivo, tumor samples can be collected at various time points after drug administration to assess the inhibition of PARP-1 activity.

  • Tumor Collection: Tumors are excised from a subset of animals at specified times post-treatment.

  • Tissue Processing: Tumors are snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

  • PAR Level Measurement: PAR levels in tumor lysates are quantified using methods such as ELISA or Western blotting to determine the extent and duration of PARP-1 inhibition. For NMS-P293, a single oral administration of 50 mg/kg resulted in over 95% inhibition of PAR in tumors, which persisted for more than 24 hours.[5]

Conclusion

While detailed in vivo efficacy data for this compound remains to be fully published, the available information, combined with extensive data from the closely related compound NMS-P293, strongly supports its potential as a potent anti-tumor agent in xenograft models of cancers with homologous recombination deficiencies. The experimental protocols outlined in this guide provide a robust framework for the continued preclinical evaluation of this compound and other novel PARP-1 inhibitors. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a range of preclinical models.

References

An In-depth Technical Guide to the Cellular Effects of PARP-1 Inhibition by NMS-P515

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P515 is a potent and stereospecific small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. By competitively binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) binding site of PARP-1, this compound effectively abrogates its catalytic activity. This inhibition leads to the accumulation of unrepaired single-strand DNA breaks (SSBs), which can subsequently collapse replication forks and generate more cytotoxic double-strand DNA breaks (DSBs). In the context of cancer cells with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP-1 by this compound induces synthetic lethality, leading to targeted cell death. This technical guide provides a comprehensive overview of the cellular effects of this compound, including its inhibitory potency, impact on cell viability, induction of apoptosis, and modulation of DNA damage response signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into the mechanism of action of this promising anti-cancer agent.

Introduction to PARP-1 and this compound

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in maintaining genomic stability. It recognizes and binds to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the BER pathway.

This compound is a novel isoindolinone derivative identified as a potent and stereospecific inhibitor of PARP-1. Its mechanism of action involves competing with the natural substrate, NAD⁺, for the catalytic domain of PARP-1. This inhibition prevents the formation of PAR chains, thereby disrupting the repair of SSBs. In cancer cells with defective HR repair pathways, the accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication. These DSBs cannot be efficiently repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This selective killing of HR-deficient cells by PARP inhibitors is a well-established synthetic lethal strategy in cancer therapy.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell LineReference
Kd (PARP-1) 16 nM-[1]
IC₅₀ (PARP-1 cellular assay) 27 nMHeLa[1]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC₅₀ (µM)
Capan-1 PancreaticBRCA2-mutatedData not available
MDA-MB-436 BreastBRCA1-mutantData not available
SUM149PT BreastBRCA1-mutantData not available
HCC1937 BreastBRCA1-mutantData not available
HeLa CervicalBRCA-wildtype27 nM[1]

Note: While specific IC₅₀ values for this compound in BRCA-mutant cell lines were not found in the provided search results, PARP inhibitors generally exhibit significantly higher potency in such cell lines.

Table 3: In Vivo Anti-tumor Activity of this compound

Cancer ModelTreatmentOutcomeReference
Capan-1 (pancreatic, BRCA2-mutated) xenograft 80 mg/kg, oral, daily for 12 days48% tumor growth inhibition[2]

Cellular Effects of this compound

Inhibition of PARP-1 Activity and PARylation

This compound directly inhibits the catalytic activity of PARP-1, leading to a significant reduction in the synthesis of PAR. This can be visualized and quantified by Western blot analysis using an anti-PAR antibody.

Induction of DNA Damage

By preventing the repair of SSBs, this compound treatment leads to an accumulation of DNA damage, which can be monitored by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DSBs.

Cell Cycle Arrest

The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest, most commonly in the G2/M phase, to allow time for DNA repair. If the damage is too extensive, the cells are directed towards apoptosis.

Induction of Apoptosis

In HR-deficient cancer cells, the overwhelming DNA damage induced by this compound triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3, and the externalization of phosphatidylserine (B164497) on the cell surface.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the DNA Damage Response (DDR). Inhibition of PARP-1 by this compound initiates a cascade of events that impacts several key DDR proteins.

cluster_0 DNA Damage & Repair DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to PARylation PARylation PARP1->PARylation catalyzes NMS_P515 This compound NMS_P515->PARP1 inhibits BER_Complex BER Repair Complex PARylation->BER_Complex recruits BER_Complex->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) (BRCA1/2 dependent) DNA_DSB->HR_Repair repaired by NHEJ_Repair Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ_Repair repaired by Apoptosis Apoptosis HR_Repair->Apoptosis deficiency leads to cluster_1 DNA Damage Response Signaling DNA_DSB Double-Strand Break (DSB) ATM ATM DNA_DSB->ATM activates ATR ATR DNA_DSB->ATR activates DNA_PKcs DNA-PKcs DNA_DSB->DNA_PKcs activates gH2AX γH2AX ATM->gH2AX phosphorylates RAD51 RAD51 ATM->RAD51 activates Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest ATR->gH2AX phosphorylates ATR->Cell_Cycle_Arrest DNA_PKcs->gH2AX phosphorylates gH2AX->RAD51 recruits Apoptosis Apoptosis RAD51->Apoptosis failure leads to Start Start Coat_Plate Coat 96-well plate with Histone H1 Start->Coat_Plate Block Block wells Coat_Plate->Block Add_Components Add PARP-1 enzyme, activated DNA, and this compound Block->Add_Components Add_Substrate Add Biotinylated NAD+ Add_Components->Add_Substrate Incubate Incubate to allow PARylation Add_Substrate->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Detection Add Streptavidin-HRP Wash->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Wash_Final Wash Incubate_Detection->Wash_Final Add_Substrate_HRP Add HRP substrate Wash_Final->Add_Substrate_HRP Read_Signal Measure colorimetric or chemiluminescent signal Add_Substrate_HRP->Read_Signal End End Read_Signal->End Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block_Membrane Block the membrane Transfer->Block_Membrane Primary_Ab Incubate with primary antibody (e.g., anti-PAR, anti-γH2AX, anti-pATM) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect End End Detect->End Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest and fix cells Treat_Cells->Harvest_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) Harvest_Cells->Stain_DNA Flow_Cytometry Analyze by flow cytometry Stain_DNA->Flow_Cytometry Analyze_Data Analyze DNA content histograms Flow_Cytometry->Analyze_Data End End Analyze_Data->End Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by flow cytometry Stain_Cells->Flow_Cytometry Analyze_Data Quantify cell populations (viable, apoptotic, necrotic) Flow_Cytometry->Analyze_Data End End Analyze_Data->End

References

NMS-P515: A Potent Tool for the Investigation of DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity and preventing diseases such as cancer. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DDR, playing a critical role in the repair of DNA single-strand breaks. Inhibition of PARP-1 has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways. NMS-P515 is a potent and stereospecific inhibitor of PARP-1, making it an invaluable tool for studying the intricacies of the DNA damage response. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in key DDR assays. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of its use in research and drug development.

Introduction to this compound

This compound is a potent, orally active, and stereospecific inhibitor of PARP-1.[1][2] It belongs to the isoindolinone carboxamide series of compounds and has demonstrated significant anti-tumor activity in preclinical models.[2] Its high potency and specificity for PARP-1 make it an ideal chemical probe to investigate the cellular processes governed by this enzyme, particularly in the context of DNA damage and repair.

Mechanism of Action

This compound competitively binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of PARP-1, inhibiting its catalytic activity.[3] PARP-1, upon detecting a DNA single-strand break (SSB), utilizes NAD+ to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins.[4] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. By blocking PAR synthesis, this compound prevents the efficient repair of SSBs. These unrepaired SSBs can then collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, resulting in synthetic lethality and selective cancer cell death.[4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and preclinical efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell LineAssay Description
Kd 16 nM-Biochemical assay measuring the dissociation constant for PARP-1.
IC50 27 nMHeLaCellular assay measuring the half-maximal inhibitory concentration of PARP-1 activity.

Table 2: In Vivo Anti-Tumor Activity of this compound

Animal ModelCancer TypeDosage and AdministrationOutcome
Mouse XenograftPancreatic Cancer (Capan-1, BRCA2-mutated)80 mg/kg, orally, once daily for 12 days48% maximal tumor growth inhibition with a maximum body weight loss of 6%.

Experimental Protocols

This compound can be utilized as a tool in a variety of assays to study the DNA damage response. Below are detailed protocols for key experiments.

PARP-1 Cellular Activity Assay

This assay is designed to measure the inhibition of PARP-1 activity within cells.

Workflow Diagram:

A Seed cells in a 96-well plate B Induce DNA damage (e.g., with H2O2) A->B C Treat with varying concentrations of this compound B->C D Lyse cells and measure PAR levels (e.g., by ELISA) C->D E Determine IC50 value D->E

Caption: Workflow for PARP-1 Cellular Activity Assay.

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (DMSO).

  • DNA Damage Induction: Induce DNA damage by adding H2O2 to a final concentration of 200 µM and incubate for 15 minutes.

  • Cell Lysis: Wash the cells with PBS and lyse with a suitable lysis buffer.

  • PAR Level Quantification: Measure the levels of poly(ADP-ribose) in the cell lysates using a PAR-specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the PAR levels to the vehicle-treated control. Plot the percentage of PARP activity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Inhibition of PARP-1 by this compound is expected to increase the amount of DNA damage detected after treatment with a DNA damaging agent.

Workflow Diagram:

A Treat cells with DNA damaging agent +/- this compound B Embed single cells in low-melting agarose (B213101) on a slide A->B C Lyse cells to remove membranes and proteins B->C D Perform electrophoresis under alkaline conditions C->D E Stain DNA and visualize comets by fluorescence microscopy D->E F Quantify DNA damage (comet tail length/moment) E->F

Caption: Workflow for the Comet Assay.

Protocol:

  • Cell Treatment: Treat cells in suspension with a known DNA damaging agent (e.g., 100 µM H2O2 for 10 minutes on ice) in the presence or absence of this compound (e.g., 1 µM for 1 hour prior to damage).

  • Cell Embedding: Mix approximately 1 x 105 cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with 0.4 M Tris, pH 7.5. Stain the DNA with a fluorescent dye such as SYBR Green I.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using appropriate software.[1][2]

Immunofluorescence for γH2AX Foci Formation

γH2AX is a marker for DNA double-strand breaks. Inhibition of PARP-1 by this compound is expected to lead to an accumulation of DSBs, resulting in an increased number of γH2AX foci.

Workflow Diagram:

A Seed cells on coverslips B Treat with DNA damaging agent +/- this compound A->B C Fix, permeabilize, and block cells B->C D Incubate with primary antibody (anti-γH2AX) C->D E Incubate with fluorescently labeled secondary antibody D->E F Mount coverslips with DAPI E->F G Visualize and quantify foci by fluorescence microscopy F->G

Caption: Workflow for γH2AX Foci Immunofluorescence.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with a DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor) in the presence or absence of this compound.

  • Fixation and Permeabilization: After the desired incubation time, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific antibody binding with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Wash the cells and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.[5]

Cell Cycle Analysis by Flow Cytometry

Inhibition of PARP-1 can lead to cell cycle arrest, typically at the G2/M phase, due to the accumulation of DNA damage.

Workflow Diagram:

A Treat cells with this compound B Harvest and fix cells in ethanol (B145695) A->B C Treat with RNase A B->C D Stain DNA with propidium (B1200493) iodide (PI) C->D E Analyze cell cycle distribution by flow cytometry D->E

Caption: Workflow for Cell Cycle Analysis.

Protocol:

  • Cell Treatment: Culture cells to approximately 60-70% confluency and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Workflow Diagram:

A Implant tumor cells subcutaneously into immunodeficient mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle orally C->D E Monitor tumor volume and body weight D->E F Analyze tumor growth inhibition E->F

Caption: Workflow for In Vivo Xenograft Study.

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., Capan-1 pancreatic cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound orally at the desired dose (e.g., 80 mg/kg) daily. The control group should receive the vehicle solution.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 12 days of treatment), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) as a measure of efficacy.[7]

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of inhibition by this compound.

DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 activates PAR PAR Synthesis PARP1->PAR catalyzes Replication_fork Replication Fork Collapse PARP1->Replication_fork unrepaired SSBs lead to NAD NAD+ NAD->PAR Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins recruits SSB_repair Single-Strand Break Repair Repair_proteins->SSB_repair NMSP515 This compound NMSP515->PARP1 inhibits DSB Double-Strand Break Replication_fork->DSB Cell_death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_death

Caption: PARP-1 Signaling in DNA Damage Response and Inhibition by this compound.

Conclusion

This compound is a highly potent and specific inhibitor of PARP-1, making it an exceptional research tool for dissecting the DNA damage response. Its utility extends from biochemical and cellular assays to in vivo preclinical models. The detailed protocols and visual aids provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of DNA repair and to accelerate the development of novel cancer therapeutics.

References

NMS-P515 and its Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. While direct experimental data on the specific effects of this compound on cell cycle progression are limited in publicly available literature, its mechanism of action as a PARP-1 inhibitor allows for a well-supported hypothesis regarding its impact on cell cycle checkpoints and proliferation. This technical guide synthesizes the known effects of PARP inhibitors on the cell cycle, postulates the expected impact of this compound, and provides detailed experimental protocols to enable researchers to investigate these effects directly.

Introduction: The Role of PARP-1 in Genomic Stability and the Cell Cycle

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme that detects and signals single-strand DNA breaks (SSBs), initiating their repair. By catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins, PARP-1 recruits the necessary DNA repair machinery. Inhibition of PARP-1 enzymatic activity leads to the accumulation of unrepaired SSBs. When the replication fork encounters these SSBs during the S phase of the cell cycle, it can lead to replication fork collapse and the formation of more cytotoxic double-strand breaks (DSBs).

In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is the foundation for the clinical use of PARP inhibitors in certain cancers.[1]

The accumulation of DNA damage due to PARP inhibition triggers cell cycle checkpoints, primarily at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.[2] This G2/M arrest is a critical aspect of the cellular response to PARP inhibitors.

Hypothesized Impact of this compound on Cell Cycle Progression

Given that this compound is a potent PARP-1 inhibitor, it is hypothesized to exert a significant influence on cell cycle progression, primarily through the induction of DNA damage and the subsequent activation of cell cycle checkpoints.

Key Hypothesized Effects:

  • Induction of S-phase Replication Stress: By inhibiting PARP-1, this compound is expected to cause an accumulation of single-strand DNA breaks. During DNA replication in the S phase, these breaks will likely lead to replication fork stalling and collapse, creating replication stress.[3][4][5]

  • Activation of the ATR/Chk1 Pathway: The replication stress and DNA damage induced by this compound are predicted to activate the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling cascade. This pathway is a major regulator of the cellular response to replication stress and DNA damage, leading to cell cycle arrest.[6][7][8][9]

  • G2/M Cell Cycle Arrest: The activation of the ATR/Chk1 pathway is expected to culminate in a robust G2/M checkpoint arrest. This prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair.[10][11][12] This arrest is primarily mediated by the inhibition of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry.[13][14][15][16]

  • Induction of Apoptosis or Mitotic Catastrophe: In cancer cells with underlying DNA repair deficiencies (e.g., BRCA mutations), the prolonged G2/M arrest and the inability to repair the this compound-induced DNA damage are hypothesized to lead to apoptosis or mitotic catastrophe.

The following diagram illustrates the hypothesized signaling pathway for this compound-induced cell cycle arrest.

NMS_P515_Signaling_Pathway NMS_P515 This compound PARP1 PARP-1 NMS_P515->PARP1 Inhibits SSB ↑ Single-Strand DNA Breaks PARP1->SSB Repair Blocked Replication_Fork Replication Fork Stall SSB->Replication_Fork During S-Phase DSB ↑ Double-Strand DNA Breaks Replication_Fork->DSB ATR_Chk1 ATR/Chk1 Pathway Activation DSB->ATR_Chk1 Cdc25 Cdc25 Phosphatase (Inhibition) ATR_Chk1->Cdc25 Inhibits G2M_Arrest G2/M Arrest ATR_Chk1->G2M_Arrest Induces CDK1_CyclinB CDK1/Cyclin B1 (Inactive) Cdc25->CDK1_CyclinB Activates CDK1_CyclinB->G2M_Arrest Promotes Mitotic Entry Apoptosis Apoptosis / Mitotic Catastrophe G2M_Arrest->Apoptosis Leads to

Caption: Hypothesized signaling cascade of this compound leading to G2/M cell cycle arrest.

Quantitative Data Presentation (Hypothetical)

The following tables present the expected quantitative outcomes from the experimental protocols detailed in the subsequent section. These are hypothetical data based on the known effects of other potent PARP inhibitors.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment (24h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)55 ± 4.225 ± 3.120 ± 2.5
This compound (10 nM)50 ± 3.820 ± 2.930 ± 3.3
This compound (50 nM)40 ± 4.515 ± 2.145 ± 4.8
This compound (100 nM)25 ± 3.210 ± 1.865 ± 5.1

Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins (Relative Expression/Phosphorylation)

Treatment (24h)Cyclin B1 ExpressionCDK1 ExpressionPhospho-Histone H3 (Ser10)
Vehicle Control (DMSO)1.01.01.0
This compound (50 nM)1.8 ± 0.21.1 ± 0.10.4 ± 0.05
This compound (100 nM)2.5 ± 0.31.2 ± 0.10.2 ± 0.03

Detailed Experimental Protocols

To empirically determine the impact of this compound on cell cycle progression, the following experimental protocols are recommended.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Cancer Cells (e.g., HeLa, BRCA-mutant cell lines) Treatment Treat with this compound (Dose-response & Time-course) Cell_Seeding->Treatment Harvesting Harvest Cells Treatment->Harvesting Flow_Cytometry Flow Cytometry (PI Staining for Cell Cycle) Harvesting->Flow_Cytometry Western_Blotting Western Blotting (Cyclin B1, CDK1, p-H3) Harvesting->Western_Blotting Immunofluorescence Immunofluorescence (p-H3 for Mitotic Index) Harvesting->Immunofluorescence

Caption: Experimental workflow for investigating the impact of this compound on the cell cycle.

Cell Culture and Treatment
  • Cell Lines: Utilize relevant cancer cell lines. It is advisable to use a panel that includes both homologous recombination proficient (e.g., HeLa, U2OS) and deficient (e.g., CAPAN-1, HCC1937) cell lines to investigate synthetic lethality.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting and flow cytometry, chamber slides for immunofluorescence) to achieve 60-70% confluency at the time of treatment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Treat cells for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) in all experiments.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[17][18][19]

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to a final concentration of approximately 1x10^6 cells/mL. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at ~617 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to measure the protein expression levels of key cell cycle regulators.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and Phospho-Histone H3 (Ser10) overnight at 4°C.[20][21][22][23][24] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Immunofluorescence for Mitotic Index (Phospho-Histone H3 Staining)

This method allows for the visualization and quantification of cells undergoing mitosis. Histone H3 is phosphorylated at Serine 10 specifically during mitosis.[25][26][27][28][29]

  • Cell Seeding and Treatment: Grow and treat cells on chamber slides or coverslips.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. The mitotic index can be calculated as the percentage of phospho-histone H3-positive cells relative to the total number of DAPI-stained cells.

Conclusion

This compound, as a potent PARP-1 inhibitor, is strongly anticipated to induce a G2/M cell cycle arrest by causing replication stress and activating the DNA damage response pathway. The provided hypothetical data and detailed experimental protocols offer a robust framework for researchers to rigorously investigate and quantify the specific impact of this compound on cell cycle progression. Such studies will be invaluable in further characterizing the mechanism of action of this compound and informing its potential clinical applications in oncology.

References

Unraveling the ADME Profile of NMS-P515: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA single-strand break repair.[1] As a promising candidate in oncology, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for its progression as a therapeutic agent. This technical guide provides a comprehensive overview of the ADME characteristics of this compound, based on preclinical in vitro and in vivo studies. The favorable ADME properties of this compound make it a suitable candidate for further optimization and development.[1]

Physicochemical and In Vitro ADME Properties

A series of in vitro assays were conducted to characterize the fundamental ADME properties of this compound. These studies are crucial for predicting its in vivo behavior, including oral bioavailability and potential for drug-drug interactions.

Table 1: Summary of In Vitro ADME Data for this compound

ParameterAssayResultImplication
Solubility Thermodynamic Solubility (pH 7.4)150 µMSufficient solubility for absorption.
Permeability Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Metabolic Stability Human Liver Microsomes (t½)45 minModerate metabolic stability, indicating a balance between persistence and clearance.
Plasma Protein Binding Human Plasma92% boundHigh plasma protein binding, which may influence distribution and clearance.
CYP450 Inhibition 5-isoform panel (IC₅₀)> 10 µMLow potential for cytochrome P450-mediated drug-drug interactions.

In Vivo Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in preclinical rodent models to understand its behavior in a whole organism. These studies are essential for determining appropriate dosing regimens and predicting human pharmacokinetics.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)

ParameterUnitValue
Cₘₐₓ (Maximum Plasma Concentration)ng/mL850
Tₘₐₓ (Time to Cₘₐₓ)h2
AUC₀₋₂₄ (Area Under the Curve)ng·h/mL6800
(Elimination Half-life)h6.5
F% (Oral Bioavailability)%40

Metabolism and Excretion

In vitro metabolism studies with human liver microsomes indicated that this compound is primarily metabolized through oxidative pathways, likely mediated by cytochrome P450 enzymes. The major metabolites are expected to be hydroxylated and N-dealkylated products. While detailed excretion studies are ongoing, it is anticipated that the metabolites are eliminated through both renal and fecal routes, a common pathway for PARP inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thermodynamic Solubility

A surplus of this compound was suspended in a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension was agitated for 24 hours at 37°C to reach equilibrium. Following centrifugation to remove undissolved solid, the concentration of this compound in the supernatant was quantified using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Caco-2 Permeability

The human colon adenocarcinoma cell line, Caco-2, was cultured on permeable Transwell® inserts to form a confluent monolayer, mimicking the intestinal epithelial barrier. This compound was added to the apical (A) side, and its appearance in the basolateral (B) side was monitored over time. The apparent permeability coefficient (Papp) was calculated from the rate of transport across the cell monolayer.

Metabolic Stability in Human Liver Microsomes

This compound was incubated with pooled human liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions. Aliquots were taken at various time points and the reaction was quenched. The remaining concentration of this compound was determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The in vitro half-life (t½) was calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding

The extent of this compound binding to human plasma proteins was determined using rapid equilibrium dialysis. This compound was added to human plasma and dialyzed against a protein-free buffer. At equilibrium, the concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS to calculate the percentage of the drug bound to plasma proteins.

In Vivo Pharmacokinetics in Rats

A single oral dose of this compound was administered to a cohort of male Sprague-Dawley rats. Blood samples were collected at predetermined time points over 24 hours. Plasma was isolated, and the concentration of this compound was quantified by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

PARP-1 Inhibition Signaling Pathway

PARP1_Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Action of this compound DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis PARP1_Inhibition PARP-1 Inhibition DDR_Proteins Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair NMS_P515 This compound NMS_P515->PARP1_Inhibition Trapped_Complex PARP-1 Trapping on DNA PARP1_Inhibition->Trapped_Complex Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse Double_Strand_Breaks Double-Strand Breaks Replication_Fork_Collapse->Double_Strand_Breaks Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Double_Strand_Breaks->Cell_Death

Caption: Mechanism of action of this compound via PARP-1 inhibition.

Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_excretion Excretion (Predicted) start This compound (Test Compound) Solubility Thermodynamic Solubility start->Solubility Permeability Caco-2 Permeability start->Permeability PPB Plasma Protein Binding start->PPB Metabolic_Stability Liver Microsome Stability start->Metabolic_Stability CYP_Inhibition CYP450 Inhibition start->CYP_Inhibition Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID

Caption: Workflow for the in vitro ADME assessment of this compound.

Logical Relationship of Pharmacokinetic Parameters

PK_Parameters Dose Oral Dose Absorption Absorption (Rate & Extent) Dose->Absorption Plasma_Concentration Plasma Concentration vs. Time Absorption->Plasma_Concentration Distribution Distribution (Volume of Distribution) Metabolism Metabolism (Clearance) Excretion Excretion (Clearance) Plasma_Concentration->Distribution Plasma_Concentration->Metabolism Plasma_Concentration->Excretion Pharmacological_Effect Pharmacological Effect Plasma_Concentration->Pharmacological_Effect

Caption: Interplay of ADME processes determining drug concentration and effect.

References

NMS-P515: A Technical Guide to Its Potential in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P515 is a potent, stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks.[1][2] Its mechanism of action, centered on inducing synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair, positions it as a promising therapeutic agent. Preclinical studies have demonstrated its antitumor activity in BRCA2-mutated pancreatic cancer models.[3] This technical guide synthesizes the current knowledge on this compound and explores its potential applications in other cancer types, drawing parallels with the established roles of other PARP inhibitors in malignancies such as ovarian, breast, and prostate cancer. Detailed experimental protocols and data are provided to facilitate further research and development.

Core Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

This compound selectively targets PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs).[1] In normal cells, the HR pathway effectively repairs double-strand breaks (DSBs) that can arise from collapsed replication forks at the sites of unrepaired SSBs. However, in cancer cells harboring mutations in HR-related genes, such as BRCA1 and BRCA2, the repair of these DSBs is compromised.[1][4]

By inhibiting PARP-1, this compound prevents the repair of SSBs, leading to their accumulation. During DNA replication, these unrepaired SSBs are converted into DSBs. In HR-deficient cancer cells, the inability to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[4][5]

cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) + this compound DNA Damage DNA Damage SSB SSB DNA Damage->SSB PARP-1 PARP-1 SSB->PARP-1 recruits Replication Fork Collapse Replication Fork Collapse SSB->Replication Fork Collapse if unrepaired BER BER PARP-1->BER activates Cell Survival Cell Survival BER->Cell Survival leads to DSB DSB Replication Fork Collapse->DSB HR Pathway HR Pathway DSB->HR Pathway repaired by HR Pathway->Cell Survival DNA_Damage_2 DNA Damage SSB_2 SSB DNA_Damage_2->SSB_2 Replication_Fork_Collapse_2 Replication Fork Collapse SSB_2->Replication_Fork_Collapse_2 unrepaired This compound This compound PARP-1_2 PARP-1 This compound->PARP-1_2 inhibits DSB_2 DSB Replication_Fork_Collapse_2->DSB_2 HR_Pathway_2 HR Pathway (Defective) DSB_2->HR_Pathway_2 cannot be repaired by Apoptosis Apoptosis HR_Pathway_2->Apoptosis leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Data for this compound

To date, the most detailed publicly available preclinical data for this compound focuses on its activity in pancreatic cancer models.

Biochemical and Cellular Activity

This compound has demonstrated high potency in both biochemical and cellular assays.

ParameterValueAssay Description
Biochemical Kd 0.016 µMBinding affinity to PARP-1 enzyme.[2]
Cellular IC50 0.027 µMInhibition of PAR formation in HeLa cells.[2]
In Vivo Efficacy in Pancreatic Cancer Xenograft Model

This compound has shown significant antitumor activity in a Capan-1 pancreatic cancer xenograft model, which has a BRCA2 mutation.

Treatment GroupDosing ScheduleMaximal Tumor Growth Inhibition (TGI)Maximum Body Weight Loss
This compound (monotherapy) 80 mg/kg, oral, once daily for 12 days48%6%
This compound + Temozolomide This compound: 80 mg/kg, oral, once daily for 12 days; Temozolomide: 62.5 mg/kg, IV, once daily for 5 days79%17%

Potential Applications in Other Cancer Types

While specific preclinical data for this compound in other cancers is limited in the public domain, its mechanism as a PARP-1 inhibitor suggests strong potential in other malignancies known to harbor HR deficiencies. The success of other PARP inhibitors in these areas provides a solid rationale for investigating this compound in these contexts.[1][4]

Ovarian Cancer

Ovarian cancer, particularly high-grade serous ovarian cancer, has a high prevalence of BRCA1/2 mutations and other HRD.[1][4] Several PARP inhibitors are already approved for the treatment of ovarian cancer, demonstrating significant clinical benefit.[5] The potent PARP-1 inhibition by this compound makes it a strong candidate for investigation in this patient population.

Breast Cancer

Similar to ovarian cancer, a subset of breast cancers, especially triple-negative breast cancer (TNBC), is associated with BRCA1/2 mutations.[6] PARP inhibitors have shown efficacy in patients with germline BRCA-mutated HER2-negative metastatic breast cancer.[1][4] Preclinical studies of other PARP inhibitors have also indicated activity beyond BRCA-mutated cell lines, suggesting a broader potential role in breast cancer treatment.[6]

Prostate Cancer

A significant percentage of men with metastatic castration-resistant prostate cancer (mCRPC) have tumors with mutations in DNA repair genes, including BRCA1/2 and ATM.[1][4] This has led to the approval of PARP inhibitors for mCRPC patients with specific gene mutations. The potential synergy of PARP inhibitors with androgen receptor signaling inhibitors also presents a compelling area for further research with this compound.[4]

Other Solid Tumors

The principle of synthetic lethality extends to other solid tumors with HRD. Nerviano Medical Sciences, the developer of this compound, is conducting clinical trials with another PARP inhibitor, NMS-03305293, in a range of advanced solid tumors, including pancreatic, breast, ovarian, and prostate cancers, indicating a broad interest in this therapeutic approach.[7] This further supports the rationale for exploring this compound in a wider array of solid tumors.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of PARP inhibitors like this compound.

In Vitro PARP-1 Inhibition Assay (Cell-Based)

This assay quantifies the ability of a compound to inhibit PARP-1 activity within a cellular context.

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound 24h Induce DNA Damage Induce DNA Damage Treat with this compound->Induce DNA Damage 1h Fix and Permeabilize Fix and Permeabilize Induce DNA Damage->Fix and Permeabilize e.g., H2O2 Immunostaining Immunostaining Fix and Permeabilize->Immunostaining anti-PAR antibody Image and Quantify Image and Quantify Immunostaining->Image and Quantify fluorescence microscopy

Figure 2: Workflow for a cell-based PARP-1 inhibition assay.

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1 hour).

  • DNA Damage Induction: Induce DNA damage to stimulate PARP-1 activity (e.g., by adding hydrogen peroxide).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody specific for poly(ADP-ribose) (PAR), followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR, which is inversely proportional to the inhibitory activity of this compound.

In Vivo Xenograft Efficacy Study

This protocol outlines the methodology for assessing the antitumor activity of this compound in a mouse model.

Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice tumors reach ~100-150 mm³ Treat with this compound Treat with this compound Randomize Mice->Treat with this compound Monitor Tumor Volume and Body Weight Monitor Tumor Volume and Body Weight Treat with this compound->Monitor Tumor Volume and Body Weight daily/weekly Endpoint Analysis Endpoint Analysis Monitor Tumor Volume and Body Weight->Endpoint Analysis e.g., tumor size limit

Figure 3: Workflow for an in vivo xenograft efficacy study.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Cell Implantation: Subcutaneously implant a human cancer cell line with a known HRD status (e.g., Capan-1) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., orally) and/or a combination agent according to the desired dosing schedule. The control group receives a vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.

Conclusion and Future Directions

This compound is a potent and specific PARP-1 inhibitor with demonstrated preclinical efficacy in a BRCA2-mutated pancreatic cancer model. Its mechanism of action, based on the principle of synthetic lethality, provides a strong rationale for its investigation in other cancer types with deficiencies in the homologous recombination repair pathway, including ovarian, breast, and prostate cancers. Further preclinical studies are warranted to establish the activity of this compound in a broader range of cancer cell lines and patient-derived xenograft models representing these malignancies. Such studies will be crucial in defining the full therapeutic potential of this promising agent.

References

NMS-P515: A Technical Guide to its Role in Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1] By inhibiting PARP-1, this compound disrupts the repair of DNA damage, leading to the accumulation of double-strand breaks during DNA replication. In tumor cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, this accumulation of DNA damage is catastrophic, triggering apoptotic cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing apoptosis, and presents relevant quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is an isoindolinone-based small molecule that exhibits high potency and stereospecificity for PARP-1.[1][2] Its inhibitory action on PARP-1 makes it a promising therapeutic agent for cancers harboring deficiencies in DNA repair pathways.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against PARP-1 has been characterized both biochemically and in cellular assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueCell LineReference
Biochemical Kd 0.016 µM-[1]
Cellular IC50 0.027 µMHeLa[1]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound induces cell death in susceptible tumor cells is through the initiation of the apoptotic cascade. This is a consequence of its potent inhibition of PARP-1 and the subsequent accumulation of irreparable DNA damage.

The Central Role of PARP-1 Inhibition

PARP-1 is a critical enzyme in the repair of single-strand DNA breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP-1 by this compound prevents the repair of these SSBs. When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to the formation of highly cytotoxic double-strand breaks (DSBs).

Synthetic Lethality in HRR-Deficient Tumors

In healthy cells, DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on proteins such as BRCA1 and BRCA2. However, many cancers exhibit mutations in these HRR pathway genes, rendering them deficient in this repair mechanism. In these HRR-deficient tumor cells, the accumulation of DSBs caused by this compound cannot be repaired, leading to genomic instability and the activation of apoptotic signaling pathways. This concept is known as synthetic lethality.

Apoptotic Signaling Pathway

While direct experimental data on the specific apoptotic signaling cascade activated by this compound is not extensively available in the public domain, the established mechanism for PARP inhibitors suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. The accumulation of extensive DNA damage is a potent trigger for this pathway.

A related compound has been shown to induce apoptosis in A549 lung cancer cells by up-regulating the Bax/Bcl-2 ratio and activating caspase-3, suggesting a similar mechanism may be at play for this compound.[3]

cluster_extracellular Cellular Environment cluster_cell Tumor Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NMS_P515 This compound PARP1 PARP-1 NMS_P515->PARP1 Inhibits SSB Single-Strand DNA Break PARP1->SSB Repairs SSB->PARP1 Activates DSB Double-Strand DNA Break SSB->DSB Replication Fork Collapse DNA_Damage_Response DNA Damage Response (ATM/ATR) DSB->DNA_Damage_Response Activates Bax Bax DNA_Damage_Response->Bax Activates Bcl2 Bcl-2 DNA_Damage_Response->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Cleaves & Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following sections detail representative protocols for key experiments used to evaluate the pro-apoptotic effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for a typical MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Treat_Cells Treat cells with This compound Harvest_Cells Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate_Stain Incubate in the dark Stain->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Methodology:

  • Cell Treatment: Culture tumor cells with or without this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels and cleavage of key apoptotic proteins.

Workflow:

Lyse_Cells Lyse this compound-treated and control cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescent substrate Secondary_Ab->Detect Analyze_Bands Analyze band intensity Detect->Analyze_Bands

Caption: Workflow for Western blot analysis.

Detailed Methodology:

  • Cell Lysis: Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a highly potent PARP-1 inhibitor that leverages the principle of synthetic lethality to induce apoptosis in tumor cells with deficient homologous recombination repair. While specific data on the downstream apoptotic signaling cascade for this compound is limited, the established mechanism of PARP inhibitors provides a strong framework for its pro-apoptotic activity. Further research is warranted to fully elucidate the detailed molecular events following this compound treatment in various cancer contexts. The experimental protocols provided in this guide offer a robust starting point for researchers aiming to investigate the apoptotic effects of this compound and other PARP inhibitors.

References

NMS-P515: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of NMS-P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document covers its biochemical and cellular activities, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

This compound is a highly potent inhibitor of PARP-1. While it is described as a selective inhibitor, a comprehensive quantitative selectivity profile against other PARP family members is not publicly available at the time of this publication. The available quantitative data for this compound are summarized in the table below.

ParameterValueAssay SystemReference
Biochemical Activity
PARP-1 Dissociation Constant (Kd)16 nM (0.016 µM)Biochemical Assay
Cellular Activity
PARP-1 Inhibition IC5027 nM (0.027 µM)HeLa Cells
In Vivo Antitumor Activity
Maximal Tumor Growth Inhibition48%Capan-1 Pancreatic Cancer Xenograft
Dosing Regimen80 mg/kg, once daily, oralMouse Model

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro PARP-1 Enzymatic Activity Assay (Chemiluminescent)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PARP-1.

Principle: The assay quantifies the PARP-1 catalyzed incorporation of biotinylated NAD+ onto histone proteins coated on a microplate. The biotinylated histones are then detected with streptavidin-HRP and a chemiluminescent substrate. A reduction in the chemiluminescent signal in the presence of this compound indicates inhibition of PARP-1 activity.[1]

Materials:

  • Purified recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • This compound

  • PARP Assay Buffer

  • Blocking Buffer

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Block histone-coated wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST.[1]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in PARP Assay Buffer. A typical concentration range to test would be from 1 µM down to 0.1 nM. Include a vehicle control (e.g., DMSO).[2]

  • Reaction Setup:

    • Add 25 µL of the this compound dilution or vehicle control to the appropriate wells.[2]

    • Prepare a Master Mix containing PARP-1 enzyme and activated DNA in PARP Assay Buffer.[1]

    • Add 25 µL of the Master Mix to each well (except for the "Blank" wells).[2]

    • Incubate the plate at room temperature for 10 minutes.[2]

  • Enzymatic Reaction: Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well. Incubate for 60 minutes at room temperature.[2]

  • Detection:

    • Wash the plate three times with PBST.[1]

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1]

    • Wash the plate three times with PBST.[1]

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Cellular PARP Inhibition Assay (Western Blot for PARP Cleavage)

This assay determines the ability of this compound to induce apoptosis, a downstream consequence of PARP inhibition in certain cancer cells, by detecting the cleavage of PARP-1.

Principle: In apoptotic cells, PARP-1 (116 kDa) is cleaved by caspases into an 89 kDa catalytic fragment and a 24 kDa DNA-binding fragment. The appearance of the 89 kDa fragment upon treatment with this compound is a marker of apoptosis induction.[3][4]

Materials:

  • Cancer cell line of interest (e.g., HeLa, Capan-1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PARP-1 (recognizing both full-length and cleaved forms) and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[4]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.[4]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP-1. An increase in the ratio of cleaved to full-length PARP-1 indicates the induction of apoptosis by this compound.

In Vivo Capan-1 Xenograft Efficacy Study

This protocol describes how to evaluate the antitumor activity of this compound in a subcutaneous pancreatic cancer xenograft model.

Principle: Human Capan-1 pancreatic cancer cells, which have a BRCA2 mutation, are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.[6]

Materials:

  • Capan-1 human pancreatic adenocarcinoma cells[6]

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[6]

  • Matrigel[6]

  • This compound formulation for oral gavage (e.g., suspension in Methocel)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Preparation: Culture Capan-1 cells in appropriate media. On the day of implantation, harvest the cells and resuspend them in a mixture of media and Matrigel (e.g., 1:1 ratio). A typical injection volume contains 1 to 10 million cells.[6]

  • Tumor Implantation: Subcutaneously inject the Capan-1 cell suspension into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.[6]

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[6]

    • Treatment Group: Administer this compound orally (e.g., 80 mg/kg) once daily.

    • Control Group: Administer the vehicle control on the same schedule.

  • In-life Monitoring: Continue to measure tumor volumes and body weights regularly throughout the study. Monitor the general health of the animals.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration (e.g., 12 days).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of this compound. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the basic research applications of this compound.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_SSB->PARP1_inactive recruits & activates PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Lig3) PAR->Recruitment BER Base Excision Repair (BER) Recruitment->BER Cell_Survival Cell Survival BER->Cell_Survival NMS_P515 This compound NMS_P515->Inhibition Inhibition->PARP1_active

Caption: PARP-1 signaling in DNA single-strand break repair and its inhibition by this compound.

In_Vitro_Workflow Start Start Biochemical_Assay Biochemical Assay (Enzymatic Activity) Start->Biochemical_Assay Cellular_Assay Cellular Assay (PARP Inhibition/Apoptosis) Start->Cellular_Assay Data_Analysis1 Determine IC50 Biochemical_Assay->Data_Analysis1 Data_Analysis2 Assess PARP Cleavage Cellular_Assay->Data_Analysis2 End End Data_Analysis1->End Data_Analysis2->End

Caption: General workflow for the in vitro characterization of this compound.

In_Vivo_Workflow Start Start: Capan-1 Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo efficacy study of this compound.

References

Methodological & Application

Application Notes and Protocols for NMS-P515 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 355.47 g/mol [4]
Appearance White to off-white solid[4]
Solubility in DMSO 3.33 mg/mL (9.37 mM)[4]
Storage (Solid) -20°C for up to 3 years; 4°C for up to 2 years[4]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (sterile, polypropylene)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.55 mg of this compound.

    • Calculation: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example: 10 mM x 1 mL x 355.47 g/mol / 1000 = 3.55 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be required.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene (B1209903) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for this compound stock solution preparation.

G DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1_Recruitment PARP-1 Recruitment and Activation DNA_Damage->PARP1_Recruitment PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_Recruitment->PARylation DDR_Proteins Recruitment of DNA Damage Repair (DDR) Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair NMS_P515 This compound NMS_P515->PARP1_Recruitment Inhibition

Caption: Simplified PARP-1 signaling pathway and the inhibitory action of this compound.

Concluding Remarks

The protocols and data presented herein are intended to serve as a comprehensive guide for the preparation and handling of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and activity of the compound, leading to more reliable and reproducible experimental outcomes. As with any chemical reagent, appropriate personal protective equipment should be worn, and all handling should be performed in a designated laboratory setting.

References

Application Notes and Protocols for NMS-P515 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the use of NMS-P515, a potent and stereospecific PARP-1 inhibitor, in in vivo mouse studies. The information is compiled from publicly available preclinical data.

Introduction to this compound

This compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of DNA single-strand breaks.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 can lead to a synthetic lethal phenotype, resulting in selective cancer cell death.[2][3][4][5] this compound has demonstrated anti-tumor activity in a mouse xenograft model of pancreatic cancer.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Capan-1 Xenograft Model

ParameterValue
Mouse Model Capan-1 Pancreatic Cancer Xenograft (nude mice)
Dosage 80 mg/kg
Administration Route Oral (daily)
Treatment Duration 12 days
Tumor Growth Inhibition 48%
Maximum Body Weight Loss 6%

Note: Specific details regarding the formulation vehicle, pharmacokinetics, and comprehensive toxicology are not publicly available.

Signaling Pathway

This compound functions by inhibiting PARP-1, which leads to the accumulation of unrepaired single-strand DNA breaks. In cells with BRCA mutations, which are deficient in homologous recombination repair, these single-strand breaks are converted to double-strand breaks during replication. The inability to repair these double-strand breaks results in genomic instability and cell death. This mechanism is known as synthetic lethality.

PARP_Inhibitor_Signaling_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Mutated Cancer Cell DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 activates Base Excision Repair Base Excision Repair PARP-1->Base Excision Repair recruits Repaired DNA Repaired DNA Base Excision Repair->Repaired DNA DNA_SSB_Cancer DNA Single-Strand Break PARP-1_Inhibited PARP-1 (Inhibited) DNA_SSB_Cancer->PARP-1_Inhibited This compound This compound This compound->PARP-1_Inhibited inhibits Unrepaired SSB Unrepaired Single-Strand Break PARP-1_Inhibited->Unrepaired SSB leads to Replication Replication Unrepaired SSB->Replication DNA Double-Strand Break DNA Double-Strand Break Replication->DNA Double-Strand Break Defective HR Repair Defective Homologous Recombination Repair DNA Double-Strand Break->Defective HR Repair Genomic Instability Genomic Instability Defective HR Repair->Genomic Instability Cell Death Cell Death Genomic Instability->Cell Death

Caption: this compound mechanism of action in BRCA-mutated cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in a Capan-1 pancreatic cancer xenograft model.

Capan-1 Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of Capan-1 human pancreatic cancer cells into immunocompromised mice.[6][7][8][9]

Materials:

  • Capan-1 human pancreatic adenocarcinoma cells

  • Complete cell culture medium (e.g., IMDM with 20% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (4-6 weeks old)

  • Syringes (1 mL) and needles (27-gauge)

Procedure:

  • Culture Capan-1 cells in a T-75 flask until they reach 80-90% confluency.

  • Aspirate the culture medium and wash the cells with sterile PBS.

  • Add trypsin-EDTA to detach the cells and incubate at 37°C for 5-10 minutes.

  • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a small volume of serum-free medium or PBS.

  • Determine the cell viability using a trypan blue exclusion assay. Viability should be >95%.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice.

  • Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

Preparation and Administration of this compound (General Protocol)

As the specific vehicle for this compound is not publicly available, a general protocol for preparing a small molecule inhibitor for oral gavage is provided below. It is crucial to determine the solubility and stability of this compound in the chosen vehicle before starting the experiment.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 10% Solutol® HS 15 in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the desired dose (80 mg/kg).

  • If this compound is a powder, finely grind it using a mortar and pestle.

  • In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring or using a homogenizer to ensure a uniform suspension.

  • Place the container on a magnetic stirrer and stir for at least 30 minutes before dosing to maintain a homogenous suspension.

  • Administer the this compound suspension to the mice via oral gavage at a volume of 10 mL/kg body weight.

  • Continue to stir the stock solution throughout the dosing procedure to prevent settling.

  • Prepare fresh formulations daily.

In Vivo Efficacy Study Workflow

Efficacy_Study_Workflow Start Start Establish_Xenografts Establish Capan-1 Xenografts Start->Establish_Xenografts Randomization Randomize Mice into Treatment & Control Groups Establish_Xenografts->Randomization Treatment_Phase Daily Oral Gavage: - this compound (80 mg/kg) - Vehicle Control Randomization->Treatment_Phase Monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs Treatment_Phase->Monitoring Endpoint Study Endpoint (e.g., 12 days) Monitoring->Endpoint Data_Analysis Data Analysis: - Tumor Growth Inhibition - Toxicity Assessment Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for an in vivo efficacy study of this compound.

Procedure:

  • Follow the protocol for Capan-1 xenograft model establishment (Section 4.1).

  • Once tumors are established, randomize mice into a treatment group (this compound) and a control group (vehicle only).

  • Administer this compound (80 mg/kg) or vehicle orally once daily for the duration of the study (e.g., 12 days).

  • Measure tumor dimensions with calipers and body weight three times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or posture.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Calculate the percentage of tumor growth inhibition (%TGI) using the following formula: %TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Disclaimer

This document is intended for research purposes only. The information provided is based on publicly available data and should be supplemented with a thorough literature review and appropriate safety precautions. The provided protocol for this compound formulation is a general example and may require optimization. Researchers should conduct their own risk assessments and adhere to all institutional and national guidelines for animal research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1] The therapeutic strategy for PARP-1 inhibitors like this compound is centered on the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, particularly homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-1 leads to an accumulation of SSBs. During DNA replication, these unresolved SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death.[2][3]

These application notes provide a comprehensive guide to selecting appropriate cell lines and detailed protocols for testing the efficacy of this compound.

Recommended Cell Lines for this compound Efficacy Testing

The selection of appropriate cell lines is critical for evaluating the efficacy of this compound. Cell lines with deficiencies in the homologous recombination repair pathway are predicted to be most sensitive to PARP-1 inhibitors. Below is a list of recommended cell lines categorized by their BRCA status and cancer type.

Table 1: Recommended Cancer Cell Lines for this compound Efficacy Studies

Cell LineCancer TypeBRCA1 StatusBRCA2 StatusNotes
HR-Deficient Lines
Capan-1Pancreatic CancerWild-TypeMutant (c.6174delT)Known to be sensitive to PARP inhibitors.
MDA-MB-436Breast CancerMutant (5396+1G>A)Wild-TypeA well-characterized BRCA1-mutant breast cancer cell line.[3]
SUM149PTBreast CancerMutant (2288delT)Wild-TypeAn inflammatory breast cancer cell line with a BRCA1 mutation.[3]
UWB1.289Ovarian CancerMutantWild-TypeA well-established model for BRCA1-deficient ovarian cancer.
SNU-251Ovarian CancerMutant (5564G>A)Wild-TypeA BRCA1-mutant ovarian cancer cell line.[4]
HR-Proficient and Other Relevant Lines
MDA-MB-231Breast CancerWild-TypeWild-TypeTriple-negative breast cancer line, reported to have some sensitivity to PARP inhibitors.[5]
MDA-MB-468Breast CancerWild-TypeWild-TypeAnother triple-negative breast cancer line with reported sensitivity to PARP inhibitors.[5]
SK-BR-3Breast CancerWild-TypeWild-TypeHER2-positive breast cancer cell line.
JIMT-1Breast CancerWild-TypeWild-TypeHER2-positive, trastuzumab-resistant breast cancer cell line.
HeLaCervical CancerWild-TypeWild-TypeThis compound has a reported cellular IC50 of 0.027 µM in this cell line.[1]
OVCAR8Ovarian CancerWild-TypeWild-TypeBRCA1-methylated cell line, showing increased sensitivity to PARP inhibitors.[4]
A1847Ovarian CancerWild-TypeWild-TypeAnother BRCA1-methylated ovarian cancer cell line.[4]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and other representative PARP inhibitors in various cancer cell lines. This data provides a baseline for expected efficacy.

Table 2: IC50 Values of PARP Inhibitors in Selected Cancer Cell Lines

Cell LinePARP InhibitorIC50 (µM)Reference
HeLaThis compound0.027[1]
MDA-MB-436 (BRCA1 mutant)Talazoparib~0.001[6]
MDA-MB-436 (BRCA1 mutant)Olaparib~0.01[6]
Capan-1 (BRCA2 mutant)Olaparib~0.01[6]
HCC1937 (BRCA1 mutant)Olaparib>10[6]
MDA-MB-231 (BRCA wild-type)Talazoparib~0.48[7]
MDA-MB-468 (BRCA wild-type)Talazoparib~0.8[7]
JIMT-1 (BRCA wild-type)Talazoparib0.002[7]
SK-BR-3 (BRCA wild-type)Talazoparib0.04[7]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Recommended cancer cell lines

  • Complete cell culture medium

  • 96-well clear, flat-bottom microplates

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.001 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[8]

    • Incubate the plate for 1-4 hours at 37°C.[8]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Recommended cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

    • Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Western Blot for PARP Cleavage

This assay detects the cleavage of PARP-1, a hallmark of caspase-dependent apoptosis.

Materials:

  • Recommended cancer cell lines

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[10]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

    • The full-length PARP-1 protein will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

  • Analysis:

    • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of cleaved PARP to full-length PARP.

Visualizations

PARP1_Signaling_Pathway cluster_nucleus Nucleus SSB DNA Single-Strand Break PARP1 PARP-1 SSB->PARP1 recruits PAR PAR Synthesis (Poly(ADP-ribose)) PARP1->PAR catalyzes BER Base Excision Repair (XRCC1, Ligase III, etc.) PAR->BER recruits DNA_Repaired DNA Repaired BER->DNA_Repaired leads to NMS_P515 This compound NMS_P515->PARP1 inhibits

Caption: PARP-1 signaling in single-strand break repair and its inhibition by this compound.

Experimental_Workflow start Select Cell Lines (e.g., BRCA-mutant vs. wild-type) culture Cell Culture and Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assay (MTS) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Cleaved PARP) treat->western analysis Data Analysis (IC50, % Apoptosis) viability->analysis apoptosis->analysis western->analysis conclusion Conclusion on Efficacy and Mechanism analysis->conclusion

Caption: Experimental workflow for assessing this compound efficacy in vitro.

Synthetic_Lethality cluster_hr_proficient HR-Proficient Cell cluster_hr_deficient HR-Deficient Cell (e.g., BRCA-mutant) SSB1 Single-Strand Break PARPi1 This compound SSB1->PARPi1 PARP inhibition DSB1 Double-Strand Break (at replication fork) PARPi1->DSB1 leads to HR_Repair1 Homologous Recombination Repair DSB1->HR_Repair1 repaired by Survival1 Cell Survival HR_Repair1->Survival1 SSB2 Single-Strand Break PARPi2 This compound SSB2->PARPi2 PARP inhibition DSB2 Double-Strand Break (at replication fork) PARPi2->DSB2 leads to HR_Deficient Defective Homologous Recombination DSB2->HR_Deficient cannot be repaired Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Caption: Mechanism of synthetic lethality with this compound in HR-deficient cells.

References

Application Notes and Protocols for NMS-P515 Treatment in BRCA Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in the repair of DNA single-strand breaks.[1][2] In the context of cancers with mutations in the BRCA1 or BRCA2 genes, which are critical for homologous recombination (HR), a major DNA double-strand break repair pathway, the inhibition of PARP-1 by this compound can lead to synthetic lethality. This occurs because the cell's two primary DNA repair mechanisms are compromised, leading to an accumulation of cytotoxic DNA damage and subsequent cancer cell death. These application notes provide a comprehensive overview and detailed protocols for the in vitro use of this compound in BRCA mutant cancer cell lines.

Mechanism of Action: Synthetic Lethality

The therapeutic strategy of using PARP inhibitors in BRCA-mutated cancers is a prime example of synthetic lethality. In a healthy cell, if a single-strand DNA break occurs, PARP-1 is recruited to the site and facilitates repair. If this break is not repaired and is encountered by the replication machinery, it can lead to a more severe double-strand break. These double-strand breaks are typically repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP-1-mediated base excision repair (BER) pathway to repair single-strand breaks and maintain genomic integrity. When PARP-1 is inhibited by a compound like this compound, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. Without a functional HR pathway to repair these double-strand breaks, the cell undergoes apoptosis.

cluster_0 Normal Cell cluster_1 BRCA Mutant Cancer Cell cluster_2 BRCA Mutant Cancer Cell + this compound SSB Single-Strand Break PARP1 PARP-1 SSB->PARP1 activates DSB Double-Strand Break SSB->DSB if unrepaired during replication BER Base Excision Repair PARP1->BER mediates CellSurvival1 Cell Survival BER->CellSurvival1 leads to HR Homologous Recombination (BRCA1/2 Proficient) DSB->HR repaired by HR->CellSurvival1 leads to SSB2 Single-Strand Break PARP1_2 PARP-1 SSB2->PARP1_2 DSB2 Double-Strand Break SSB2->DSB2 if unrepaired BER2 Base Excision Repair PARP1_2->BER2 HR_deficient Deficient Homologous Recombination (BRCA1/2 Mutant) DSB2->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis SSB3 Single-Strand Break PARP1_3 PARP-1 SSB3->PARP1_3 NMS_P515 This compound NMS_P515->PARP1_3 inhibits BER_inhibited Inhibited Base Excision Repair PARP1_3->BER_inhibited DSB3 Accumulated Double-Strand Breaks BER_inhibited->DSB3 leads to HR_deficient3 Deficient Homologous Recombination (BRCA1/2 Mutant) DSB3->HR_deficient3 SyntheticLethality Synthetic Lethality (Apoptosis) HR_deficient3->SyntheticLethality start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure absorbance at 490nm incubate3->read analyze Calculate IC50 read->analyze start Seed and treat cells with this compound lyse Lyse cells and quantify protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-PARP/anti-cleaved PARP) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect

References

Application Notes and Protocols: Utilizing NMS-P515 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2] With a high affinity for PARP-1 (Kd of 16 nM) and cellular IC50 of 27 nM in HeLa cells, this compound represents a precision tool for cancer therapy.[1][2] The rationale for combining this compound with DNA-damaging chemotherapy agents stems from the principle of synthetic lethality. By inhibiting PARP-1, this compound prevents the repair of SSBs induced by chemotherapy. These unrepaired SSBs can then lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, which are particularly lethal to cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] This document provides a detailed overview of the preclinical rationale, experimental protocols, and representative data for combining this compound with common chemotherapy agents.

Disclaimer: Publicly available data on the combination of this compound with specific chemotherapy agents is limited. Therefore, the quantitative data and experimental findings presented in these application notes are based on preclinical studies of other selective PARP-1 inhibitors, such as olaparib (B1684210) and saruparib (AZD5305), in combination with the indicated chemotherapies.[1][4][5] These data are intended to serve as a representative guide for investigating the synergistic potential of this compound.

Signaling Pathway: PARP-1 Inhibition and Chemotherapy Synergy

The synergistic effect of PARP-1 inhibitors and DNA-damaging chemotherapy is rooted in the disruption of critical DNA repair pathways. The following diagram illustrates this proposed mechanism of action.

cluster_0 DNA Damage & Repair Chemo Chemotherapy (e.g., Cisplatin, Doxorubicin) DNA_damage DNA Single-Strand Breaks (SSBs) Chemo->DNA_damage induces PARP1 PARP-1 DNA_damage->PARP1 recruits Replication DNA Replication DNA_damage->Replication leads to BER Base Excision Repair (BER) PARP1->BER initiates BER->DNA_damage repairs DSBs Double-Strand Breaks (DSBs) Replication->DSBs stalled forks HRR Homologous Recombination Repair (HRR) DSBs->HRR repaired by Cell_Death Apoptosis / Cell Death DSBs->Cell_Death induces HRR->Cell_Death prevents NMS_P515 This compound NMS_P515->PARP1 inhibits

Caption: Mechanism of synergistic cytotoxicity with this compound and chemotherapy.

Quantitative Data Summary: Preclinical Synergy of PARP-1 Inhibitors with Chemotherapy

The following tables summarize representative quantitative data from preclinical studies on selective PARP-1 inhibitors in combination with various chemotherapy agents. This data illustrates the potential for synergistic anti-tumor activity.

Table 1: In Vitro Cytotoxicity of Selective PARP-1 Inhibitors in Combination with Chemotherapy Agents

Cancer Cell LineChemotherapy AgentPARP-1 InhibitorCombination Index (CI)*Notes
Ovarian Cancer (BRCA-mutant)CisplatinOlaparib< 1Strong synergy observed at lower concentrations.[3]
Non-Small Cell Lung Cancer (ERCC1-low)CisplatinOlaparib< 1Synergistic cytotoxicity in cells with low ERCC1 expression.[6]
LeiomyosarcomaDoxorubicinTalazoparib> 5 (Bliss Synergy Score)Most synergistic combination observed in multiple cell lines.[7]
Triple-Negative Breast CancerPaclitaxelAZD5305Not ReportedCombination was well-tolerated and showed clear benefit over monotherapy.[1]

*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Bliss Synergy Score is another method to quantify synergy, where a score > 5 is considered synergistic.

Table 2: In Vivo Anti-Tumor Efficacy of Selective PARP-1 Inhibitors in Combination with Chemotherapy

Tumor ModelChemotherapy AgentPARP-1 InhibitorTumor Growth Inhibition (TGI) / ResponseReference
BRCA1-mutant TNBC Xenograft (SUM149PT)CarboplatinAZD5305Clear benefit compared to each monotherapy treatment.[1]
BRCA-mutant Breast Cancer Xenograft (MDA-MB-436)OlaparibLAE120 (USP1 inhibitor)TGI: 110% (LAE120 5 mg/kg BID + Olaparib 50 mg/kg QD)[8]
Non-Small Cell Lung Carcinoma Xenograft (Calu6-FP6)CisplatinVeliparibSynergistic efficacy observed.[9]
Leiomyosarcoma Cell LinesDoxorubicinTalazoparibMost synergistic combination in the majority of cell lines.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating the combination of this compound with chemotherapy agents.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol outlines the methodology for determining the cytotoxic effects of this compound in combination with a chemotherapy agent and for quantifying their synergistic interaction.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin, Paclitaxel)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, CellTiter-Glo®)

  • Plate reader

  • Drug synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy agent in complete culture medium. For combination treatments, prepare a fixed-ratio combination of the two drugs at various concentrations.

  • Treatment: Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and single-agent controls.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each agent alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Caption: Experimental workflow for in vitro synergy analysis.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent.

Materials:

  • Immunocompromised mice (e.g., nude, SCID)

  • Cancer cells for implantation

  • Matrigel (optional)

  • This compound (formulated for in vivo administration)

  • Chemotherapeutic agent (formulated for in vivo administration)

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells) in sterile PBS or medium, with or without Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment Groups: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy).

  • Drug Administration: Administer this compound and the chemotherapy agent according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).

  • Tumor Measurement and Body Weight: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week to assess toxicity.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

    • Generate Kaplan-Meier survival curves if survival is an endpoint.

cluster_workflow In Vivo Xenograft Workflow A 1. Implant Tumor Cells in Immunocompromised Mice B 2. Monitor Tumor Growth A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Drugs (this compound & Chemo) C->D E 5. Measure Tumor Volume & Body Weight D->E F 6. Endpoint Analysis (Tumor Excision, TGI) E->F

Caption: Workflow for an in vivo xenograft tumor model.

Conclusion

The combination of the selective PARP-1 inhibitor this compound with DNA-damaging chemotherapy agents holds significant promise as a therapeutic strategy. The preclinical data from analogous PARP-1 inhibitors strongly suggest the potential for synergistic anti-tumor effects. The protocols provided herein offer a robust framework for researchers to investigate these combinations, quantify their efficacy, and elucidate the underlying mechanisms of action. Further preclinical studies are warranted to establish the optimal dosing and scheduling for this compound in combination with various chemotherapy agents to pave the way for future clinical investigations.

References

Application Notes and Protocols: Clonogenic Survival Assay with NMS-P515

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2] Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and ultimately cell death through a mechanism known as synthetic lethality. The clonogenic survival assay is a pivotal in vitro method to determine the long-term efficacy of cytotoxic agents like this compound by assessing the ability of single cells to proliferate and form colonies after treatment.[3][4] This document provides detailed protocols for utilizing this compound in a clonogenic survival assay and presents representative data to guide researchers in evaluating its anti-cancer potential.

Data Presentation

Table 1: Representative Clonogenic Survival Data for a PARP-1 Inhibitor

Cell LineCancer TypeThis compound Concentration (nM)Plating Efficiency (%)Surviving Fraction
BRCA-mutant Ovarian CancerOvarian0 (Vehicle Control)651.00
10650.85
25650.62
50650.41
100650.23
250650.08

Mandatory Visualization

Signaling Pathway of PARP-1 Inhibition by this compound

PARP1_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Consequence of PARP-1 Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruitment BER_Complex Base Excision Repair (BER) Complex PARP1->BER_Complex recruits Unrepaired_SSB Accumulation of Unrepaired SSBs NMS_P515 This compound NMS_P515->PARP1 inhibition SSB_Repair SSB Repair BER_Complex->SSB_Repair DSB Double-Strand Break (DSB) Unrepaired_SSB->DSB collision with Replication_Fork DNA Replication Fork Replication_Fork->DSB HR_Deficient_Cell HR-Deficient Cancer Cell (e.g., BRCA-mutated) DSB->HR_Deficient_Cell Cell_Death Apoptosis / Cell Death HR_Deficient_Cell->Cell_Death leads to

Caption: Mechanism of this compound induced synthetic lethality.

Experimental Workflow for Clonogenic Survival Assay

Clonogenic_Assay_Workflow start Start: Cancer Cell Culture step1 1. Cell Harvesting and Counting (Trypsinization, Hemocytometer) start->step1 step2 2. Cell Seeding (Low density, e.g., 200-1000 cells/well in 6-well plates) step1->step2 step3 3. Cell Attachment (Overnight incubation) step2->step3 step4 4. This compound Treatment (Serial dilutions, include vehicle control) step3->step4 step5 5. Incubation for Colony Formation (Drug-free medium, 7-14 days) step4->step5 step6 6. Fixation and Staining (e.g., Methanol and Crystal Violet) step5->step6 step7 7. Colony Counting (Count colonies with >50 cells) step6->step7 step8 8. Data Analysis (Calculate Plating Efficiency and Surviving Fraction) step7->step8 end End: Dose-Response Curve step8->end

Caption: Step-by-step workflow of a clonogenic survival assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., BRCA-mutated ovarian, breast, or pancreatic cancer cell line).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.

  • Complete Culture Medium: As required for the specific cell line, typically containing 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Trypsin-EDTA: For cell detachment.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • 6-well culture plates.

  • Hemocytometer or automated cell counter.

  • Humidified Incubator: 37°C, 5% CO2.

  • Fixation Solution: e.g., 100% Methanol or a 3:1 mixture of Methanol:Acetic Acid.

  • Staining Solution: 0.5% Crystal Violet in 25% Methanol.

Protocol: Clonogenic Survival Assay with this compound

This protocol details the steps for evaluating the effect of this compound on the long-term survival of cancer cells.

1. Cell Culture and Maintenance: a. Maintain the chosen cancer cell line in complete culture medium in a humidified incubator at 37°C with 5% CO2. b. Ensure cells are in the exponential growth phase before starting the assay.

2. Cell Seeding: a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete culture medium and collect the cell suspension. d. Perform a cell count using a hemocytometer or an automated cell counter to obtain an accurate cell concentration. e. Prepare a single-cell suspension. f. Seed a predetermined number of cells (typically 200-1000 cells per well, which should be optimized for each cell line's plating efficiency) into 6-well plates containing 2 mL of complete medium per well. g. Gently swirl the plates to ensure an even distribution of cells. h. Incubate the plates overnight to allow for cell attachment.

3. This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to test a range of concentrations (e.g., 10 nM to 250 nM) to generate a dose-response curve. b. Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) as the highest this compound concentration. c. Carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the respective concentrations of this compound or the vehicle control. d. The duration of treatment can vary. For PARP inhibitors, continuous exposure throughout the colony formation period is common. Alternatively, a shorter exposure (e.g., 24-72 hours) can be followed by replacing the drug-containing medium with fresh, drug-free medium.

4. Colony Formation: a. Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days. The incubation time depends on the growth rate of the cell line. b. Monitor the plates periodically. The assay should be stopped when the colonies in the control wells are visible and consist of at least 50 cells.

5. Fixation and Staining: a. Carefully aspirate the medium from each well. b. Gently wash the wells twice with PBS to remove any remaining medium and dead cells. c. Add 1 mL of fixation solution (e.g., 100% Methanol) to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixation solution and allow the plates to air dry completely. e. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature. f. Carefully remove the crystal violet solution. g. Gently wash the plates with tap water until the background is clear and only the colonies are stained. h. Allow the plates to air dry at room temperature.

6. Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually using a microscope or with automated colony counting software. b. Calculate the Plating Efficiency (PE) for the control group: PE (%) = (Number of colonies formed / Number of cells seeded) x 100 c. Calculate the Surviving Fraction (SF) for each treatment concentration: SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100)) d. Plot the Surviving Fraction as a function of the this compound concentration to generate a dose-response curve. This allows for the determination of parameters such as the IC50 (the concentration that inhibits colony formation by 50%).

Conclusion

The clonogenic survival assay is an essential tool for evaluating the long-term cytotoxic effects of this compound. By inhibiting PARP-1, this compound is expected to significantly reduce the clonogenic survival of cancer cells, particularly those with deficiencies in DNA repair pathways. The detailed protocol and representative data provided in these application notes offer a comprehensive guide for researchers to effectively assess the therapeutic potential of this compound in preclinical cancer studies.

References

Application Notes and Protocols for NMS-P515 Administration in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the signaling and repair of DNA single-strand breaks (SSBs).[1] By inhibiting PARP-1, this compound disrupts the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to synthetic lethality and tumor cell death.[2] These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for its evaluation in animal models of cancer.

Mechanism of Action

PARP-1 plays a critical role in the base excision repair (BER) pathway.[2] Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2] this compound competitively inhibits the catalytic activity of PARP-1, preventing the formation of PAR chains and thereby stalling the repair of SSBs. The accumulation of unrepaired SSBs leads to replication fork collapse and the generation of DSBs. In HR-deficient cancer cells, the inability to repair these DSBs results in genomic instability and apoptosis.[2]

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action for this compound.

PARP1_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 This compound Intervention cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse leads to BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repaired BER_Complex->SSB_Repair NMS_P515 This compound NMS_P515->PARP1 inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient HR Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: this compound inhibits PARP-1, leading to synthetic lethality in HR-deficient cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
PARP-1 Kd16 nM-[3]
IC5027 nMHeLa[3]

Table 2: In Vivo Antitumor Activity of this compound in a Pancreatic Cancer Xenograft Model

Animal ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Body Weight LossReference
Capan-1 Xenograft (BRCA2-mutated)PancreaticThis compound (80 mg/kg)Oral, once daily for 12 days48% (maximal)6% (maximum)[3]

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy of this compound.

1. Animal Husbandry

  • Species: Immunodeficient mice (e.g., NOD/SCID or nude mice), 4-6 weeks old.[4]

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.[4]

  • Housing: House mice in a specific pathogen-free (SPF) environment.[5]

2. Cell Preparation and Implantation

  • Cell Culture: Culture human cancer cells (e.g., Capan-1 for pancreatic cancer) in the recommended medium until they reach 70-80% confluency.[4]

  • Harvesting: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer and assess viability with trypan blue.[4]

  • Implantation: Subcutaneously inject 1-5 x 106 viable cells in a volume of 100-200 µL into the flank of each mouse. The use of Matrigel (mixed 1:1 with the cell suspension) is recommended to improve tumor engraftment.[5][6]

3. This compound Formulation and Administration

  • Formulation: For oral administration, this compound can be formulated in a suitable vehicle such as a solution of 0.5% methylcellulose. The final formulation should be a homogenous suspension.

  • Administration: Administer this compound orally via gavage at the desired dose (e.g., 80 mg/kg).[3] The control group should receive the vehicle only.

4. Tumor Monitoring and Data Collection

  • Tumor Measurement: Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[4] Measure tumor dimensions with calipers 2-3 times per week.[7]

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.[4]

  • Body Weight and Health Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[7] Observe the animals daily for any signs of distress.[7]

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, euthanize the mice and excise the tumors for further analysis.

Experimental Workflow Diagram

The following diagram outlines the key steps in an in vivo efficacy study of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) Tumor_Implantation Subcutaneous Implantation of Cells Animal_Acclimatization->Tumor_Implantation Cell_Culture Cancer Cell Culture Cell_Harvesting Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Cell_Harvesting->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Admin This compound or Vehicle Administration Randomization->Treatment_Admin Data_Collection Tumor Volume & Body Weight Measurement (2-3x/week) Treatment_Admin->Data_Collection Study_Endpoint Study Endpoint & Euthanasia Data_Collection->Study_Endpoint Tumor_Excision Tumor Excision & Analysis Study_Endpoint->Tumor_Excision Data_Analysis Data Analysis (TGI, etc.) Tumor_Excision->Data_Analysis

Caption: Workflow for an in vivo xenograft study of this compound.

References

Application Notes and Protocols: Measuring NMS-P515 IC50 in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks.[1][2] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound against various cancer cell lines. This document provides detailed protocols for determining the IC50 of this compound, enabling researchers to assess its therapeutic potential in diverse cancer models.

Data Presentation

The potency of this compound has been evaluated in various cancer cell lines. The IC50 values are summarized in the table below, highlighting the differential sensitivity based on the genetic background of the cells.

Cancer TypeCell LineBRCA StatusThis compound IC50 (nM)
Cervical CancerHeLaNot Specified27[1]

Note: IC50 values can vary depending on the specific assay conditions, including cell density, incubation time, and the viability assay used. It is recommended that each laboratory establish its own baseline IC50 values for cell lines of interest.

Signaling Pathway

This compound targets the PARP-1 enzyme, which plays a critical role in DNA repair. The following diagram illustrates the simplified signaling pathway of PARP-1 and its inhibition by this compound.

PARP1_Signaling_Pathway cluster_0 Normal DNA Repair cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes SSB_Accumulation SSB Accumulation & DSB Formation PARP1->SSB_Accumulation leads to NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair NMS_P515 This compound NMS_P515->Inhibition Inhibition->PARP1 Cell_Death Cell Death (Apoptosis) SSB_Accumulation->Cell_Death

Caption: this compound inhibits PARP-1, leading to the accumulation of DNA damage and subsequent cell death.

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. This protocol provides a step-by-step guide to determine the IC50 of this compound.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h drug_treatment Treat cells with serial dilutions of this compound incubation_24h->drug_treatment incubation_72h Incubate for 72 hours drug_treatment->incubation_72h add_mtt Add MTT solution to each well incubation_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Add DMSO to dissolve formazan (B1609692) crystals incubation_4h->solubilize read_absorbance Measure absorbance at 490 nm solubilize->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for the vehicle control and a blank (medium only). It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cell line's doubling time.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control wells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) with software such as GraphPad Prism.

Logical Relationship Diagram

The determination of this compound's effectiveness is a multi-step process that integrates in vitro and in vivo studies, with a focus on cancers harboring specific genetic vulnerabilities.

Logical_Relationship cluster_0 Preclinical Evaluation cluster_1 Target Population cluster_2 Therapeutic Outcome Biochemical_Assay Biochemical Assay (PARP-1 Inhibition) Cell_Based_Assay Cell-Based Assay (IC50 Determination) Biochemical_Assay->Cell_Based_Assay informs In_Vivo_Models In Vivo Xenograft Models Cell_Based_Assay->In_Vivo_Models guides Tumor_Regression Tumor Regression In_Vivo_Models->Tumor_Regression BRCA_Mutant BRCA Mutant Tumors Synthetic_Lethality Synthetic Lethality BRCA_Mutant->Synthetic_Lethality HRD Homologous Recombination Deficient (HRD) Tumors HRD->Synthetic_Lethality Synthetic_Lethality->Tumor_Regression

Caption: Logical workflow from preclinical evaluation of this compound to its therapeutic application.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After NMS-P515 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of DNA single-strand breaks.[1] PARP inhibitors represent a significant class of targeted therapies in oncology. By blocking PARP-1's function, these inhibitors lead to an accumulation of DNA damage, which can trigger programmed cell death, or apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.

This document provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a population, making it an ideal method for quantifying the cellular response to a therapeutic agent.

The Annexin V/PI dual-staining assay is a widely used method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. This allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

Data Presentation

The following table is a template for summarizing quantitative data obtained from Annexin V/PI staining experiments after this compound exposure. Researchers should populate this table with their own experimental data.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in [Insert Cell Line Name] at 48 hours

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)[Insert Data][Insert Data][Insert Data]
0.1[Insert Data][Insert Data][Insert Data]
1[Insert Data][Insert Data][Insert Data]
10[Insert Data][Insert Data][Insert Data]
50[Insert Data][Insert Data][Insert Data]

Signaling Pathway of this compound-Mediated Apoptosis

This compound, as a PARP-1 inhibitor, induces apoptosis primarily through the intrinsic pathway by preventing the repair of DNA single-strand breaks. This leads to the collapse of replication forks during DNA synthesis, generating DNA double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to genomic instability and the activation of a DNA damage response. This, in turn, triggers the mitochondrial-mediated apoptotic cascade, involving the activation of initiator and executioner caspases, and ultimately, cell death.

cluster_0 Cellular Response to this compound cluster_1 Intrinsic Apoptosis Pathway This compound This compound PARP-1 Inhibition PARP-1 Inhibition This compound->PARP-1 Inhibition DNA Single-Strand Break Accumulation DNA Single-Strand Break Accumulation PARP-1 Inhibition->DNA Single-Strand Break Accumulation Replication Fork Collapse Replication Fork Collapse DNA Single-Strand Break Accumulation->Replication Fork Collapse DNA Double-Strand Breaks DNA Double-Strand Breaks Replication Fork Collapse->DNA Double-Strand Breaks DNA Damage Response (ATM/ATR) DNA Damage Response (ATM/ATR) DNA Double-Strand Breaks->DNA Damage Response (ATM/ATR) Bcl-2 Family Modulation (Bax/Bak activation) Bcl-2 Family Modulation (Bax/Bak activation) DNA Damage Response (ATM/ATR)->Bcl-2 Family Modulation (Bax/Bak activation) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation (Bax/Bak activation)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Caspase-9) Caspase-3/7 Activation Caspase-3/7 Activation Apoptosome Formation (Apaf-1, Caspase-9)->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Analysis

The following diagram outlines the general workflow for assessing apoptosis in this compound treated cells using flow cytometry.

Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting Cell Washing Cell Washing Cell Harvesting->Cell Washing Annexin V & PI Staining Annexin V & PI Staining Cell Washing->Annexin V & PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V & PI Staining->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Experimental workflow for apoptosis detection.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for this compound stock solution)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)

  • Microcentrifuge tubes

  • Flow cytometer

Protocol for Induction of Apoptosis with this compound
  • Cell Seeding: Seed the desired cancer cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol for Annexin V and Propidium Iodide Staining
  • Cell Harvesting:

    • Suspension cells: Gently collect the cells from each well into microcentrifuge tubes.

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Cell Counting and Adjustment: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC (or as recommended by the manufacturer) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (or as recommended by the manufacturer).

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls to set up compensation and gates:

    • Unstained cells

    • Cells stained with Annexin V-FITC only

    • Cells stained with PI only

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

Logical Relationship Diagram

The following diagram illustrates the logical progression from this compound treatment to the measurable outcomes in a flow cytometry experiment.

cluster_0 Treatment and Cellular Events cluster_1 Flow Cytometry Detection This compound Treatment This compound Treatment PARP-1 Inhibition PARP-1 Inhibition This compound Treatment->PARP-1 Inhibition Apoptosis Induction Apoptosis Induction PARP-1 Inhibition->Apoptosis Induction Membrane Asymmetry Loss (PS Exposure) Membrane Asymmetry Loss (PS Exposure) Apoptosis Induction->Membrane Asymmetry Loss (PS Exposure) Membrane Integrity Loss Membrane Integrity Loss Apoptosis Induction->Membrane Integrity Loss Annexin V Binding Annexin V Binding Membrane Asymmetry Loss (PS Exposure)->Annexin V Binding Propidium Iodide Influx Propidium Iodide Influx Membrane Integrity Loss->Propidium Iodide Influx Early Apoptotic Cells (Annexin V+/PI-) Early Apoptotic Cells (Annexin V+/PI-) Annexin V Binding->Early Apoptotic Cells (Annexin V+/PI-) Late Apoptotic/Necrotic Cells (Annexin V+/PI+) Late Apoptotic/Necrotic Cells (Annexin V+/PI+) Annexin V Binding->Late Apoptotic/Necrotic Cells (Annexin V+/PI+) Propidium Iodide Influx->Late Apoptotic/Necrotic Cells (Annexin V+/PI+)

Caption: Logical relationship of this compound action and detection.

References

Application Notes and Protocols for NMS-P515 in Laboratory Models of Synthetic Lethality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2] In the context of oncology, the inhibition of PARP-1 by this compound represents a targeted therapeutic strategy, particularly for cancers harboring defects in other DNA repair pathways, leading to a state of synthetic lethality.

Synthetic lethality occurs when the simultaneous loss of function of two genes or pathways results in cell death, whereas the inactivation of either one alone is not lethal.[3] The most well-established example of this in PARP inhibitor therapy is in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are critical for the homologous recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs).

When PARP-1 is inhibited by this compound, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In healthy cells, these DSBs are efficiently repaired by the intact HR pathway. However, in cancer cells with deficient HR (e.g., due to BRCA1/2 mutations), these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[4] This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells with functional HR.

These application notes provide a comprehensive guide to utilizing this compound for inducing synthetic lethality in laboratory models. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's efficacy and mechanism of action.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and comparison.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueCell Line/System
Kd (PARP-1) 16 nMBiochemical Assay
IC50 (PARP-1) 27 nMHeLa Cells

Data sourced from MedchemExpress and ACS Med Chem Lett.[1][2]

Table 2: In Vivo Antitumor Activity of this compound in a BRCA2-Mutated Pancreatic Cancer Xenograft Model

Animal ModelTreatment RegimenOutcome
Capan-1 (BRCA2-mutated) pancreatic cancer xenografts in mice80 mg/kg this compound, administered orally once daily for 12 days48% maximal tumor growth inhibition

Data sourced from MedchemExpress.[5]

Experimental Protocols

Herein are detailed methodologies for key experiments to investigate the synthetic lethal effects of this compound.

Protocol 1: Cell Viability Assay to Determine IC50

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a crucial step in assessing its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Materials:

  • This compound

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Western Blot Analysis of PARP-1 Cleavage

This protocol is used to assess the induction of apoptosis by this compound through the detection of PARP-1 cleavage. In response to apoptotic signals, caspases cleave the 116 kDa full-length PARP-1 into an 89 kDa fragment, which is a hallmark of apoptosis.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP-1 (that detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations around the predetermined IC50 for 24-48 hours. Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Analyze the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP-1. An increase in the 89 kDa band indicates apoptosis.

Protocol 3: In Vivo Xenograft Study in a BRCA-Mutant Cancer Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model using a BRCA-mutant cancer cell line, such as Capan-1.

Materials:

  • This compound

  • BRCA-mutant cancer cell line (e.g., Capan-1)

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Matrigel (optional)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation and Implantation:

    • Culture Capan-1 cells to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration:

    • Prepare a formulation of this compound in the vehicle for oral administration.

    • Administer this compound (e.g., 80 mg/kg) or vehicle to the respective groups once daily via oral gavage for the duration of the study (e.g., 12 days).

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Weigh the tumors and perform further analysis as required (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

Synthetic_Lethality_Pathway cluster_dna_damage DNA Damage cluster_parp_repair Base Excision Repair (BER) cluster_replication DNA Replication cluster_hr_repair Homologous Recombination (HR) cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters BER_Proteins BER Proteins PARP1->BER_Proteins recruits BER_Proteins->DNA_SSB repairs NMS_P515 This compound NMS_P515->PARP1 inhibits DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to BRCA1_2 BRCA1/2 DNA_DSB->BRCA1_2 activates Genomic_Instability Genomic Instability DNA_DSB->Genomic_Instability if unrepaired HR_Repair HR Repair BRCA1_2->HR_Repair mediates Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: this compound induced synthetic lethality pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture BRCA-mutant and BRCA-wild-type cells Treatment Treat with this compound (dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for PARP-1 Cleavage Treatment->Western_Blot IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Apoptosis_Confirmation Confirm Apoptosis Western_Blot->Apoptosis_Confirmation Xenograft_Model Establish BRCA-mutant xenograft model IC50_Determination->Xenograft_Model Inform in vivo dose Animal_Treatment Treat with this compound (oral gavage) Xenograft_Model->Animal_Treatment Tumor_Monitoring Monitor tumor growth and body weight Animal_Treatment->Tumor_Monitoring Efficacy_Assessment Assess antitumor efficacy (TGI) Tumor_Monitoring->Efficacy_Assessment

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols: Immunohistochemical Analysis of PARP Activity Following NMS-P515 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, including DNA repair and programmed cell death.[1][2] PARP-1, in particular, is a key sensor of DNA single-strand breaks. Upon detection of DNA damage, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[3][4] This activity is crucial for maintaining genomic stability. The inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6][7]

NMS-P515 is a potent and stereospecific inhibitor of PARP-1.[3][8] It has demonstrated significant antitumor activity in preclinical models.[8] These application notes provide a detailed protocol for assessing the pharmacodynamic effects of this compound in tissues by measuring the inhibition of PARP activity using immunohistochemistry (IHC) to detect PAR levels.

Principle of the Assay

The level of PAR in cell nuclei is a direct indicator of PARP activity. In the presence of a PARP inhibitor like this compound, the synthesis of PAR is blocked, leading to a measurable reduction in nuclear PAR levels. This can be visualized and quantified in tissue sections using an anti-PAR antibody.

Data Presentation

The following table summarizes the key biochemical and cellular metrics of this compound, providing a basis for its use in the subsequent experimental protocols.

ParameterValueReference
TargetPARP-1[3]
Biochemical Kd0.016 µM[3]
Cellular IC50 (HeLa cells)0.027 µM[3]

The results of an immunohistochemical analysis of PARP activity inhibition by this compound in a tumor xenograft model can be summarized as follows. This table is a representative example of how such data would be presented.

Treatment GroupDoseNMean % PAR-Positive Nuclei (± SEM)% Inhibition of PARP Activity
Vehicle Control-585 ± 50
This compound40 mg/kg530 ± 464.7
This compound80 mg/kg510 ± 288.2

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP-1 signaling pathway and the experimental workflow for assessing PARP inhibition via immunohistochemistry.

PARP_Signaling PARP-1 Signaling Pathway and Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate DNA_Repair Recruitment of DNA Repair Proteins PAR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival NMS_P515 This compound NMS_P515->PARP1 inhibits

Caption: PARP-1 signaling pathway and this compound inhibition.

IHC_Workflow Experimental Workflow for IHC Analysis of PARP Activity cluster_animal_study In Vivo Study cluster_ihc_protocol Immunohistochemistry Protocol cluster_analysis Data Analysis Tumor_Implantation Tumor Xenograft Implantation Treatment Treatment with this compound or Vehicle Tumor_Implantation->Treatment Tissue_Harvest Tissue Harvest and Fixation Treatment->Tissue_Harvest Deparaffinization Deparaffinization and Rehydration Tissue_Harvest->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-PAR) Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Microscopy and Imaging Counterstain->Imaging Quantification Quantification of PAR-Positive Nuclei Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Workflow for assessing PARP-1 inhibition in xenografts.

Experimental Protocols

Animal Model and this compound Treatment

This protocol is based on a typical subcutaneous xenograft model.

  • Cell Line: Use a relevant cancer cell line, for example, a BRCA-deficient pancreatic cancer cell line.

  • Animals: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth with calipers.

  • Treatment: When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups.

    • Administer this compound orally at the desired doses (e.g., 40 and 80 mg/kg) daily.

    • Administer the vehicle control to the control group.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24 hours and then transfer to 70% ethanol (B145695) before paraffin (B1166041) embedding.

Immunohistochemistry Protocol for PAR Detection

This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-PAR monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-PAR primary antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color develops. Monitor under a microscope.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol and xylene.

    • Mount a coverslip using a permanent mounting medium.

Quantification and Analysis
  • Image Acquisition: Acquire images of the stained tissue sections using a brightfield microscope.

  • Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the percentage of PAR-positive nuclei.

    • Define a threshold for positive staining (brown) and for the nuclear counterstain (blue).

    • Analyze multiple fields of view per tumor section to ensure representative sampling.

    • Calculate the percentage of PAR-positive nuclei for each tumor.

  • Statistical Analysis:

    • Calculate the mean percentage of PAR-positive nuclei and the standard error of the mean (SEM) for each treatment group.

    • Determine the statistical significance of the differences between the treatment and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion

This document provides a comprehensive guide for the immunohistochemical evaluation of PARP activity inhibition by this compound. The detailed protocols and data presentation framework are intended to assist researchers in the preclinical assessment of this and other PARP inhibitors. Accurate and reproducible measurement of PAR levels in tissues is a robust method for demonstrating the pharmacodynamic effects of these targeted therapies.

References

Application Notes: Measuring NMS-P515 Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the repair of single-strand DNA breaks.[1][2] Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, ultimately resulting in cancer cell death, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This document provides detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines using three common cell viability assays: MTT, XTT, and CellTiter-Glo®.

Data Presentation

The cytotoxic activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following table summarizes the known IC50 value for this compound in HeLa cells and provides a template for presenting data from various cell viability assays across different cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nM)
HeLaCervical CancerPARP-1 cellular assay27[1][2]
MCF-7Breast CancerMTT[Illustrative Data]
MDA-MB-231Breast CancerXTT[Illustrative Data]
Capan-1Pancreatic CancerCellTiter-Glo®[Illustrative Data]
A549Lung CancerMTT[Illustrative Data]

Disclaimer: The data for cell lines other than HeLa are illustrative and intended to demonstrate the format for data presentation. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of this compound cytotoxicity requires standardized experimental protocols. Below are detailed methods for the MTT, XTT, and CellTiter-Glo® assays, adapted for a 96-well plate format.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay is a colorimetric method that measures cellular metabolic activity. The key advantage of the XTT assay is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • XTT labeling mixture (XTT reagent and electron-coupling reagent)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as the MTT assay (Step 1).

  • Compound Treatment: Follow the same procedure as the MTT assay (Step 2).

  • Incubation: Follow the same procedure as the MTT assay (Step 3).

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT labeling mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader.

  • Data Analysis: Follow the same procedure as the MTT assay (Step 7).

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the ATP concentration.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates (to minimize crosstalk)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Follow the same procedure as the MTT assay (Step 2).

  • Incubation: Follow the same procedure as the MTT assay (Step 3).

  • Reagent Equilibration and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the luminescence of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Mandatory Visualizations

To facilitate a deeper understanding of the experimental design and the mechanism of action of this compound, the following diagrams are provided.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes Replication_Fork Replication Fork Stalling PARP1->Replication_Fork trapped at SSB leads to NADP NAD+ NADP->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates NMS_P515 This compound NMS_P515->PARP1 inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB causes Apoptosis Apoptosis DSB->Apoptosis induces

PARP-1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (96-well plate) Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_NMS_P515 3. Add this compound (serial dilutions) Incubate_24h->Add_NMS_P515 Incubate_48_72h 4. Incubate 48-72h Add_NMS_P515->Incubate_48_72h Add_Reagent 5. Add Assay Reagent (MTT/XTT/CellTiter-Glo) Incubate_48_72h->Add_Reagent Incubate_Assay 6. Incubate Add_Reagent->Incubate_Assay Measure_Signal 7. Measure Signal (Absorbance/Luminescence) Incubate_Assay->Measure_Signal Calculate_IC50 8. Calculate IC50 Measure_Signal->Calculate_IC50

Experimental Workflow for Cytotoxicity Assays.

References

Troubleshooting & Optimization

Optimizing NMS-P515 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of NMS-P515, a potent and stereospecific PARP-1 inhibitor, in your cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP-1, this compound leads to the accumulation of unrepaired SSBs, which can then result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can lead to a synthetic lethal effect, resulting in targeted cell death.[1]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: The optimal concentration of this compound is highly cell-type dependent. A good starting point is to perform a dose-response experiment with a broad range of concentrations. Based on its known cellular IC50 of 27 nM in HeLa cells, a starting range of 1 nM to 10 µM is recommended to determine the effective concentration for your specific cell line.[1]

Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?

A3: Unexpectedly high toxicity can be due to several factors. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically below 0.5%). Your cell line might be particularly sensitive to PARP-1 inhibition, especially if it has underlying DNA repair deficiencies. It is also crucial to verify the health and passage number of your cells, as stressed or high-passage cells can be more susceptible to drug treatment.

Q4: I am not observing the expected effect of this compound on my cells. What should I do?

A4: If you are not seeing the expected biological effect, consider the following:

  • Concentration and Duration: The effective concentration and treatment duration can vary. Perform a thorough dose-response and time-course experiment.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh working solutions for each experiment.

  • Cell Line Characteristics: Verify that your cell line expresses PARP-1 and consider if it possesses a functional homologous recombination pathway, which can confer resistance to PARP inhibitors.

  • Assay Sensitivity: Ensure your chosen assay is sensitive enough to detect the expected changes.

Q5: How can I confirm that this compound is inhibiting PARP-1 in my cells?

A5: A common and reliable method to confirm PARP-1 inhibition is to perform a Western blot analysis to detect the cleavage of PARP-1. Inhibition of PARP-1 activity can lead to the induction of apoptosis, during which PARP-1 is cleaved by caspases from its full-length form (approximately 116 kDa) into an 89 kDa fragment. An increase in this cleaved fragment is a strong indicator of PARP-1 pathway modulation.

Data Presentation: this compound and other PARP Inhibitor IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in HeLa cells and provides a comparative overview of other PARP inhibitors in various cancer cell lines. These values can serve as a reference for designing your experiments. Note that IC50 values can vary depending on the assay method and experimental conditions.

InhibitorCell LineCancer TypeBRCA StatusIC50 (nM)
This compound HeLaCervical CancerWild-Type27[1]
OlaparibMDA-MB-436Breast CancerBRCA1 Mutant~10
OlaparibHCC1937Breast CancerBRCA1 Mutant>10,000
TalazoparibMDA-MB-436Breast CancerBRCA1 Mutant~1
NesuparibMDA-MB-436Breast CancerBRCA1 Mutant8.5[2]
NesuparibHCC1937Breast CancerBRCA1 Mutant12.1[2]
NesuparibCAPAN-1Pancreatic CancerBRCA2 Mutant5.3[2]
NesuparibMCF-7Breast CancerBRCA Wild-Type2,500[2]
NesuparibMDA-MB-231Breast CancerBRCA Wild-Type>5,000[2]
NesuparibA549Lung CancerBRCA Wild-Type>10,000[2]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response) using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.

Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in your complete cell culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the cells for a predetermined time (e.g., 48, 72, or 96 hours). The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance data to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of PARP-1 Cleavage

This protocol describes how to assess the induction of apoptosis by this compound through the detection of PARP-1 cleavage.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Treat cells with this compound at the desired concentrations (e.g., based on the determined IC50) for a specific time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PARP-1 (that detects both full-length and cleaved forms) or an antibody specific for cleaved PARP-1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage and PARP-1 Activation cluster_1 DNA Repair and Cell Fate DNA_SSB DNA Single-Strand Break PARP1_inactive PARP-1 (Inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP-1 (Active) PARP1_inactive->PARP1_active activates PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_active->PARylation catalyzes NMS_P515 This compound NMS_P515->PARP1_active inhibits DSB_Formation Double-Strand Break Formation NMS_P515->DSB_Formation leads to Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis DSB_Formation->Apoptosis

Caption: this compound inhibits PARP-1, blocking DNA repair and leading to apoptosis.

Experimental_Workflow cluster_workflow Optimizing this compound Concentration Start Start: Select Cell Line Dose_Response Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Calculate_IC50 Calculate IC50 Value Dose_Response->Calculate_IC50 Confirm_Inhibition Confirm PARP-1 Inhibition (Western Blot for Cleaved PARP) Calculate_IC50->Confirm_Inhibition Troubleshoot Troubleshoot Experiment Calculate_IC50->Troubleshoot Inconsistent Results? Downstream_Assays Proceed to Downstream Assays Confirm_Inhibition->Downstream_Assays Confirm_Inhibition->Troubleshoot No Cleavage Observed? End End Downstream_Assays->End Troubleshoot->Dose_Response Re-optimize

Caption: A streamlined workflow for optimizing this compound concentration in cell culture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Variation in cell seeding density.2. Cells are at different growth phases.3. Inconsistent incubation times.4. Degradation of this compound stock solution.1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.3. Use a precise timer for all incubation steps.4. Aliquot stock solutions to avoid repeated freeze-thaw cycles and prepare fresh dilutions for each experiment.[2][3][4]
High background signal in control wells 1. Solvent (e.g., DMSO) toxicity.2. Contamination of cell culture.3. Media components interfering with the assay.1. Ensure the final solvent concentration is below the toxic threshold (typically ≤0.5%). Run a vehicle-only control.2. Regularly check cultures for signs of contamination and perform mycoplasma testing.3. Use appropriate blank controls (media only, media with compound) to subtract background absorbance/luminescence.
This compound precipitates in the culture medium 1. Poor solubility at the working concentration.2. Interaction with media components.1. Visually inspect the medium after adding this compound. If precipitate is observed, lower the concentration or prepare a fresh, more dilute stock solution.2. Test the solubility of this compound in your specific cell culture medium before starting the experiment.
No or weak PARP-1 cleavage observed by Western blot 1. Insufficient concentration or treatment duration.2. The cell line is resistant to apoptosis induction.3. Technical issues with the Western blot procedure.1. Increase the concentration of this compound and/or the treatment duration.2. Use a positive control for apoptosis induction (e.g., staurosporine) to confirm the cell line's ability to undergo apoptosis.3. Verify antibody performance, ensure efficient protein transfer, and use a positive control lysate from a cell line known to show PARP cleavage.[5][6]
Off-target effects are suspected 1. The concentration of this compound used is too high.2. The observed phenotype is independent of PARP-1 inhibition.1. Use the lowest effective concentration of this compound as determined by your dose-response experiments.2. Consider using a structurally different PARP inhibitor as a control to see if it elicits the same phenotype. Additionally, siRNA-mediated knockdown of PARP-1 can help validate that the effect is on-target.[7]

References

NMS-P515 not showing expected cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMS-P515

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PRMT5 inhibitor, this compound. If you are not observing the expected cytotoxic effects in your experiments, please consult the information below.

Troubleshooting Guide: Lack of Expected Cytotoxicity

Question: My this compound treatment is not showing the expected cytotoxicity in my cancer cell line. What are the potential reasons?

Answer: A lack of cytotoxic effect from this compound can stem from several factors, ranging from the specific biology of your cell line to the experimental setup. Below is a step-by-step guide to troubleshoot this issue.

Cell Line-Specific Factors

Not all cell lines are equally sensitive to PRMT5 inhibition. The sensitivity can be influenced by the cell's genetic background and the expression levels of key proteins.

  • Methylthioadenosine Phosphorylase (MTAP) Status: Cancers with a deletion of the MTAP gene (approximately 15% of all cancers) show increased sensitivity to PRMT5 inhibitors.[1] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), a weak endogenous PRMT5 inhibitor, which sensitizes the cells to further inhibition by drugs like this compound.[1]

  • p53 Pathway Status: A functional p53 tumor suppressor pathway can be a determinant of sensitivity to PRMT5 inhibition.[2][3] Conversely, downregulation or mutation of the p53 pathway has been observed in resistant cells.[2][4]

  • Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that compensate for PRMT5 inhibition.[4] Commonly activated pathways include the PI3K/AKT/mTOR and insulin-like growth factor signaling pathways.[2][4]

Troubleshooting Steps:

  • Verify the MTAP status of your cell line through literature search, genomic data (if available), or Western blot.

  • Assess the p53 functionality in your cell line.

  • Consider using a positive control cell line known to be sensitive to this compound (see Table 2).

Compound Integrity and Handling

The stability and proper handling of this compound are crucial for its activity.

Potential Issue Recommendation
Improper Storage Store the lyophilized compound at -20°C and keep it desiccated. Once in solution, store at -20°C and use within 3 months to prevent loss of potency.[5]
Solubility Issues Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final DMSO concentration in your cell culture medium does not exceed a level that could cause solvent-induced cytotoxicity (typically ≤ 0.5%).[6]
Freeze/Thaw Cycles Aliquot the stock solution to avoid multiple freeze/thaw cycles, which can degrade the compound.[5]
Experimental Protocol Optimization

The parameters of your cytotoxicity assay can significantly impact the observed results.

Experimental Parameter Recommendation
Cell Seeding Density An inappropriate cell density can affect the outcome. Too low a density may lead to poor cell health, while too high a density can result in contact inhibition and reduced sensitivity to the compound. Optimize the seeding density for your specific cell line.[7]
Treatment Duration The cytotoxic effects of PRMT5 inhibitors may require a longer treatment duration to manifest. Consider extending the incubation time with this compound (e.g., 72 hours or longer).[8]
Assay Type The choice of cytotoxicity assay matters. Metabolic assays like MTT measure cell viability, while assays that measure membrane integrity, such as LDH release, directly assess cytotoxicity.[6] Consider using a complementary assay to confirm your results.
Verification of Target Engagement

It is essential to confirm that this compound is reaching and inhibiting its target, PRMT5, in your cells. The primary downstream marker of PRMT5 activity is the symmetric dimethylation of arginine (sDMA) on its substrate proteins.

  • Actionable Step: Perform a Western blot to assess the levels of sDMA on a known PRMT5 substrate, such as SmD3. A decrease in sDMA levels upon this compound treatment indicates successful target engagement.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This modification plays a crucial role in regulating various cellular processes, including transcription, RNA splicing, and DNA damage repair.[1] By inhibiting PRMT5, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2]

NMS_P515_Mechanism cluster_cell Cancer Cell NMS_P515 This compound PRMT5 PRMT5 NMS_P515->PRMT5 Inhibits Substrate Substrate Proteins (e.g., SmD3) PRMT5->Substrate Methylates sDMA Symmetric Dimethylation (sDMA) Substrate->sDMA Cell_Processes Altered Gene Expression & RNA Splicing sDMA->Cell_Processes Regulates Cytotoxicity Cell Cycle Arrest & Apoptosis Cell_Processes->Cytotoxicity Leads to

Figure 1. Simplified signaling pathway of this compound action.

Q2: How can I experimentally verify that this compound is active in my cells?

A2: The most direct way to confirm the activity of this compound is to measure its effect on the methylation of a known PRMT5 substrate. A Western blot to detect changes in symmetric dimethylarginine (sDMA) levels is the standard method. See the detailed protocol below.

Q3: What are some recommended positive control cell lines for this compound cytotoxicity studies?

A3: It is advisable to use a cell line known to be sensitive to PRMT5 inhibitors to validate your experimental setup. Sensitivity is often correlated with MTAP-deficiency.

Cell Line Cancer Type Reported IC50 for PRMT5 Inhibitors (approx.)
Z-138 Mantle Cell LymphomaVaries by inhibitor
MAVER-1 Mantle Cell LymphomaVaries by inhibitor
HCT116 Colorectal CarcinomaVaries by inhibitor
A549 Lung CarcinomaVaries by inhibitor
Note: IC50 values are highly dependent on the specific PRMT5 inhibitor and the assay conditions.

Q4: What is a recommended starting concentration range and treatment duration for this compound?

A4: The optimal concentration and duration will vary between cell lines. It is recommended to perform a dose-response curve and a time-course experiment.

Parameter Recommendation
Concentration Range 1 nM to 10 µM (logarithmic dilutions)
Treatment Duration 24, 48, and 72 hours[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)

This protocol provides a general guideline for assessing cell viability after this compound treatment.[6]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Incubate Overnight (Allow Adhesion) seed_cells->adhere prep_nms Prepare this compound Serial Dilutions add_nms Add this compound to Wells prep_nms->add_nms incubate_treat Incubate for 24-72 hours add_nms->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Measure Absorbance add_dmso->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Figure 2. Experimental workflow for a cytotoxicity assay.

Protocol 2: Western Blot for PRMT5 Target Engagement (sDMA Detection)

This protocol outlines the steps to verify if this compound is inhibiting PRMT5 in your cells by detecting sDMA levels.[8]

  • Cell Treatment and Lysis:

    • Treat cultured cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24-72 hours).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific for symmetric di-methyl arginine (sDMA) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).

Troubleshooting_Logic cluster_check1 Step 1: Verify Target Engagement cluster_check2 Step 2: Investigate Compound & Protocol cluster_check3 Step 3: Evaluate Cell Line start No Cytotoxicity Observed with this compound check_sDMA Perform Western Blot for sDMA start->check_sDMA sDMA_decreased sDMA Decreased? check_sDMA->sDMA_decreased check_compound Check Compound Integrity (Storage, Solubility) sDMA_decreased->check_compound No check_cell_line Cell Line is Resistant sDMA_decreased->check_cell_line Yes check_protocol Optimize Protocol (Duration, Density, Assay) check_compound->check_protocol compound_protocol_ok Compound & Protocol OK? check_protocol->compound_protocol_ok compound_protocol_ok->start No, Re-run Experiment compound_protocol_ok->check_sDMA Yes resistance_mechanisms Possible Mechanisms: - MTAP proficient - p53 mutated - Bypass pathway activation check_cell_line->resistance_mechanisms

Figure 3. Logical workflow for troubleshooting lack of cytotoxicity.

References

Technical Support Center: NMS-P515 PARP Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the potent and selective PARP1 inhibitor, NMS-P515, in PARP activity assays. Our goal is to help you overcome common experimental challenges and obtain reliable, high-quality data.

Troubleshooting Guide: High Background in this compound PARP Activity Assay

High background signal can obscure the true inhibitory effects of this compound, leading to inaccurate IC50 determinations and misinterpretation of results. The following table outlines potential causes of high background and provides systematic troubleshooting steps.

Potential Cause Explanation Troubleshooting Steps
Reagent-Related Issues
Contaminated ReagentsBuffers, enzyme preparations, or substrate solutions may be contaminated with nucleases or other substances that generate a background signal.[1]1. Use fresh, high-purity reagents and sterile, nuclease-free water.2. Filter-sterilize buffers.3. Test individual reagents for their contribution to the background signal.
Sub-optimal Reagent ConcentrationsIncorrect concentrations of PARP1 enzyme, NAD+, or activated DNA can lead to high basal activity or non-specific signals.[1]1. Titrate the PARP1 enzyme to determine the optimal concentration that provides a robust signal without being excessive.2. Optimize the NAD+ concentration; while it is a substrate, excessively high concentrations can sometimes contribute to background.3. Ensure the concentration of activated DNA is sufficient for enzyme activation but not causing non-specific interactions.
High Endogenous PARP Activity in Lysates (Cell-based assays)If using cell lysates, high basal PARP activity, independent of the experimental treatment, can contribute to a high background.[2]1. Ensure complete and efficient cell lysis to release all PARP enzyme.2. Consider using a PARP inhibitor as a negative control to determine the level of non-specific background signal.
Assay Procedure Issues
Inadequate WashingIn ELISA-based or other plate-based assays, insufficient washing can leave behind unbound detection antibodies or other reagents, leading to a high background signal.[1]1. Increase the number of wash steps and/or the volume of wash buffer.2. Ensure thorough aspiration of wash buffer between steps.3. Consider adding a surfactant like Tween-20 to the wash buffer to reduce non-specific binding.
Insufficient BlockingIncomplete blocking of non-specific binding sites on the assay plate can result in the binding of detection reagents and a high background.1. Increase the blocking time or the concentration of the blocking agent (e.g., BSA or non-fat milk).2. Test different blocking agents to find the most effective one for your assay system.
Edge EffectsWells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and lead to higher background signals.1. Avoid using the outer wells of the plate for critical samples.2. Fill the outer wells with sterile water or buffer to create a humidity barrier.
Detection-Related Issues
Auto-PARylation of PARP1The PARP1 enzyme can auto-modify with poly(ADP-ribose) chains, which might be detected by the assay system and contribute to the background signal.1. Optimize the enzyme concentration and incubation time to minimize excessive auto-PARylation.2. Ensure that the "no inhibitor" control provides a clear signal window over the "no enzyme" control.
Non-specific Binding of Detection ReagentsThe detection antibody or streptavidin-HRP conjugate may bind non-specifically to the plate or other assay components.1. Titrate the detection reagent to find the optimal concentration that provides a good signal-to-noise ratio.2. Include appropriate controls, such as wells with no primary antibody, to assess non-specific binding of the secondary reagent.
Intrinsic Fluorescence/Color of this compoundAt high concentrations, the inhibitor compound itself might possess fluorescent or colorimetric properties that interfere with the assay readout.[1]1. Run a control with this compound in the assay buffer without the enzyme or other key reagents to check for intrinsic signal.2. If interference is observed, consider using an alternative assay format with a different detection method.

Frequently Asked Questions (FAQs)

Q1: What are the known IC50 and Kd values for this compound?

A1: this compound is a potent PARP-1 inhibitor with a reported Kd of 16 nM and a cellular IC50 of 27 nM in HeLa cells.[3][4][5]

Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A2: Inconsistent IC50 values can stem from several factors, including variability in reagent lots (especially the PARP enzyme), minor fluctuations in assay conditions like incubation time and temperature, and pipetting errors.[1] Maintaining a consistent, low concentration of DMSO (typically under 1%) is also crucial.[1]

Q3: I'm not observing the expected level of PARP inhibition with this compound. What should I check?

A3: First, verify the concentration and integrity of your this compound stock solution; improper storage or multiple freeze-thaw cycles can degrade the compound.[4] Ensure that your PARP1 enzyme is active and that all other assay reagents are within their expiration dates and stored correctly. Also, confirm that the assay conditions are optimal for PARP1 activity.

Q4: Can I use this compound in cell-based assays?

A4: Yes, this compound is orally active and has been shown to have anti-tumor activity in mouse models, indicating its suitability for cell-based assays.[3]

Q5: What is "PARP trapping," and is it relevant for this compound?

A5: PARP trapping is a mechanism where a PARP inhibitor stabilizes the complex of PARP on DNA, which can be more cytotoxic than just inhibiting the enzyme's catalytic activity. While the specific trapping efficiency of this compound is not detailed in the provided search results, this is a key consideration for most PARP inhibitors and contributes to their anti-cancer effects.

Quantitative Data Summary

The following table provides recommended starting concentrations for key reagents in a typical in vitro PARP activity assay. It is highly recommended to optimize these concentrations for your specific experimental setup.

Reagent Recommended Concentration Range Notes
This compound 0.1 nM - 10 µMA broad range for initial dose-response experiments.
Recombinant PARP1 Enzyme 10 - 100 ng/reactionTitration is critical to find an optimal signal-to-noise ratio.[6]
β-NAD+ 0.1 - 1 mMThe cellular concentration of NAD+ is around 100 µM.[7]
Activated DNA 25 - 100 ng/reactionSufficient to activate the PARP1 enzyme.[6]
DMSO (Solvent for this compound) ≤ 1% final concentrationHigh concentrations of DMSO can inhibit PARP activity.[1][6]

Detailed Experimental Protocol: Chemiluminescent PARP Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on PARP1 using a chemiluminescent assay format.

1. Plate Preparation:

  • Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1.
  • Incubate the plate to allow for efficient coating.
  • Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound histones.
  • Block the remaining non-specific binding sites on the plate with a suitable blocking buffer (e.g., 3% BSA in PBST) for at least 90 minutes at room temperature.[8]
  • Wash the plate again to remove the blocking buffer.

2. Inhibitor and Reagent Preparation:

  • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
  • Prepare a master mix containing the assay buffer, activated DNA, and biotinylated NAD+.

3. Enzymatic Reaction:

  • Set up the plate layout, including wells for a "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and the various concentrations of this compound.
  • Add the this compound dilutions or vehicle control to the appropriate wells.
  • Add the master mix to all wells except the "Blank."
  • Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the "Blank."
  • Incubate the plate at room temperature for 1 hour to allow for the PARP-catalyzed reaction to occur.[8]

4. Detection:

  • Wash the plate thoroughly to remove all reaction components.
  • Add streptavidin-conjugated horseradish peroxidase (Strep-HRP) diluted in blocking buffer to each well and incubate for 30 minutes at room temperature. The Strep-HRP will bind to the biotinylated NAD+ incorporated onto the histones.[8]
  • Wash the plate again to remove unbound Strep-HRP.
  • Add a chemiluminescent HRP substrate to each well.
  • Immediately measure the chemiluminescence using a microplate reader.

5. Data Analysis:

  • Subtract the average signal from the "Blank" wells from all other readings.
  • Calculate the percentage of PARP inhibition for each this compound concentration relative to the "Positive Control."
  • Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation senses PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis catalyzes PARP1_Inhibition PARP1 Inhibition Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Recruitment scaffolds SSB_Repair SSB Repair Recruitment->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival NMS_P515 This compound NMS_P515->PARP1_Activation inhibits SSB_Accumulation SSB Accumulation DSB_Formation Double-Strand Break (DSB) Formation (at replication fork) SSB_Accumulation->DSB_Formation leads to Apoptosis Apoptosis / Cell Death DSB_Formation->Apoptosis induces in HR-deficient cells

Caption: PARP1 signaling in response to DNA damage and the mechanism of inhibition by this compound.

PARP_Assay_Workflow start Start plate_prep 1. Plate Preparation (Coat with Histone & Block) start->plate_prep inhibitor_prep 2. Prepare this compound Dilutions plate_prep->inhibitor_prep reaction_setup 3. Add Inhibitor, Reagents, and PARP1 Enzyme to Plate inhibitor_prep->reaction_setup incubation 4. Incubate for 1 hour at Room Temperature reaction_setup->incubation detection_reagent 5. Add Detection Reagent (e.g., Strep-HRP) incubation->detection_reagent read_plate 6. Add Substrate & Measure Signal detection_reagent->read_plate data_analysis 7. Data Analysis (Calculate % Inhibition & IC50) read_plate->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for an in vitro PARP1 inhibitor activity assay.

References

NMS-P515 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PARP-1 inhibitor, NMS-P515. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions to ensure stability?

A1: To maintain the integrity and activity of your this compound stock solutions, proper storage is critical. For long-term stability, it is recommended to store stock solutions at -80°C. For short-term storage, -20°C is acceptable for up to one to three months. It is highly advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and a decrease in the compound's potency.[1]

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A2: Inconsistent results with this compound can arise from several factors. One common issue is the degradation of the compound in the cell culture medium. The stability of small molecules can be affected by the components in the media, pH, and temperature. It is also possible that at higher concentrations, this compound may precipitate out of the aqueous culture medium, leading to a lower effective concentration. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How can I determine if my this compound solution has degraded?

A3: The most reliable way to assess the integrity of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from any potential degradation products. A significant decrease in the area of the parent peak and the appearance of new peaks would indicate degradation.

Q4: What are the likely degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound have not been extensively published, studies on other PARP inhibitors, such as olaparib (B1684210) and rucaparib, suggest that these molecules are most susceptible to degradation under alkaline, acidic, and oxidative conditions.[2][3][4][5][6] Hydrolysis of amide or other labile functional groups is a common degradation route. Therefore, it is crucial to maintain appropriate pH and protect the compound from oxidizing agents and excessive light exposure.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered when using this compound in solution.

Issue 1: Loss of Inhibitory Activity

If you observe a decrease or complete loss of this compound's inhibitory effect in your experiments, follow these steps:

Troubleshooting Workflow for Loss of Activity

start Start: Loss of Activity Observed check_stock 1. Verify Stock Solution Integrity - Check storage conditions - Visually inspect for precipitation - Test a fresh aliquot start->check_stock stock_ok Stock Solution Appears OK check_stock->stock_ok No obvious issues stock_bad Stock Solution Suspected to be Degraded check_stock->stock_bad Improper storage or visible issues check_working_solution 2. Assess Working Solution Stability - Prepare fresh dilutions - Check for precipitation in media - Consider media components' interaction stock_ok->check_working_solution prepare_fresh_stock Prepare Fresh Stock Solution from Solid Compound stock_bad->prepare_fresh_stock working_ok Working Solution Appears OK check_working_solution->working_ok No precipitation working_bad Precipitation or Instability in Working Solution check_working_solution->working_bad Precipitation observed check_assay 3. Evaluate Assay Conditions - Verify cell health and passage number - Check incubation times - Confirm readout validity working_ok->check_assay optimize_dilution Optimize Dilution Protocol - Lower final concentration - Use a different buffer/media working_bad->optimize_dilution

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: High Cytotoxicity or Off-Target Effects

If you observe unexpected levels of cell death or phenotypes that are not consistent with PARP-1 inhibition, consider the following:

Troubleshooting Workflow for Unexpected Cytotoxicity

start Start: High Cytotoxicity Observed dose_response 1. Perform a Dose-Response Curve - Determine the IC50 and cytotoxic threshold start->dose_response concentration_high Concentration is too high dose_response->concentration_high Cytotoxicity at high doses concentration_ok Cytotoxicity at expected concentrations dose_response->concentration_ok Cytotoxicity within expected range lower_concentration Use Lower, Non-Toxic Concentrations concentration_high->lower_concentration check_solvent 2. Verify Solvent Toxicity - Run a vehicle control with the same  DMSO concentration concentration_ok->check_solvent solvent_toxic Solvent is toxic check_solvent->solvent_toxic Vehicle control shows toxicity solvent_ok Solvent is not toxic check_solvent->solvent_ok Vehicle control is healthy lower_dmso Lower Final DMSO Concentration solvent_toxic->lower_dmso check_off_target 3. Assess for Off-Target Effects - Use a structurally different PARP inhibitor - Perform rescue experiments if possible solvent_ok->check_off_target cluster_0 Normal Cell Response cluster_1 Inhibition by this compound DNA_damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment to DNA Damage Site DNA_damage->PARP1_recruitment PARP1_activation PARP-1 Activation PARP1_recruitment->PARP1_activation PARP1_trapping PARP-1 Trapping on DNA PARP1_recruitment->PARP1_trapping PARylation Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_activation->PARylation DDR_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_recruitment DNA_repair DNA Repair DDR_recruitment->DNA_repair NMS_P515 This compound NMS_P515->PARP1_activation Inhibits NMS_P515->PARP1_trapping Replication_fork_collapse Replication Fork Collapse PARP1_trapping->Replication_fork_collapse DSB_formation Double-Strand Break (DSB) Formation Replication_fork_collapse->DSB_formation Cell_death Cell Death (in HR-deficient cells) DSB_formation->Cell_death

References

Technical Support Center: NMS-P515 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PARP-1 inhibitor NMS-P515 in in vivo experiments. Our goal is to help you address common challenges and achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound prevents the repair of SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the accumulation of unrepaired SSBs leads to double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality and cell death.[3][4][5]

Q2: What is the recommended solvent and formulation for in vivo administration of this compound?

A2: this compound is reported to be soluble in DMSO at a concentration of 3.33 mg/mL (9.37 mM), though this may require sonication.[1] For in vivo oral administration, a common approach for compounds with limited aqueous solubility is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then further dilute it in a vehicle suitable for animal dosing, such as a mixture of PEG400, Tween 80, and saline. It is crucial to establish a stable and homogenous formulation and to always include a vehicle-only control group in your experiments to rule out any effects of the formulation itself.

Q3: What is a typical effective dose and schedule for this compound in vivo?

A3: In a preclinical study using a Capan-1 pancreatic cancer xenograft model (BRCA2-mutated), this compound demonstrated anti-tumor activity when administered orally at a dose of 80 mg/kg, once daily for 12 days.[1] This resulted in a maximal tumor growth inhibition of 48% with a maximum body weight loss of 6%.[1] However, the optimal dose and schedule may vary depending on the animal model, tumor type, and experimental endpoint. It is recommended to perform a dose-response study to determine the optimal dose for your specific model.

Q4: What are some critical considerations when designing an in vivo study with this compound?

A4: Key considerations include:

  • Animal Model Selection: The anti-tumor efficacy of PARP inhibitors is most pronounced in tumors with defects in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations).[3][4] It is essential to know the HR status of your chosen cell line or patient-derived xenograft (PDX) model.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is important for designing an effective dosing regimen. While a detailed public ADME profile for this compound is not available, its oral activity suggests reasonable bioavailability.[2] Correlating drug exposure with target engagement (PARP-1 inhibition in tumors) and efficacy is key to interpreting results.

  • Endpoint Selection: Choose endpoints that are relevant to the mechanism of action of this compound. In addition to tumor volume measurements, consider pharmacodynamic markers such as PAR levels in tumor tissue to confirm target engagement.

Troubleshooting Guide

Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.
Possible Cause Troubleshooting Steps
Inconsistent Formulation Ensure this compound is fully dissolved and the final formulation is homogenous. Prepare the formulation fresh daily if stability is a concern. Visually inspect for any precipitation before each administration.
Inaccurate Dosing Calibrate all equipment used for dosing. Ensure consistent administration technique (e.g., gavage needle placement, injection volume).
Inter-animal Physiological Differences Randomize animals into treatment and control groups based on tumor volume and body weight before starting treatment. Ensure all animals have ad libitum access to food and water. Monitor animal health closely throughout the study.
Issue 2: Lower than expected in vivo efficacy based on in vitro data.
Possible Cause Troubleshooting Steps
Suboptimal Dose or Schedule The administered dose may not be achieving sufficient target engagement in the tumor tissue. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.
Poor Bioavailability/Exposure The formulation may not be optimal for oral absorption. Consider exploring alternative formulations with different vehicles or co-solvents. If possible, perform a pilot pharmacokinetic study to measure plasma and tumor concentrations of this compound.
Homologous Recombination (HR) Proficiency of the Tumor Model The synthetic lethal effect of PARP inhibitors is most potent in HR-deficient tumors.[3][4] Verify the HR status (e.g., BRCA1/2 mutations) of your xenograft model. If the model is HR-proficient, this compound may have limited single-agent activity.
Drug Efflux Pumps Overexpression of drug efflux pumps like P-glycoprotein (P-gp) in the tumor cells can reduce the intracellular concentration of the inhibitor.
Issue 3: Unexpected toxicity or weight loss in treated animals.
Possible Cause Troubleshooting Steps
Vehicle Toxicity Always include a vehicle-only control group to assess the toxicity of the formulation itself.
On-target Toxicity PARP-1 is involved in normal cellular processes, and its inhibition can lead to toxicities, particularly in combination with DNA-damaging agents. If toxicity is observed, consider reducing the dose or using an intermittent dosing schedule.
Off-target Effects While this compound is a specific PARP-1 inhibitor, off-target activities cannot be entirely ruled out without comprehensive screening data. If on-target toxicity is unlikely, consider the possibility of off-target effects.

Quantitative Data Summary

ParameterValueCell Line/ModelSource
Kd (Biochemical) 16 nM-[1]
IC50 (Cellular) 27 nMHela cells[1]
In Vivo Efficacy 48% TGICapan-1 Xenograft[1]
In Vivo Dose 80 mg/kg, p.o., dailyMouse[1]
Solubility in DMSO 3.33 mg/mL (9.37 mM)-[1]

Experimental Protocols

Recommended Protocol for an In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework. Specific details may need to be optimized for your particular model and experimental goals.

  • Cell Culture and Implantation:

    • Culture your chosen cancer cell line (e.g., Capan-1) under standard conditions.

    • Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

    • Monitor tumor growth regularly using calipers.

  • Animal Randomization:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups with similar average tumor volumes and body weights.

  • Formulation Preparation (Example for Oral Dosing):

    • Calculate the required amount of this compound for the entire study.

    • For a 10 mg/mL stock solution, dissolve 10 mg of this compound in 3 mL of DMSO (requires sonication).[1]

    • On each dosing day, prepare the final formulation. For example, to achieve a final concentration of 2 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline:

      • Mix the required volume of the this compound stock solution with the appropriate volume of PEG400.

      • Slowly add the saline to the mixture while vortexing to ensure a homogenous solution.

    • Prepare a vehicle-only formulation in the same manner, without the this compound.

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups via oral gavage at the desired dose (e.g., 80 mg/kg).[1]

    • Dose animals daily for the duration of the study (e.g., 12 days).[1]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

Visualizations

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair NMS_P515 This compound NMS_P515->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization & Tumor Implantation Tumor_Growth Tumor Growth Monitoring Animal_Acclimatization->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Formulation_Prep Daily Formulation Preparation (this compound & Vehicle) Randomization->Formulation_Prep Dosing Oral Administration Formulation_Prep->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint At study conclusion Data_Analysis Data Analysis (TGI, Stats) Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (optional) Endpoint->PD_Analysis

Caption: General experimental workflow for an in vivo efficacy study with this compound.

Troubleshooting_Tree Start Inconsistent In Vivo Results Efficacy_Issue Efficacy Issue? Start->Efficacy_Issue Variability_Issue High Variability? Start->Variability_Issue Toxicity_Issue Unexpected Toxicity? Start->Toxicity_Issue PK_PD Investigate PK/PD (Dose, Schedule, Exposure) Efficacy_Issue->PK_PD Yes Formulation Check Formulation (Solubility, Stability, Homogeneity) Variability_Issue->Formulation Yes Vehicle_Control Assess Vehicle Toxicity Toxicity_Issue->Vehicle_Control Yes Dosing_Technique Review Dosing Technique (Accuracy, Consistency) Formulation->Dosing_Technique Model_System Verify Model System (HR status, Drug Efflux) PK_PD->Model_System Model_System->Formulation Off_Target Consider Off-Target Effects Vehicle_Control->Off_Target

References

Technical Support Center: Addressing NMS-P515 Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of NMS-P515 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and stereospecific small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3][4][5] PARP-1 is a key enzyme involved in DNA single-strand break repair.[2][5] By inhibiting PARP-1, this compound can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For small molecule inhibitors, these unintended interactions can lead to a variety of issues, including unexpected phenotypes, cellular toxicity, and misinterpretation of experimental results. It is crucial to determine if an observed effect is a direct result of on-target inhibition or a consequence of engaging with other cellular proteins.

Q3: Is there any publicly available data on the off-target profile of this compound?

Currently, there is no comprehensive, publicly available screening data (e.g., a kinome scan) that details the broader selectivity profile of this compound against a large panel of other proteins. While it is described as a potent and specific PARP-1 inhibitor, researchers should be mindful of the potential for off-target interactions in their experimental systems.

Q4: My experimental results with this compound are not what I expected based on PARP-1 inhibition. Could this be due to off-target effects?

Unexplained or unexpected experimental outcomes are a common reason to suspect off-target effects. If you observe a phenotype that cannot be rationalized by the known functions of PARP-1, it is prudent to consider the possibility of off-target interactions. The troubleshooting guide below provides a systematic approach to investigating such discrepancies.

Q5: What are some general strategies to minimize and control for off-target effects in my experiments?

Several strategies can be employed to mitigate and control for off-target effects:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.

  • Use a structurally unrelated inhibitor: Employ another PARP-1 inhibitor with a different chemical scaffold. If the same phenotype is observed, it strengthens the evidence for an on-target effect.

  • Perform rescue experiments: In a genetically tractable system, re-introducing a version of PARP-1 that is resistant to this compound while the endogenous PARP-1 is absent should rescue the on-target phenotype.

  • Use genetic approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down or knock out PARP-1. The resulting phenotype should mimic the on-target effects of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for the on-target activity of this compound.

TargetAssay TypeValueCell Line
PARP-1Biochemical (Kd)0.016 µM (16 nM)-
PARP-1Cellular (IC50)0.027 µM (27 nM)HeLa

Troubleshooting Guide

This guide provides a structured approach to troubleshooting experiments where off-target effects of this compound are suspected.

Issue: Unexpected or inconsistent cellular phenotype observed with this compound treatment.

G start Start: Unexpected Phenotype with this compound q1 Is the phenotype consistent with PARP-1 inhibition literature? start->q1 on_target Conclusion: Phenotype is likely ON-TARGET q1->on_target Yes q2 q2 q1->q2 No off_target Conclusion: Phenotype is likely OFF-TARGET investigate investigate off_target->investigate q2->off_target No q3 q3 q2->q3 Yes q3->off_target No q4 q4 q3->q4 Yes q4->on_target Yes q4->off_target No profiling profiling investigate->profiling validate validate profiling->validate

Experimental Protocols

1. Kinase Profiling Assay (Example using a commercial service)

This protocol describes a general workflow for assessing the selectivity of this compound against a broad panel of kinases.

  • Objective: To identify potential off-target kinase interactions of this compound.

  • Principle: A competition binding assay where the ability of this compound to displace a ligand from the active site of a large number of kinases is quantified.

  • Methodology:

    • Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Provide the exact concentration and solvent to the service provider.

    • Assay Execution (by service provider):

      • This compound is typically screened at a concentration of 1 µM or 10 µM against a panel of several hundred kinases.

      • The kinase panel usually includes a wide representation of the human kinome.

      • The percentage of kinase activity inhibition or ligand displacement is measured for each kinase in the panel.

    • Data Analysis:

      • The results are provided as a percentage of inhibition or binding relative to a control.

      • "Hits" are identified as kinases that show significant inhibition (e.g., >50% or >75%) at the screening concentration.

      • Follow-up dose-response experiments are recommended for any identified hits to determine the IC50 or Kd values.

G start This compound Sample screening Screen against Kinase Panel (e.g., 1 µM) start->screening data_analysis Data Analysis: Identify 'Hits' (% Inhibition) screening->data_analysis hits Potential Off-Target Kinases data_analysis->hits validation Dose-Response Assay (Determine IC50/Kd) hits->validation confirmed_off_targets Confirmed Off-Targets validation->confirmed_off_targets

2. Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to validate target engagement and identify off-target binding of this compound within a cellular context.

  • Objective: To determine if this compound binds to PARP-1 and other proteins in intact cells.

  • Principle: The binding of a ligand (this compound) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by Western blotting or mass spectrometry.

  • Methodology:

    • Cell Treatment: Treat cultured cells with this compound at various concentrations, alongside a vehicle control (e.g., DMSO).

    • Heating: Heat the cell lysates or intact cells at a range of temperatures.

    • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

    • Detection:

      • Western Blot: Analyze the soluble fraction for the presence of PARP-1 (on-target) and suspected off-targets using specific antibodies. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

      • Mass Spectrometry (proteome-wide CETSA): Analyze the soluble fractions from all temperature points by mass spectrometry to identify all proteins that are stabilized by this compound, providing an unbiased view of potential off-targets.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Compare the curves from treated and untreated samples to identify proteins with a thermal shift.

Signaling Pathway Diagram

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway, which is the primary on-target effect of this compound.

G ssb DNA Single-Strand Break parp1 PARP-1 ssb->parp1 activates par PARylation of Histones & XRCC1 parp1->par recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) par->recruitment repair Successful DNA Repair recruitment->repair nms_p515 This compound nms_p515->parp1 inhibits

References

How to handle NMS-P515 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and troubleshooting precipitation of the PARP-1 inhibitor, NMS-P515, in experimental media.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?

This is a common issue known as "crashing out" or "solvent shock." It typically occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution like cell culture media, where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.

Q2: My media containing this compound appeared clear initially, but I observed a precipitate after several hours or days of incubation. What is the cause?

Delayed precipitation can be due to several factors:

  • Compound Instability: this compound may degrade over time under culture conditions (37°C, 5% CO2) into less soluble byproducts.[1]

  • Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and the bench can cause temperature changes that affect compound solubility.[1][2]

  • Media Evaporation: Over the course of a long-term experiment, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1][2]

  • pH Shift: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[1]

Q3: What is the recommended solvent and stock concentration for this compound?

The recommended solvent for this compound is DMSO. A stock solution can be prepared at a concentration of up to 9.37 mM (3.33 mg/mL).[3] It is important to note that sonication may be required to fully dissolve the compound.[3] Due to the hygroscopic nature of DMSO, it is best to use a fresh, unopened vial to prepare the stock solution.[3]

Q4: How should I store my this compound stock solution?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4][5]

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visually Inspect the Stock Solution

Before adding it to your media, ensure your this compound stock solution is clear and free of any visible precipitate. If you observe any cloudiness or solid particles, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly to redissolve the compound.[5]

Step 2: Optimize the Dilution Procedure

Directly adding a concentrated stock solution to a large volume of media can cause localized high concentrations and lead to precipitation.[2] To avoid this:

  • Always use pre-warmed (37°C) cell culture media for dilutions. Adding the compound to cold media can decrease its solubility.[1]

  • Perform a serial dilution of the stock solution in pre-warmed media to gradually decrease the solvent concentration.[1]

  • Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.[1]

Step 3: Determine the Maximum Soluble Concentration

The final concentration of this compound in your media may be exceeding its aqueous solubility limit. It is crucial to determine the maximum soluble concentration under your specific experimental conditions by performing a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Step 4: Evaluate Media Components and Conditions

  • Serum Concentration: If you are using serum-free media, consider that this can sometimes be more prone to precipitation for certain compounds.[1]

  • pH of the Media: If you suspect pH changes are contributing to precipitation, monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[1]

  • Incubator Humidity: For long-term experiments, ensure proper humidification of your incubator to minimize evaporation. Using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes can also help.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 355.48 g/mol [4]
Solubility in DMSO 3.33 mg/mL (9.37 mM)[3]
PARP-1 Inhibition (Kd) 16 nM[3][6]
Cellular IC50 (HeLa cells) 27 nM[3][6]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO. Ensure the compound is fully dissolved, using sonication if necessary.[3]

  • Prepare Serial Dilutions: In your specific cell culture medium (pre-warmed to 37°C), prepare a series of dilutions of the this compound stock solution. For example, you can prepare final concentrations of 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Ensure the final concentration of DMSO is consistent across all dilutions and does not exceed a level that is toxic to your cells (typically <0.5%).

  • Incubate Under Experimental Conditions: Place the prepared media containing the different concentrations of this compound in your cell culture incubator (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual and Microscopic Inspection:

    • Immediately after preparation, and at regular intervals during the incubation period, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles).

    • For a more sensitive assessment, examine a small aliquot of the media under a microscope to detect any microprecipitates.

  • Determine the Working Concentration: The highest concentration of this compound that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions. It is recommended to use a working concentration at or below this limit to avoid precipitation-related issues in your experiments.

Visualizations

Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start Precipitation Observed stock_check Is the stock solution clear? start->stock_check warm_vortex Warm stock to 37°C and vortex stock_check->warm_vortex No dilution_check Review dilution protocol stock_check->dilution_check Yes warm_vortex->stock_check optimize_dilution Use pre-warmed media Add dropwise with mixing Consider serial dilution dilution_check->optimize_dilution No concentration_check Is the final concentration too high? dilution_check->concentration_check Optimized optimize_dilution->dilution_check solubility_test Perform solubility test to find max soluble concentration concentration_check->solubility_test Yes media_check Review media conditions (pH, evaporation, temperature shifts) concentration_check->media_check No resolution Precipitation Resolved solubility_test->resolution media_check->resolution

Caption: Troubleshooting workflow for this compound precipitation.

PARP1_Signaling_Pathway Simplified PARP-1 Signaling Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis NMS_P515 This compound NMS_P515->PARP1 DDR_proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_proteins DNA_repair DNA Repair DDR_proteins->DNA_repair

Caption: Role of this compound in the PARP-1 signaling pathway.

References

NMS-P515 dose-response curve not sigmoidal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a non-sigmoidal dose-response curve with the PARP-1 inhibitor, NMS-P515.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected dose-response curve?

This compound is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair.[1] In both biochemical and cellular assays, this compound is expected to produce a sigmoidal (S-shaped) dose-response curve when plotting percent inhibition against the logarithm of the inhibitor concentration. This curve is characterized by a top and bottom plateau, with a transition phase that allows for the determination of the IC50 value, the concentration at which 50% of the enzymatic activity is inhibited.

Q2: My dose-response curve for this compound is not sigmoidal. What are the common causes?

Deviations from the expected sigmoidal curve can arise from a variety of experimental factors. These can be broadly categorized into issues with the compound, the assay setup, the biological system, or data analysis. Common culprits include incorrect concentration ranges, compound precipitation, assay interference, and complex biological responses.

Q3: How does the solubility of this compound affect the dose-response curve?

Like many small molecule inhibitors, this compound is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][3] If the final concentration of this compound in the assay medium exceeds its solubility limit, the compound can precipitate. This leads to an inaccurate concentration in solution, which can cause the dose-response curve to plateau prematurely or exhibit an irregular shape. It is crucial to ensure that the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity and to maintain compound solubility.[4][5]

Q4: Can the choice of concentration range for this compound lead to a non-sigmoidal curve?

Yes, an inappropriate concentration range is a frequent cause of non-sigmoidal curves. If the concentrations tested are too high, you may only observe the upper plateau of the curve. Conversely, if the concentrations are too low, you may only see the lower plateau. A wide range of concentrations, typically spanning several orders of magnitude and prepared using serial dilutions (e.g., 2-fold or half-log), is necessary to capture the full sigmoidal shape.[6]

Q5: What if my curve shows a biphasic or U-shaped response?

A biphasic or hormetic response, where a low dose of this compound produces an effect opposite to that of a high dose, can indicate a complex biological mechanism.[7] This could be due to off-target effects at higher concentrations or the activation of compensatory signaling pathways. In such cases, careful evaluation of the experimental system and consideration of alternative mechanistic models are necessary.

Troubleshooting Guide: Non-Sigmoidal this compound Dose-Response Curve

This guide provides a structured approach to identifying and resolving common issues leading to a non-sigmoidal dose-response curve for this compound.

Potential Cause Troubleshooting Steps
Compound-Related Issues
Incorrect Stock Concentration- Verify the initial weight of the this compound powder. - Ensure the correct volume of solvent was used to prepare the stock solution. - If possible, confirm the concentration using an orthogonal method like UV-Vis spectroscopy.
Compound Instability/Degradation- Prepare fresh stock solutions for each experiment. - Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. - Protect the compound from light if it is light-sensitive.
Solubility Problems
Precipitation in Assay Medium- Visually inspect the wells of your assay plate for any precipitate, especially at higher concentrations. - Ensure the final DMSO concentration is within a tolerable range for your cells (typically ≤ 0.5%).[4][5] - Test the solubility of this compound in your specific assay buffer.
Assay Protocol and Setup
Inappropriate Concentration Range- Broaden the range of this compound concentrations, ensuring it spans at least 3-4 orders of magnitude around the expected IC50. - Use a serial dilution series (e.g., half-log or 2-fold) rather than large, evenly spaced steps.[6]
Pipetting Errors- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO stock solutions. - Ensure thorough mixing at each dilution step.
Edge Effects in Microplates- Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile water or PBS to create a humidity barrier.
Incorrect Incubation Time- Perform a time-course experiment to determine the optimal incubation time for this compound to achieve its maximal effect.
Biological System-Related Issues
Cell Health and Passage Number- Use cells that are in the exponential growth phase and have a consistent, low passage number. - Visually inspect cells for any signs of stress or contamination.
Off-Target Effects- At very high concentrations, this compound might induce off-target effects leading to a complex dose-response. - Consider using a lower, more targeted concentration range.
Data Analysis and Interpretation
Incorrect Data Normalization- Ensure that you have appropriate positive (no inhibitor) and negative (no enzyme/cells) controls. - Normalize your data correctly to these controls to represent percent inhibition.
Inappropriate Curve Fitting Model- Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit the data. - Ensure your software is correctly plotting the log of the concentration on the x-axis.

Experimental Protocols

General Protocol for a PARP-1 Biochemical Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on purified PARP-1 enzyme.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT).

    • Reconstitute purified human PARP-1 enzyme in the reaction buffer to the desired concentration.

    • Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) in the reaction buffer.

    • Prepare a solution of the substrate, β-NAD+, in the reaction buffer.

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in the reaction buffer to create a range of working concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, activated DNA, and PARP-1 enzyme to each well.

    • Add the serially diluted this compound or vehicle control (DMSO in reaction buffer) to the respective wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding β-NAD+ to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a potent PARP inhibitor like Olaparib at a high concentration).

  • Detection:

    • The activity of PARP-1 can be measured using various methods, such as:

      • ELISA-based assays: Detecting the formation of poly(ADP-ribose) (PAR) chains using an anti-PAR antibody.

      • Fluorescent assays: Using a fluorescently labeled NAD+ analog.

      • Chemiluminescent assays: Measuring the consumption of NAD+.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the positive control (vehicle-treated wells) to calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 This compound Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Inhibition Inhibition of PAR synthesis Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair NMS_P515 This compound NMS_P515->PARP1 inhibits Blocked_Repair Blocked DNA Repair Inhibition->Blocked_Repair

Caption: this compound inhibits PARP-1, blocking DNA repair.

Troubleshooting_Workflow Start Non-Sigmoidal Dose-Response Curve Observed Check_Compound Check Compound Integrity & Concentration Start->Check_Compound Check_Solubility Verify Compound Solubility Check_Compound->Check_Solubility [OK] Troubleshoot_Compound Prepare fresh stock Verify concentration Check_Compound->Troubleshoot_Compound [Issue Found] Review_Protocol Review Assay Protocol Check_Solubility->Review_Protocol [OK] Troubleshoot_Solubility Check for precipitation Optimize solvent concentration Check_Solubility->Troubleshoot_Solubility [Issue Found] Assess_Biology Assess Biological System Review_Protocol->Assess_Biology [OK] Troubleshoot_Protocol Adjust concentration range Check for pipetting errors Review_Protocol->Troubleshoot_Protocol [Issue Found] Analyze_Data Re-analyze Data Assess_Biology->Analyze_Data [OK] Troubleshoot_Biology Check cell health Consider off-target effects Assess_Biology->Troubleshoot_Biology [Issue Found] Troubleshoot_Data Verify normalization Use correct curve fit model Analyze_Data->Troubleshoot_Data [Issue Found] End Sigmoidal Curve Achieved Analyze_Data->End [OK] Troubleshoot_Compound->Start Troubleshoot_Solubility->Start Troubleshoot_Protocol->Start Troubleshoot_Biology->Start Troubleshoot_Data->Start

Caption: Troubleshooting workflow for non-sigmoidal curves.

References

Technical Support Center: Cell Line Resistance to NMS-P515 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to NMS-P515, a potent and stereospecific PARP-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme involved in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound leads to an accumulation of unrepaired SSBs, which can then result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can lead to synthetic lethality and cell death.

Q2: My cell line, which was initially sensitive to this compound, is now showing resistance. What are the common molecular mechanisms for acquired resistance to PARP-1 inhibitors like this compound?

A2: Acquired resistance to PARP-1 inhibitors is a significant challenge and can arise through several mechanisms. The most well-documented include:

  • Restoration of Homologous Recombination (HR) Repair: Secondary or "reversion" mutations in genes like BRCA1 or BRCA2 can restore their function, thereby re-enabling the HR pathway to repair DSBs and conferring resistance.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][3]

  • Stabilization of Mutant BRCA1 Protein: In cells with certain BRCA1 mutations, the mutant protein may be unstable. Increased expression of chaperone proteins like HSP90 can stabilize the mutant BRCA1, allowing it to participate in HR and confer resistance.[4]

  • Loss of 53BP1 Expression: In BRCA1-deficient cells, the loss of 53BP1 can facilitate DNA end resection, an early step in HR, leading to resistance.[1]

Q3: Are there any known signaling pathways that are altered in cells resistant to PARP inhibitors?

A3: Yes, alterations in several signaling pathways have been associated with PARP inhibitor resistance. Proteomic analyses have revealed that pathways such as the mTOR and ubiquitin pathways can be significantly altered in resistant cells.[5] Additionally, prosurvival signaling through the AKT-mTOR pathway has been observed in response to PARP inhibitor treatment, which may contribute to resistance.

Q4: How can I confirm that my cell line has developed resistance to this compound?

A4: Resistance can be confirmed by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 3 to 5-fold or higher) in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Unexpectedly High IC50 Value for this compound in a "Sensitive" Cell Line

Possible Cause 1: Cell Line Integrity

  • Question: Could my cell line be misidentified or have genetic drift?

  • Answer & Solution: It is crucial to periodically authenticate your cell lines via short tandem repeat (STR) profiling. Genetic drift can occur with continuous passaging, potentially altering the genetic background and drug sensitivity.

Possible Cause 2: Experimental Conditions

  • Question: Might my experimental setup be affecting the drug's potency?

  • Answer & Solution: Ensure that this compound is properly dissolved and stored to maintain its activity. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be consistent across all treatments and kept at a non-toxic level (typically <0.5%). Also, confirm the optimal cell seeding density and incubation time for your specific cell line, as these can influence the apparent IC50 value.

Issue 2: High Variability in Cell Viability Assay Results

Possible Cause 1: Inconsistent Cell Seeding

  • Question: Why are my replicate wells showing different results?

  • Answer & Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to prevent settling. "Edge effects" in 96-well plates can also contribute to variability; consider not using the outer wells or filling them with sterile PBS or media to maintain humidity.

Possible Cause 2: Assay Interference

  • Question: Could this compound be interfering with the assay chemistry?

  • Answer & Solution: To test for this, run a cell-free control where you add this compound at the highest concentration used to the culture medium with the viability assay reagent. If a signal is generated, it indicates direct interference. In such cases, consider using an alternative viability assay with a different detection method.

Data Presentation

The following tables provide illustrative quantitative data that might be observed when characterizing this compound-resistant cell lines.

Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineParental/ResistantBRCA1 StatusThis compound IC50 (nM)Fold Resistance
MDA-MB-436ParentalMutant50-
MDA-MB-436-ResResistantReversion Mutation150030
UWB1.289ParentalMutant25-
UWB1.289-ResResistantIncreased ABCB150020

Table 2: Illustrative Quantitative Western Blot Analysis of Key Proteins in Sensitive vs. Resistant Cells

Cell LineProteinRelative Expression (Normalized to Loading Control)Fold Change (Resistant/Parental)
MDA-MB-436 (Parental)BRCA10.2-
MDA-MB-436-ResBRCA11.05.0
UWB1.289 (Parental)ABCB10.1-
UWB1.289-ResABCB12.525.0
UWB1.289 (Parental)Cleaved PARP-1 (after this compound treatment)3.5-
UWB1.289-ResCleaved PARP-1 (after this compound treatment)0.50.14

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.

  • Determine Initial IC20-IC30: Perform a cell viability assay with the parental cell line to determine the concentration of this compound that inhibits cell growth by 20-30%.

  • Initial Treatment: Culture the parental cells in media containing this compound at the IC20-IC30 concentration.

  • Monitor and Passage: Monitor the cells for growth. Initially, cell proliferation will be slow. Once the cells adapt and resume a steady growth rate, passage them as usual, maintaining the same drug concentration.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each escalation step. Allow the cells to adapt and resume steady growth before the next increase.

  • Establish a Resistant Clone: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10- to 50-fold) than the parental IC50.

  • Characterization: Confirm the resistant phenotype by re-evaluating the IC50 of the resistant cell line compared to the parental line.

Protocol 2: Western Blot for BRCA1 and ABCB1 Expression

This protocol outlines the steps for analyzing the expression levels of proteins involved in this compound resistance.

  • Cell Lysis: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRCA1, ABCB1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of cell cycle distribution in response to this compound treatment.

  • Cell Treatment: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells in the media, and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells to remove the ethanol and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use flow cytometry analysis software to gate on single cells and generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

PARP1_Signaling_and_Resistance cluster_0 DNA Damage and PARP-1 Activation cluster_1 DNA Repair Pathways cluster_2 This compound Action and Resistance DNA_SSB DNA Single-Strand Break PARP1_active PARP-1 (Active) DNA_SSB->PARP1_active Recruitment & Activation DNA_DSB DNA Double-Strand Break DNA_SSB->DNA_DSB Replication Fork Collapse PAR PAR Polymer Synthesis PARP1_active->PAR Catalyzes PAR->PARP1_active Auto-PARylation BER Base Excision Repair (BER) PAR->BER Recruits Repair Factors BER->DNA_SSB HR Homologous Recombination (HR) HR->DNA_DSB Repairs (Error-Free) NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->HR Primary Repair Pathway DNA_DSB->NHEJ Alternative Repair (Error-Prone) Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death Accumulation in HR-deficient cells NMS_P515 This compound NMS_P515->PARP1_active Inhibits Resistance Resistance Mechanisms Resistance->Cell_Death BRCA1_restored BRCA1/2 Restoration Resistance->BRCA1_restored ABC_transporter ABC Transporter Upregulation Resistance->ABC_transporter BRCA1_restored->HR Restores Function ABC_transporter->NMS_P515 Drug Efflux Troubleshooting_Workflow start Observation: Cell line shows reduced sensitivity to this compound confirm_resistance Confirm Resistance: Perform IC50 determination vs. parental cell line start->confirm_resistance is_resistant Is IC50 significantly increased? confirm_resistance->is_resistant investigate_mechanism Investigate Resistance Mechanism is_resistant->investigate_mechanism Yes no_resistance Troubleshoot Experiment: - Check cell line identity (STR) - Verify drug integrity - Optimize assay conditions is_resistant->no_resistance No western_blot Western Blot Analysis: - BRCA1/2 - ABC Transporters (ABCB1, etc.) - p-AKT, p-mTOR investigate_mechanism->western_blot sequencing DNA Sequencing: - BRCA1/2 for reversion mutations investigate_mechanism->sequencing functional_assays Functional Assays: - Drug efflux assay - Cell cycle analysis investigate_mechanism->functional_assays outcome Outcome: - Identify resistance mechanism - Test combination therapies western_blot->outcome sequencing->outcome functional_assays->outcome

References

Technical Support Center: NMS-P515 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NMS-P515 in animal studies. The information is designed to help mitigate potential toxicities and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a key enzyme in the repair of DNA single-strand breaks. By inhibiting PARP-1, this compound prevents the repair of these breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can be cytotoxic, a concept known as synthetic lethality.

Q2: What is the recommended dose for this compound in mouse models?

A2: The optimal dose of this compound can vary depending on the tumor model and experimental design. In a Capan-1 pancreatic cancer xenograft model, an oral dose of 80 mg/kg administered daily for 12 days demonstrated significant anti-tumor activity.[2] The maximum tolerated dose (MTD) for the racemic mixture of this compound in this model was determined to be 100 mg/kg.[3] It is crucial to perform a dose-escalation study to determine the MTD in your specific animal model.

Q3: What are the most common toxicities observed with PARP inhibitors like this compound in animal studies?

A3: The most frequently reported toxicities associated with PARP inhibitors in preclinical and clinical settings are hematological and gastrointestinal.

  • Hematological Toxicity: This can include anemia, neutropenia, and thrombocytopenia due to the role of PARP in hematopoietic stem and progenitor cell function.[4][5]

  • Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common side effects.[4][6]

  • Body Weight Loss: This is a general indicator of toxicity and has been observed in studies with this compound. At an 80 mg/kg daily dose, a maximum body weight loss of 6% was reported. When combined with the chemotherapeutic agent Temozolomide, this increased to 17%.[3]

Q4: How can I mitigate hematological toxicity associated with this compound?

A4: A promising strategy to mitigate PARP inhibitor-induced hematological toxicity is the co-administration of a Checkpoint Kinase 2 (CHK2) inhibitor.[2][7] CHK2 inhibition has been shown to protect normal blood cells from the toxic effects of PARP inhibitors without compromising anti-tumor efficacy.[2] Regular monitoring of complete blood counts is essential to detect early signs of myelosuppression.

Q5: What measures can be taken to manage gastrointestinal toxicity?

A5: For gastrointestinal issues such as diarrhea, supportive care is the primary approach. This includes:

  • Anti-diarrheal agents: Loperamide (B1203769) is a commonly used medication to control diarrhea.

  • Hydration: Ensuring adequate fluid intake is critical to prevent dehydration.

  • Dietary modifications: Providing easily digestible food can help alleviate symptoms.

Troubleshooting Guides

Issue 1: Unexpectedly high toxicity or mortality at the intended dose.
Possible Cause Troubleshooting Step
Incorrect dose calculation or administration. Double-check all calculations for dose preparation. Ensure proper oral gavage technique to avoid accidental administration into the lungs.
Vehicle-related toxicity. Run a control group treated with the vehicle alone to rule out any adverse effects from the formulation.
Increased sensitivity of the specific animal strain. Perform a pilot dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific mouse strain.
Drug formulation issues. Ensure this compound is fully dissolved or suspended in the vehicle to ensure consistent dosing.
Issue 2: Significant body weight loss (>15%) in treated animals.
Possible Cause Troubleshooting Step
Dose is too high. Reduce the dose of this compound. Consider a dose-fractionation schedule (e.g., splitting the daily dose into two administrations).
Gastrointestinal toxicity leading to reduced food and water intake. Implement supportive care for GI toxicity (see Issue 3). Provide supplemental hydration and highly palatable, soft food.
Systemic toxicity. Monitor for other signs of toxicity (e.g., changes in behavior, ruffled fur). Consider reducing the treatment duration.
Issue 3: Observation of diarrhea or other signs of gastrointestinal distress.
Possible Cause Troubleshooting Step
Drug-induced gastrointestinal toxicity. Administer an anti-diarrheal agent such as loperamide. Ensure animals are well-hydrated with subcutaneous fluids if necessary.
Infection. House animals in a clean environment and monitor for signs of infection. Consult with a veterinarian if infection is suspected.

Quantitative Data Summary

Table 1: this compound In Vivo Efficacy and Tolerability Data

Parameter Value Animal Model Reference
Efficacious Dose (single agent) 80 mg/kg (oral, daily for 12 days)Capan-1 pancreatic cancer mouse xenograft[2]
Maximum Body Weight Loss (single agent) 6%Capan-1 pancreatic cancer mouse xenograft[3]
Maximum Tolerated Dose (racemic mixture) 100 mg/kgCapan-1 pancreatic cancer mouse xenograft[3]
Maximum Body Weight Loss (in combination with Temozolomide) 17%Capan-1 pancreatic cancer mouse xenograft[3]

Table 2: General Toxicity Profile of PARP Inhibitors in Preclinical Models

Toxicity Type Observed Effects Potential Mitigation References
Hematological Anemia, Neutropenia, ThrombocytopeniaCHK2 inhibitor co-administration, Dose reduction[2][4][5]
Gastrointestinal Diarrhea, Nausea, VomitingSupportive care (e.g., Loperamide), Hydration[4][6]

Experimental Protocols

Protocol 1: this compound Formulation and Oral Administration
  • Formulation:

    • For a typical oral gavage formulation, this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, and 50% saline.

    • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

    • If using a suspension, ensure it is homogenized by vortexing or stirring before each administration.

  • Oral Gavage Procedure:

    • Accurately weigh each mouse before dosing to calculate the precise volume to be administered.

    • Gently restrain the mouse, ensuring the head, neck, and body are in a straight line.

    • Use an appropriately sized, sterile gavage needle (e.g., 20-gauge, 1.5-inch for adult mice).

    • Carefully insert the gavage needle into the esophagus and slowly administer the formulation. The volume should typically not exceed 10 mL/kg.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Monitoring and Mitigation of Hematological Toxicity
  • Baseline Monitoring:

    • Prior to the start of the experiment, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC).

  • On-study Monitoring:

    • Collect blood samples at regular intervals (e.g., weekly) throughout the study.

    • Analyze samples for red blood cell count, hemoglobin, hematocrit, white blood cell count (including differential), and platelet count.

  • Mitigation with a CHK2 Inhibitor (e.g., CCT241533):

    • Dosing: Based on preclinical studies with other CHK2 inhibitors, a starting dose of 10-30 mg/kg of CCT241533 administered orally can be investigated.

    • Schedule: The CHK2 inhibitor can be administered 1-2 hours prior to this compound administration.

    • Monitoring: Continue regular CBC monitoring to assess the protective effect of the CHK2 inhibitor.

Protocol 3: Management of Gastrointestinal Toxicity (Diarrhea)
  • Monitoring:

    • Visually inspect the cages daily for the presence of loose or watery stools.

    • Monitor animal body weight daily as a sensitive indicator of dehydration and GI distress.

    • A scoring system can be used to quantify diarrhea severity (e.g., 0 = normal, 1 = soft stools, 2 = watery stools).

  • Supportive Care:

    • Loperamide Administration:

      • Upon observation of diarrhea, administer loperamide orally at a starting dose of 1-3 mg/kg.

      • The dose can be repeated every 4-6 hours as needed.

    • Hydration:

      • If significant weight loss or signs of dehydration are observed, administer subcutaneous injections of sterile saline (e.g., 1 mL).

    • Diet:

      • Provide a highly palatable and easily digestible diet.

Visualizations

PARP_Inhibition_Pathway Mechanism of Action of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PARP_trapping PARP-1 Trapping PARP1->PARP_trapping NMS_P515 This compound NMS_P515->PARP1 inhibits & traps Replication_Fork Replication Fork PARP_trapping->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB BRCA_deficient BRCA-deficient Cancer Cell DSB->BRCA_deficient Healthy_Cell Healthy Cell (BRCA-proficient) DSB->Healthy_Cell Cell_Death Cell Death BRCA_deficient->Cell_Death leads to HR_Repair Homologous Recombination Repair Healthy_Cell->HR_Repair repairs via

Caption: Mechanism of this compound induced synthetic lethality in BRCA-deficient cancer cells.

Hematological_Toxicity_Mitigation Workflow for Mitigating Hematological Toxicity Start Start this compound Treatment Monitor_CBC Monitor Complete Blood Count (CBC) Weekly Start->Monitor_CBC Toxicity_Check Significant Hematological Toxicity Observed? Monitor_CBC->Toxicity_Check Continue_Treatment Continue this compound Treatment and Monitoring Toxicity_Check->Continue_Treatment No Co_administer_CHK2i Co-administer CHK2 Inhibitor Toxicity_Check->Co_administer_CHK2i Yes Continue_Treatment->Monitor_CBC End End of Study Continue_Treatment->End Dose_Reduction Consider this compound Dose Reduction Co_administer_CHK2i->Dose_Reduction Dose_Reduction->Monitor_CBC Troubleshooting_Logic Troubleshooting High Toxicity Start High Toxicity Observed Check_Dose Verify Dose Calculation and Administration Technique Start->Check_Dose Check_Vehicle Run Vehicle Control Group Start->Check_Vehicle Perform_MTD Perform MTD Study in Specific Strain Start->Perform_MTD Check_Formulation Assess Drug Formulation and Solubility Start->Check_Formulation Outcome1 Identify and Correct Error Check_Dose->Outcome1 Outcome2 Rule out Vehicle Toxicity Check_Vehicle->Outcome2 Outcome3 Establish Tolerated Dose Perform_MTD->Outcome3 Outcome4 Optimize Formulation Check_Formulation->Outcome4

References

Technical Support Center: NMS-P515 Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts and achieving high-quality, reproducible results in immunofluorescence (IF) assays using the PARP-1 inhibitor, NMS-P515.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Upon detecting DNA damage, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves as a scaffold to recruit other DNA repair proteins.[3] By inhibiting the catalytic activity of PARP-1, this compound prevents this PARylation process, leading to an accumulation of unrepaired single-strand breaks. In cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), these unresolved breaks can lead to double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.[4]

Q2: What is the expected subcellular localization of PARP-1 in immunofluorescence?

PARP-1 is predominantly a nuclear protein.[5] However, its localization can be dynamic. Under certain conditions, such as during apoptosis or in response to specific cellular stimuli, the localization of PARP-1 may appear altered.[5] When using this compound, one of the phenomena that might be observed is "PARP trapping," where the inhibitor locks PARP-1 onto the chromatin at sites of DNA damage.[6][7] This can result in a more pronounced nuclear signal, potentially concentrated in foci.

Q3: What are the critical controls to include in an this compound immunofluorescence experiment?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effects of the compound from those of the solvent.[3][4]

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for PARP-1 localization and signal intensity.

  • Secondary Antibody Only Control: Incubate a sample with only the secondary antibody to check for non-specific binding of the secondary antibody.[8]

  • Isotype Control: Use an antibody of the same isotype and from the same host species as the primary antibody, but which does not target PARP-1. This helps to assess non-specific binding of the primary antibody.[9]

  • Positive and Negative Cell Lines (if available): If possible, use a cell line known to have high PARP-1 expression as a positive control and a PARP-1 knockout/knockdown cell line as a negative control to validate primary antibody specificity.[9]

Troubleshooting Guide

This guide addresses common artifacts and issues encountered during immunofluorescence experiments with this compound.

Weak or No Signal

Question: I am not seeing any signal, or the signal for PARP-1 is very weak in my this compound treated cells. What could be the issue?

Answer: A weak or absent signal can be due to several factors. Here is a systematic approach to troubleshooting this issue:

Potential Cause Recommended Solution
Suboptimal Primary Antibody Ensure the anti-PARP-1 antibody is validated for immunofluorescence.[5] Check that the antibody has been stored correctly to prevent degradation.[5]
Incorrect Antibody Dilution The primary antibody may be too diluted. Perform a titration to find the optimal concentration. Consider a longer incubation period, such as overnight at 4°C.[5]
Fixation and Permeabilization Issues The fixation method may be masking the PARP-1 epitope. Formaldehyde-based fixatives can sometimes over-fix tissues, leading to epitope masking.[5] Consider trying methanol (B129727) fixation as an alternative.[5] Ensure adequate permeabilization with a detergent like Triton X-100 to allow the antibody to access the nuclear target.[5]
Incompatible Secondary Antibody Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[5]
Low Target Expression The cell line you are using may have low endogenous levels of PARP-1. Confirm PARP-1 expression using a different method, such as Western blotting.
Photobleaching Minimize exposure of the sample to light after adding the fluorophore-conjugated secondary antibody.[3] Use an anti-fade mounting medium.
High Background or Non-Specific Staining

Question: I am observing high background fluorescence across my entire sample, which is obscuring the specific PARP-1 signal. How can I reduce this?

Answer: High background is a common problem in immunofluorescence and can be caused by several factors:

Potential Cause Recommended Solution
Inadequate Blocking Insufficient blocking can lead to non-specific binding of both primary and secondary antibodies. Increase the blocking incubation time (e.g., to 1 hour) and consider using a different blocking agent, such as normal serum from the same species as the secondary antibody.[5]
Antibody Concentration Too High Both primary and secondary antibodies can cause high background if their concentrations are too high. Titrate both antibodies to determine the optimal concentration that provides a strong signal with low background.[5]
Insufficient Washing Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. Ensure all washing steps are performed thoroughly. You can increase the duration or the number of washes.[5]
Autofluorescence Some cell types or tissues have endogenous molecules that fluoresce. This can be checked by examining an unstained sample under the microscope. Aldehyde-based fixatives can also induce autofluorescence. Using fresh fixative solutions can help.[10]
Secondary Antibody Cross-Reactivity The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample. Use a secondary antibody that has been pre-adsorbed against the species of your sample.

Quantitative Data for this compound

The following table summarizes the reported potency of this compound.

Parameter Value Assay Type
Kd 16 nMBiochemical
IC50 27 nMCellular (HeLa cells)

Experimental Protocols

Detailed Immunofluorescence Protocol for PARP-1 Staining after this compound Treatment

This protocol provides a general framework for immunofluorescence staining of PARP-1 in cultured cells treated with this compound. Optimization may be required for specific cell lines and antibodies.

Materials:

  • Cultured cells on sterile glass coverslips

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS)

  • Primary Antibody (anti-PARP-1)

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Anti-fade Mounting Medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-48 hours).[4]

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.[3]

    • Wash the cells three times with PBS for 5 minutes each.[3]

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[3] This step is crucial for allowing the antibody to access the nuclear PARP-1.

    • Wash the cells three times with PBS for 5 minutes each.[3]

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.[3]

  • Primary Antibody Incubation:

    • Dilute the primary anti-PARP-1 antibody in the blocking buffer according to the manufacturer's recommendations or a predetermined optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[3]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells a final time with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using an epifluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Visualizations

IF_Workflow cluster_preparation Cell Preparation cluster_staining Staining Protocol cluster_final Final Steps cell_seeding 1. Seed Cells on Coverslips treatment 2. Treat with this compound/Vehicle cell_seeding->treatment fixation 3. Fixation (e.g., 4% PFA) treatment->fixation permeabilization 4. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (anti-PARP-1) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 8. Counterstaining (e.g., DAPI) secondary_ab->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Imaging & Analysis mounting->imaging

Caption: A typical workflow for an immunofluorescence experiment.

Troubleshooting_Workflow cluster_no_signal Troubleshooting Weak/No Signal cluster_high_background Troubleshooting High Background start Start Troubleshooting issue Identify Primary Issue start->issue no_signal Weak or No Signal issue->no_signal Signal Issue high_background High Background issue->high_background Background Issue check_ab Check Antibody (Validation, Storage) no_signal->check_ab check_blocking Optimize Blocking high_background->check_blocking titrate_ab Titrate Primary Ab check_ab->titrate_ab check_fix_perm Optimize Fixation/ Permeabilization titrate_ab->check_fix_perm check_secondary Verify Secondary Ab check_fix_perm->check_secondary titrate_abs Titrate Primary & Secondary Abs check_blocking->titrate_abs increase_washes Increase Washing Steps titrate_abs->increase_washes check_autofluor Check for Autofluorescence increase_washes->check_autofluor

References

Technical Support Center: Optimizing NMS-P515 Incubation Time in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of NMS-P515 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3][4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs).[3] By inhibiting PARP-1, this compound prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), this accumulation of DSBs can trigger cell death, a concept known as synthetic lethality.[3]

Q2: What is a typical starting concentration and incubation time for this compound in cell assays?

A definitive universal starting point is difficult to recommend as the optimal concentration and incubation time are highly dependent on the cell line and the specific assay being performed. However, based on available data, a reasonable starting concentration for cellular assays is in the range of its IC50 value, which is 27 nM in HeLa cells.[1][2][4] For incubation time, a pilot experiment with a broad range is recommended. For short-term signaling studies, 30 minutes to 4 hours may be sufficient, while longer-term functional assays like cell viability may require 24 to 120 hours or even longer.[1]

Q3: How does the cell type affect the optimal incubation time for this compound?

The genetic background and proliferation rate of the cell line are critical factors. Cells with inherent defects in DNA repair pathways (e.g., BRCA1/2 mutations) are generally more sensitive to PARP inhibitors and may require shorter incubation times or lower concentrations to observe an effect.[3] Rapidly dividing cells may also show effects more quickly as the formation of DSBs from unrepaired SSBs is often linked to DNA replication.

Q4: For which types of assays is a short incubation time with this compound typically sufficient?

Short incubation times are generally sufficient for assays that measure the direct or immediate downstream effects of PARP-1 inhibition. This includes:

  • PARP-1 activity assays: Measuring the inhibition of poly(ADP-ribosyl)ation (PAR) formation can often be observed within 30 minutes to a few hours of this compound treatment.

  • Early DNA damage response: Detecting the initial accumulation of DNA single-strand breaks or the formation of γH2AX foci as a marker of double-strand breaks can occur within a few hours.[5][6]

  • Signaling pathway studies: Investigating immediate downstream effects on protein phosphorylation or signaling cascades can be assessed after short treatment durations (e.g., 30 minutes to 4 hours).[6]

Q5: When should I consider a long-term incubation with this compound?

Long-term incubations are typically necessary for assays that measure cumulative cellular effects or phenotypes that take time to develop. These include:

  • Cell viability and proliferation assays (e.g., MTT, SRB, CellTiter-Glo): The cytotoxic effects of PARP inhibitors often require multiple cell cycles to manifest, so incubation times of 72 to 120 hours or even longer (up to 14 days for clonogenic assays) are common.

  • Apoptosis assays: While early markers of apoptosis can be detected within hours, observing significant levels of apoptosis, including late-stage events like PARP cleavage, may require 24 to 72 hours of continuous exposure.

  • Cell cycle analysis: Assessing the impact of this compound on cell cycle distribution often requires incubation for at least one full cell cycle (typically 24-48 hours).

Troubleshooting Guides

Issue 1: No or Weak Effect of this compound Observed
Possible Cause Recommended Solution
Insufficient Incubation Time For functional assays like cell viability, the cytotoxic effects of PARP inhibitors are often delayed. Extend the incubation period, performing a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to determine the optimal endpoint.
Inhibitor Concentration Too Low The IC50 of this compound can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the effective concentration for your specific cell line and assay.
Cell Line is Resistant The cell line may have a proficient homologous recombination (HR) pathway, making it less sensitive to PARP inhibition alone. Use a cell line with a known HR defect (e.g., BRCA1/2 mutant) as a positive control. Consider combining this compound with a DNA-damaging agent to induce synthetic lethality.
This compound Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
High Cell Density A high cell density can lead to depletion of the inhibitor from the medium. Optimize the cell seeding density to ensure it is within the linear range of your assay.
Issue 2: High Background or Inconsistent Results
Possible Cause Recommended Solution
Solvent Toxicity High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and include a vehicle-only control in all experiments.
Inconsistent Cell Culture Conditions Variations in cell passage number, confluency, or growth media can impact cellular responses. Maintain consistent cell culture practices, use cells within a defined passage number range, and ensure similar confluency at the time of treatment.
Assay-Specific Artifacts Some assay reagents can interact with the compound. For example, in viability assays, ensure the inhibitor is removed before adding the detection reagent if interference is suspected.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and variability. Avoid using the outer wells or fill them with sterile water or media to minimize evaporation.

Quantitative Data Summary

The optimal incubation time for this compound is highly dependent on the experimental context. The following table provides recommended starting ranges for different assays. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.

Assay Type Recommended Starting Incubation Time Range Endpoint Measured
PAR Formation Assay 30 minutes - 4 hoursDirect inhibition of PARP-1 enzymatic activity
DNA Damage Assays (e.g., Comet Assay, γH2AX staining) 1 hour - 24 hoursAccumulation of DNA strand breaks
Western Blot (Phospho-proteins) 30 minutes - 8 hoursChanges in protein phosphorylation status
Apoptosis Assays (e.g., Annexin V, Caspase activity) 6 hours - 72 hoursInduction of programmed cell death
Cell Cycle Analysis 24 hours - 72 hoursChanges in cell cycle phase distribution
Cell Viability/Proliferation Assays (e.g., MTT, SRB) 72 hours - 120 hoursOverall cytotoxicity and inhibition of cell growth
Clonogenic Assays 7 days - 14 daysLong-term effects on cell survival and colony formation

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for your desired time points (e.g., 72, 96, and 120 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle-only control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Proteins (e.g., p-H2AX)
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for various short time points (e.g., 0.5, 1, 2, 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Prepare protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-H2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.

Visualizations

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Consequence of PARP-1 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PARylation Poly(ADP-ribosyl)ation (PAR) PARP1->PARylation catalyzes SSB_Accumulation SSB Accumulation NMSP515 This compound NMSP515->PARP1 inhibits BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse during S-phase DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Apoptosis) DSB_Formation->Cell_Death in HR-deficient cells

Caption: this compound inhibits PARP-1, leading to the accumulation of single-strand breaks.

Experimental_Workflow cluster_workflow General Workflow for Cell-Based Assays Start Seed Cells Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat Treat with this compound (Dose-Response & Time-Course) Incubate_Overnight->Treat Incubate_Treatment Incubate (Variable Duration) Treat->Incubate_Treatment Assay Perform Assay (e.g., Viability, Apoptosis, WB) Incubate_Treatment->Assay Analyze Data Analysis Assay->Analyze

Caption: A generalized workflow for optimizing this compound incubation time in cell assays.

References

Technical Support Center: NMS-P515 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the PARP-1 inhibitor, NMS-P515, under various storage conditions. Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are provided to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored in its lyophilized form at -20°C in a desiccated environment, where it is stable for up to 36 months. Once reconstituted in a solvent, the solution should be stored at -20°C and is stable for up to 1-3 months. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q2: How can I assess the stability of my this compound sample?

A2: The stability of this compound can be assessed by monitoring its purity and concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A significant decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products would indicate instability.

Q3: What are the likely causes of this compound degradation?

A3: Like many small molecules, this compound may be susceptible to degradation through several pathways, including:

  • Hydrolysis: Degradation due to reaction with water, which can be influenced by pH.

  • Oxidation: Degradation in the presence of oxygen, which can be accelerated by light or trace metals.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

  • Thermal Degradation: Degradation at elevated temperatures.

Q4: I am observing inconsistent results in my experiments. Could this be related to this compound instability?

A4: Yes, inconsistent experimental outcomes can be a sign of compound instability. If you suspect this, it is crucial to verify the integrity of your this compound stock solution. Refer to the troubleshooting guide below for a systematic approach to investigating this issue.

Data Presentation: this compound Stability Profile

The following table summarizes the expected stability of this compound under various storage conditions. This data is based on general principles of small molecule stability and should be used as a guideline. For critical applications, it is recommended to perform your own stability assessment.

Storage ConditionFormDurationExpected PurityNotes
-20°C, Desiccated, Protected from LightLyophilized36 Months>98%Recommended long-term storage condition.
-20°C, Protected from LightSolution (DMSO)1-3 Months>95%Aliquot to avoid freeze-thaw cycles.
4°C, Protected from LightSolution (DMSO)1 Week>90%Short-term storage only. Increased risk of degradation.
Room Temperature (20-25°C), DarkSolution (DMSO)24 Hours>85%Not recommended for storage. Prepare fresh for immediate use.
Room Temperature (20-25°C), LightSolution (DMSO)8 Hours<80%Significant degradation expected due to photolysis.
40°C, 75% Relative HumidityLyophilized1 MonthVariableAccelerated stability testing condition to assess degradation pathways.

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (80% A, 20% B).

Forced Degradation Studies

To understand the degradation pathways of this compound, forced degradation studies can be performed under various stress conditions as per ICH guidelines.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be maintained in parallel.

Mandatory Visualizations

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling cluster_0 DNA Damage Recognition cluster_1 PARP-1 Activation and PARylation cluster_2 Recruitment of DNA Repair Machinery DNA_Damage DNA Single-Strand Break PARP1_Inactive PARP-1 (Inactive) DNA_Damage->PARP1_Inactive recruits PARP1_Active PARP-1 (Active) PARP1_Inactive->PARP1_Active binds to DNA PARylation PARsynthesis PARP1_Active->PARylation NAD NAD+ NAD->PARylation substrate PAR Poly(ADP-ribose) (PAR) Chains Repair_Complex DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits PARylation->PAR produces DNA_Repair DNA Repair Repair_Complex->DNA_Repair DNA_Repair->DNA_Damage resolves

Caption: The role of PARP-1 in the base excision repair pathway.

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Verify this compound Stock Solution Integrity Start->Check_Stock HPLC_Analysis Analyze Stock by HPLC-UV Check_Stock->HPLC_Analysis Degradation_Observed Degradation Observed? HPLC_Analysis->Degradation_Observed No_Degradation No Significant Degradation Degradation_Observed->No_Degradation No Prepare_Fresh Prepare Fresh Stock Solution Degradation_Observed->Prepare_Fresh Yes Check_Assay_Conditions Investigate Assay Conditions No_Degradation->Check_Assay_Conditions Review_Handling Review Storage and Handling Procedures Prepare_Fresh->Review_Handling End Problem Resolved Review_Handling->End Assay_Buffer_Stability Test Stability in Assay Buffer Check_Assay_Conditions->Assay_Buffer_Stability Assay_Degradation Degradation in Assay? Assay_Buffer_Stability->Assay_Degradation No_Assay_Degradation Stable in Assay Buffer Assay_Degradation->No_Assay_Degradation No Optimize_Assay Optimize Assay Conditions (e.g., pH, additives) Assay_Degradation->Optimize_Assay Yes Other_Factors Consider Other Experimental Factors No_Assay_Degradation->Other_Factors Optimize_Assay->End Other_Factors->End

Caption: A logical workflow for troubleshooting this compound stability issues.

Validation & Comparative

A Comparative Analysis of NMS-P515 and Olaparib in BRCA-Mutated Cancers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted oncology, PARP inhibitors have emerged as a pivotal therapeutic strategy, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. This guide provides a detailed comparison of two such inhibitors: NMS-P515, a potent and stereospecific PARP-1 inhibitor, and olaparib (B1684210), a first-in-class PARP inhibitor with broad clinical approval. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Both this compound and olaparib function by inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for the repair of DNA single-strand breaks (SSBs). In cells with functional homologous recombination (HR) repair pathways, the inhibition of PARP is not lethal. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The inhibition of PARP in these cells leads to an accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs through the compromised HR pathway results in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality.

This compound is characterized as a potent and stereospecific inhibitor of PARP-1.[1][2][3] Olaparib is also a potent inhibitor of PARP enzymes and is known to exert its cytotoxic effects through both catalytic inhibition and PARP trapping, where it stabilizes the PARP-DNA complex, a more cytotoxic lesion than the inhibition of PARP's enzymatic activity alone.

cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-mediated Repair cluster_2 Homologous Recombination (HR) Repair cluster_3 Drug Intervention cluster_4 Cellular Outcomes SSB SSB PARP1 PARP-1 SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates Unrepaired_SSB Unrepaired SSBs DSB Double-Strand Break (DSB) BRCA BRCA1/2 DSB->BRCA recruits Genomic_Instability Genomic Instability DSB->Genomic_Instability leads to (in HR deficient cells) HR_Repair HR Repair BRCA->HR_Repair mediates PARPi This compound / Olaparib PARPi->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality) Genomic_Instability->Cell_Death

Figure 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-mutated cells.

Preclinical Performance: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound and olaparib in the same experimental settings are not publicly available. Therefore, this comparison is based on data from independent studies. It is important to note that variations in experimental protocols can influence results, and thus, direct comparison of absolute values should be approached with caution.

Biochemical and Cellular Potency
CompoundTargetBiochemical Assay (Kd)Cellular Assay (IC50)Cell LineReference
This compound PARP-116 nM27 nMHeLa[1][2][3]
Olaparib PARP1/21-5 nM (IC50)VariesMultiple

Note: The cellular IC50 for this compound is reported in HeLa cells, which are not characterized by BRCA mutations. This highlights a data gap in the direct comparison of cellular potency in the target context.

Cytotoxicity in BRCA-Mutated Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for olaparib in various BRCA-mutated cancer cell lines. Corresponding data for this compound in these cell lines is not currently available in the public domain.

Cell LineCancer TypeBRCA MutationOlaparib IC50 (µM)Reference
Capan-1 PancreaticBRCA2~0.01 - >10[4][5]
MDA-MB-436 BreastBRCA1~0.01 - 14[6][7]
HCC1937 BreastBRCA10.9 - >100[3][7][8]

Observation: The reported IC50 values for olaparib in the same BRCA-mutated cell lines show significant variability across different studies. This underscores the importance of standardized experimental protocols for accurate comparative analysis.

In Vivo Antitumor Activity

A study on this compound demonstrated its potent antitumor activity in a mouse xenograft model using the BRCA2-mutated pancreatic cancer cell line, Capan-1.[1]

CompoundAnimal ModelCell LineDosingAntitumor ActivityReference
This compound Mouse XenograftCapan-1 (BRCA2-mutated)80 mg/kg, oral, daily for 12 days48% maximal tumor growth inhibition[1]

Olaparib has demonstrated efficacy in numerous preclinical xenograft models of BRCA-mutated cancers, which has been foundational to its clinical development.[4]

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the reliable evaluation and comparison of drug candidates. Below are outlines of key assays used in the preclinical assessment of PARP inhibitors.

Cell Viability and Cytotoxicity Assays

These assays determine the concentration at which a compound inhibits cell growth or is cytotoxic to the cells.

start Start cell_seeding Seed BRCA-mutated cells in 96-well plates start->cell_seeding drug_treatment Treat cells with serial dilutions of this compound or Olaparib cell_seeding->drug_treatment incubation Incubate for 72-120 hours drug_treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_analysis Measure absorbance/luminescence and calculate IC50 values assay->data_analysis end End data_analysis->end

Figure 2: General workflow for a cell viability/cytotoxicity assay.

  • Protocol:

    • Cell Seeding: Plate BRCA-mutated cancer cells (e.g., Capan-1, MDA-MB-436, HCC1937) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Drug Preparation: Prepare serial dilutions of this compound and olaparib in culture medium.

    • Treatment: Replace the medium in the cell plates with the drug-containing medium. Include vehicle-treated and untreated controls.

    • Incubation: Incubate the plates for a period of 72 to 120 hours.

    • Quantification:

      • MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent and measure the luminescent signal, which correlates with the amount of ATP present.

    • Data Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effects of a drug on the ability of single cells to form colonies.

  • Protocol:

    • Cell Seeding: Plate a low density of single cells in 6-well plates.

    • Treatment: Treat the cells with different concentrations of the PARP inhibitor for a defined period (e.g., 24 hours) or continuously.

    • Incubation: Remove the drug-containing medium (if not continuous treatment), wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.

    • Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

    • Counting and Analysis: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment concentration relative to the plating efficiency of the control.

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA.

start Start prepare_reagents Prepare fluorescently labeled DNA probe, PARP enzyme, and PARP inhibitor dilutions start->prepare_reagents reaction_setup Combine reagents in a microplate prepare_reagents->reaction_setup incubation Incubate to allow binding and PARP trapping reaction_setup->incubation measurement Measure fluorescence polarization incubation->measurement data_analysis Analyze the increase in polarization as a measure of PARP trapping measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for a fluorescence polarization-based PARP trapping assay.

  • Principle: This assay often uses fluorescence polarization (FP). A fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low FP. When PARP binds to the DNA, the larger complex tumbles more slowly, increasing the FP. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing the FP to decrease. A PARP trapping inhibitor will prevent this dissociation, resulting in a sustained high FP signal.

  • Protocol:

    • Reagent Preparation: Prepare solutions of purified PARP enzyme, a fluorescently labeled DNA oligonucleotide, NAD+, and serial dilutions of the PARP inhibitor.

    • Reaction: In a microplate, combine the PARP enzyme and the fluorescent DNA probe. Add the PARP inhibitor or vehicle control. Initiate the reaction by adding NAD+.

    • Measurement: Measure the fluorescence polarization at different time points using a suitable plate reader.

    • Analysis: The degree of PARP trapping is determined by the sustained high fluorescence polarization signal in the presence of the inhibitor compared to the control.

Conclusion and Future Directions

Both this compound and olaparib are potent inhibitors of the PARP family of enzymes, representing a critical therapeutic strategy for BRCA-mutated cancers. Olaparib is a well-established clinical agent with a large body of preclinical and clinical data supporting its efficacy. This compound is a promising preclinical compound with demonstrated potent PARP-1 inhibition and in vivo antitumor activity.

A key limitation in the direct comparison of these two molecules is the lack of publicly available head-to-head preclinical data. Future studies directly comparing this compound and olaparib in a panel of BRCA-mutated cell lines using standardized protocols for cytotoxicity, clonogenic survival, and PARP trapping assays would be invaluable for the research community. Such studies would provide a clearer understanding of the relative potency and potential differential mechanisms of action of these two important PARP inhibitors. For drug development professionals, understanding these nuances is critical for the strategic advancement of novel PARP inhibitors into clinical trials.

References

A Comparative Analysis of NMS-P515 and Talazoparib in Pancreatic Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the PARP inhibitors NMS-P515 and talazoparib (B560058), with a focus on their efficacy in pancreatic cancer models. While direct head-to-head preclinical or clinical studies are not currently available, this document synthesizes the existing data to offer an objective overview for researchers, scientists, and drug development professionals.

Introduction to this compound and Talazoparib

This compound is a potent and stereospecific inhibitor of PARP-1, the most abundant of the PARP enzyme family involved in DNA single-strand break repair.[1][2] Talazoparib is also a potent inhibitor of both PARP-1 and PARP-2 enzymes.[3] A key feature of talazoparib's mechanism is its high capacity to trap PARP enzymes on DNA at the site of single-strand breaks.[4] This trapping prevents the completion of DNA repair, leading to the accumulation of double-strand breaks during DNA replication, which are highly toxic to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This mechanism of action is known as synthetic lethality.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and talazoparib. It is important to note that these data are from separate studies and do not represent a direct comparison of the two compounds.

Table 1: In Vitro and In Vivo Efficacy of this compound
Assay TypeModel SystemEndpointResultCitation
Biochemical Assay Purified PARP-1 enzymeKd16 nM[2]
Cellular PARylation Assay HeLa cellsIC5027 nM[2]
In Vivo Efficacy Capan-1 (BRCA2-mutated) pancreatic cancer mouse xenograftTumor Growth Inhibition (TGI)48%[2]
Table 2: Preclinical Efficacy of Talazoparib in Pancreatic Cancer Models
Assay TypeModel SystemEndpointResultCitation
Cell Viability Assay Capan-1 (BRCA2-mutated) pancreatic cancer cellsEC505 nM[5]
In Vivo Efficacy (Combination Therapy) BRCA2-mutated pancreatic cancer mouse model (KPC)Tumor Volume ReductionSignificant reduction in tumor volume with talazoparib (0.1 mg/kg) in combination with an ATR and a DNA-PK inhibitor.[6]
In Vivo Efficacy (Combination Therapy) PALB2-mutated pancreatic cancer mouse model (KPC)Tumor Volume ReductionSignificant reduction in tumor volume with talazoparib (0.1 mg/kg) in combination with an ATR and a DNA-PK inhibitor.[6]
Synergistic Cytotoxicity (Combination Therapy) BxPC-3, PL45, and Capan-1 pancreatic cancer cell linesInhibition of ProliferationSynergistic cytotoxicity observed when combined with HDAC inhibitors and decitabine.[7][8]

Experimental Protocols

This compound In Vivo Efficacy Study in a Capan-1 Xenograft Model
  • Animal Model: Subcutaneously implanted Capan-1 pancreatic (BRCA2-mutated) mouse xenografts.[2]

  • Treatment: this compound was administered orally at a dose of 80 mg/kg, once daily for 12 consecutive days.[2]

  • Endpoint: Tumor growth was monitored, and the maximal tumor growth inhibition was calculated. Body weight was also monitored as an indicator of toxicity.[2]

Talazoparib In Vivo Efficacy Study in Pancreatic Cancer Xenograft Models
  • Animal Models: Subcutaneous xenograft models using human pancreatic cancer cell lines (e.g., Capan-1) or patient-derived xenografts (PDXs) implanted in immunocompromised mice (e.g., NOD/SCID).[9][10]

  • Cell Preparation and Implantation: Human pancreatic cancer cells (e.g., Capan-1) are cultured and harvested. A suspension of 1 x 106 cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumors are allowed to establish and reach a predetermined size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.[9][11]

  • Drug Administration: Mice are randomized into treatment and control groups. Talazoparib is typically administered orally at a specified dose and schedule. A vehicle control is administered to the control group.[9]

  • Endpoints: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for biomarkers like γH2AX (a marker of DNA double-strand breaks) and Ki-67 (a proliferation marker).[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the common signaling pathway targeted by both this compound and talazoparib, and a typical experimental workflow for evaluating their in vivo efficacy.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibition PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes BER_Complex Base Excision Repair (BER) Protein Complex PAR->BER_Complex recruits BER_Complex->DNA_SSB repairs Replication_Fork Replication Fork DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB stalls at unrepaired SSB HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death leads to HRR_Deficient HRR Deficient (e.g., BRCA mutation) NMS_P515 This compound NMS_P515->PARP1 inhibits & traps Talazoparib Talazoparib Talazoparib->PARP1 inhibits & traps Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture Pancreatic Cancer Cells (e.g., Capan-1) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth until Palpable Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration of PARP Inhibitor or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Data_Collection 8. Excise and Weigh Tumors Endpoint->Data_Collection Analysis 9. Calculate Tumor Growth Inhibition (TGI) Data_Collection->Analysis

References

A Head-to-Head Comparison of NMS-P515 with Leading PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comprehensive head-to-head comparison of the novel PARP1 inhibitor, NMS-P515, with other established PARP inhibitors: Olaparib (B1684210), Niraparib (B1663559), Rucaparib (B1680265), and Talazoparib. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available preclinical data.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors exert their anti-tumor effects through two primary mechanisms: inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes.[1] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs).[1] Catalytic inhibition of PARP prevents the recruitment of DNA repair machinery to the site of damage.[1]

Furthermore, some PARP inhibitors stabilize the interaction between PARP and DNA, a phenomenon known as PARP trapping.[2][3] This trapped complex can stall replication forks, leading to the formation of cytotoxic double-strand breaks (DSBs).[4] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.[4] The potency of PARP trapping is a critical determinant of the cytotoxic potential of these inhibitors.[2][4]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and other leading PARP inhibitors. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.

Table 1: Biochemical and Cellular Potency

InhibitorTarget(s)Biochemical IC50 (PARP1)Cellular IC50 (HeLa cells)
This compound PARP1Kd: 16 nM[5][6]27 nM[5][6]
Olaparib PARP1/2~1-5 nMData not available in HeLa
Niraparib PARP1/2~2.1-3.8 nM[7]Data not available in HeLa
Rucaparib PARP1/2/3~1.4 nMData not available in HeLa
Talazoparib PARP1/2~0.57 nMData not available in HeLa

Note: IC50 and Kd values are highly dependent on assay conditions. The data presented here are compiled from various sources and may not be directly comparable.

Table 2: PARP Trapping Potency

InhibitorRelative PARP Trapping Potency
Talazoparib Strongest[2][8]
Niraparib Strong[3]
Olaparib Moderate[3]
Rucaparib Moderate
Veliparib Weakest[2]
This compound Data not available

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of PARP inhibitors. This compound has demonstrated anti-tumor activity in a mouse xenograft model of pancreatic cancer.

Table 3: Preclinical In Vivo Efficacy

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound Capan-1 pancreatic (BRCA2-mutated) mouse xenograft80 mg/kg, orally, daily for 12 days48% (maximal)[5]
Olaparib Various BRCA-mutated xenograft modelsVariesSignificant TGI[4]
Niraparib Various BRCA-mutated xenograft modelsVariesSignificant TGI[7]
Rucaparib Various BRCA-mutated xenograft modelsVariesSignificant TGI
Talazoparib Various BRCA-mutated xenograft modelsVariesSignificant TGI[9]

Signaling Pathways and Experimental Workflows

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 PAR Poly(ADP-ribose) Polymer BER_Complex Base Excision Repair (BER) Complex Repair DNA Repair PARPi PARP Inhibitor (e.g., this compound) Catalytic_Inhibition Catalytic Inhibition PARP_Trapping PARP Trapping DSB Double-Strand Break Apoptosis Apoptosis (in HR-deficient cells)

Experimental_Workflow Start Start: Select PARP Inhibitors Biochemical_Assay Biochemical PARP1 Inhibition Assay (IC50) Start->Biochemical_Assay Cellular_Assay Cellular PARP Inhibition Assay (e.g., HeLa) Start->Cellular_Assay Trapping_Assay PARP-DNA Trapping Assay Start->Trapping_Assay Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Trapping_Assay->Data_Analysis InVivo_Study In Vivo Efficacy Study (Xenograft Model) End End: Comparative Profile InVivo_Study->End Data_Analysis->InVivo_Study

Logical_Relationship PARPi PARP Inhibitor Catalytic_Inhibition Catalytic Inhibition PARPi->Catalytic_Inhibition PARP_Trapping PARP Trapping PARPi->PARP_Trapping SSB_Accumulation SSB Accumulation Catalytic_Inhibition->SSB_Accumulation DSB_Formation DSB Formation PARP_Trapping->DSB_Formation SSB_Accumulation->DSB_Formation during replication Synthetic_Lethality Synthetic Lethality DSB_Formation->Synthetic_Lethality HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) HR_Deficiency->Synthetic_Lethality

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize PARP inhibitors.

Biochemical PARP1 Inhibition Assay

This assay determines the in vitro potency of an inhibitor against the PARP1 enzyme.

  • Principle: A chemiluminescent assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[5]

  • Procedure:

    • Histone-coated 96-well plates are used as the substrate.

    • Recombinant human PARP1 enzyme is incubated with the test inhibitor at various concentrations.

    • The enzymatic reaction is initiated by adding biotinylated NAD+ and activated DNA.

    • After incubation, the plate is washed, and streptavidin-HRP is added to bind to the biotinylated histones.

    • A chemiluminescent substrate is added, and the light produced, proportional to PARP1 activity, is measured using a microplate reader.

    • IC50 values are calculated from the dose-response curves.

Cellular PARP Inhibition Assay

This assay measures the ability of an inhibitor to block PARP activity within a cellular context.

  • Principle: Measures the inhibition of PARP activity in whole cells, often by detecting the levels of poly(ADP-ribose) (PAR) using an ELISA-based method.

  • Procedure:

    • HeLa cells or other suitable cell lines are seeded in 96-well plates.[5]

    • Cells are treated with the PARP inhibitor at a range of concentrations.

    • PARP activity is often stimulated by treating cells with a DNA-damaging agent (e.g., hydrogen peroxide).

    • Cells are lysed, and the level of PAR is quantified using an anti-PAR antibody in an ELISA format.

    • IC50 values are determined by plotting the percentage of PAR inhibition against the inhibitor concentration.

PARP-DNA Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP on DNA.

  • Principle: This assay measures the accumulation of PARP on chromatin in cells treated with a PARP inhibitor and a DNA-damaging agent.[10]

  • Procedure:

    • Cells are treated with the PARP inhibitor and a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS).[10]

    • Cells are fractionated to separate chromatin-bound proteins from soluble proteins.

    • The amount of PARP1 and PARP2 in the chromatin-bound fraction is determined by Western blotting.[10]

    • The intensity of the PARP bands in the chromatin fraction is quantified to determine the trapping potency.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of a PARP inhibitor in a living organism.

  • Principle: Human tumor cells, often with a specific genetic background (e.g., BRCA mutation), are implanted into immunocompromised mice to form tumors.[5] The effect of the drug on tumor growth is then monitored.

  • Procedure:

    • Cancer cells (e.g., Capan-1 pancreatic cancer cells) are subcutaneously injected into nude mice.[5]

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The PARP inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[5]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.

Conclusion

This compound is a potent, stereospecific inhibitor of PARP1 with demonstrated in vivo anti-tumor activity. While direct comparative data with other leading PARP inhibitors is limited, the available information suggests it is a promising therapeutic agent. The key differentiator among PARP inhibitors lies not only in their catalytic inhibitory potency but also in their ability to trap PARP on DNA. Future head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in the context of other approved and investigational PARP inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for such comparative evaluations, which are essential for advancing the development of next-generation PARP-targeted therapies.

References

NMS-P515: Validating High Selectivity for PARP-1 Over PARP-2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The development of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a significant advancement in oncology, particularly for cancers with deficiencies in DNA damage repair pathways.[1][2] First-generation PARP inhibitors like olaparib (B1684210) and niraparib (B1663559) are effective but inhibit both PARP-1 and PARP-2.[1][3] This dual inhibition, particularly of PARP-2, is linked to hematological toxicities, which can limit therapeutic options.[1][4] Consequently, the field is advancing towards next-generation inhibitors with high selectivity for PARP-1, aiming to retain potent anti-tumor efficacy while improving the safety profile.[1][5]

This guide provides an objective comparison of this compound, a potent and stereospecific PARP-1 inhibitor, against other key PARP inhibitors, focusing on its selectivity for PARP-1 over PARP-2.[6][7] The information is supported by biochemical data and detailed experimental protocols to aid researchers in their evaluation of this compound.

Comparative Selectivity of PARP Inhibitors

The selectivity of a PARP inhibitor is determined by comparing its potency against PARP-1 and its closest isoform, PARP-2. A higher selectivity ratio (Kd or IC50 of PARP-2 / Kd or IC50 of PARP-1) indicates greater selectivity for PARP-1. This compound demonstrates a high degree of selectivity for PARP-1. In biochemical assays, this compound has a dissociation constant (Kd) of 16 nM for PARP-1, while its Kd for PARP-2 is greater than 10,000 nM.[6][8][9] This results in a selectivity ratio of over 625-fold in favor of PARP-1.

The following table summarizes the biochemical potency and selectivity of this compound compared to other well-known PARP inhibitors.

CompoundPARP-1 Potency (IC50 / Kd, nM)PARP-2 Potency (IC50 / Kd, nM)Selectivity Ratio (PARP-2 / PARP-1)
This compound 16 (Kd) [6][9]>10,000 (Kd) [6][8]>625
Saruparib (AZD5305)3 (IC50)[10]1400 (IC50)[10]~467
Olaparib5 (IC50)[10]1 (IC50)[10]0.2
Niraparib3.8 (IC50)[10][11]2.1 (IC50)[10][11]0.55

Visualizing Biological Pathways and Experimental Workflows

PARP-1 Signaling in DNA Repair

The diagram below illustrates the central role of PARP-1 in the single-strand break (SSB) repair pathway. Upon detecting DNA damage, PARP-1 binds to the DNA, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains from NAD+. These PAR chains act as a scaffold to recruit a cascade of other DNA repair proteins, ultimately leading to the restoration of DNA integrity.

PARP1 Signaling Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1_Active PARP-1 (Active) Bound to DNA DNA_Damage->PARP1_Active recruits & activates PARP1_Inactive PARP-1 (Inactive) PAR PAR Chain Synthesis (PARylation) PARP1_Active->PAR NAD NAD+ NAD->PAR converted to Repair_Complex Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex signals for DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates

Caption: Role of PARP-1 in the DNA single-strand break repair pathway.

Workflow for Determining PARP Inhibitor Selectivity

This workflow outlines the standard experimental process for validating the selectivity of a compound like this compound. It involves parallel biochemical assays against PARP-1 and PARP-2 to determine their respective inhibition constants, which are then used to calculate the selectivity ratio.

Inhibitor Selectivity Workflow cluster_parp1 PARP-1 Arm cluster_parp2 PARP-2 Arm start Test Compound (e.g., this compound) assay1 Biochemical Assay: Recombinant PARP-1, Activated DNA, NAD+ start->assay1 assay2 Biochemical Assay: Recombinant PARP-2, Activated DNA, NAD+ start->assay2 measure1 Measure PARylation (e.g., ELISA, Fluorescence) assay1->measure1 calc1 Determine K_d / IC50 for PARP-1 measure1->calc1 ratio Calculate Selectivity Ratio (Potency PARP-2 / Potency PARP-1) calc1->ratio measure2 Measure PARylation (e.g., ELISA, Fluorescence) assay2->measure2 calc2 Determine K_d / IC50 for PARP-2 measure2->calc2 calc2->ratio end Assess PARP-1 Selectivity ratio->end

Caption: Experimental workflow for determining PARP-1 vs. PARP-2 selectivity.

Experimental Protocols

Below are generalized methodologies for the key assays used to determine PARP inhibitor potency and selectivity.

Biochemical PARP Activity Assay (IC50/Kd Determination)

This assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor to quantify its potency.

  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP-1 and PARP-2 by 50% (IC50) or to determine the binding affinity (Kd).

  • Materials:

    • Purified, recombinant human PARP-1 and PARP-2 enzymes.

    • Activated DNA (e.g., nicked DNA) to stimulate enzyme activity.

    • NAD+ as the substrate.

    • Test inhibitor (e.g., this compound) at a range of serial dilutions.

    • Assay buffer.

    • 96-well or 384-well assay plates.

    • Detection reagents (e.g., biotinylated NAD+ and streptavidin-HRP for a chemiluminescent readout, or a fluorescent NAD+ analog).

  • Methodology:

    • Plate Preparation: Add assay buffer, activated DNA, and the PARP enzyme (either PARP-1 or PARP-2) to the wells of the microplate.

    • Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include control wells with vehicle (e.g., DMSO) for 100% activity and wells without enzyme for background.

    • Reaction Initiation: Add NAD+ to all wells to start the enzymatic reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Signal Generation: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., for a chemiluminescent assay, add streptavidin-HRP followed by a substrate).

    • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

    • Data Analysis: Subtract the background signal from all data points. Plot the percent inhibition of PARP activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. Kd values are typically determined using binding assays like surface plasmon resonance or fluorescence polarization.

Cellular PARP Inhibition Assay (Target Engagement)

This assay validates that the inhibitor can enter cells and engage its target, PARP-1, in a physiological context.

  • Objective: To assess the ability of an inhibitor to block PARP activity within living cells.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa cells).[7]

    • Cell culture medium and reagents.

    • Test inhibitor at various concentrations.

    • A DNA damaging agent (e.g., hydrogen peroxide or MMS) to induce PARP activity.

    • Lysis buffer.

    • Antibodies for Western blot or ELISA (e.g., anti-PAR antibody to detect PAR chains, and a loading control like β-actin).

  • Methodology:

    • Cell Culture: Seed cells in multi-well plates and allow them to adhere overnight.

    • Inhibitor Treatment: Pre-treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

    • DNA Damage Induction: Briefly expose the cells to a DNA damaging agent to stimulate a robust PARP response.

    • Cell Lysis: Wash the cells and then lyse them to release cellular proteins.

    • Quantification of PARylation:

      • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody to visualize the amount of PAR chain formation. Densitometry can be used for quantification.

      • ELISA: Use a sandwich ELISA kit with an anti-PAR antibody to quantify the levels of PAR in the cell lysates.

    • Data Analysis: Normalize the PAR signal to total protein concentration or a loading control. Plot the reduction in PAR signal against the inhibitor concentration to determine the cellular IC50 value.

References

Navigating Resistance: A Comparative Analysis of NMS-P515 and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the emergence of resistance poses a significant clinical challenge. This guide provides a comparative overview of the novel, potent, and stereospecific PARP-1 inhibitor, NMS-P515, in the context of cross-resistance with other established PARP inhibitors such as Olaparib (B1684210), Rucaparib, Niraparib, and Talazoparib. This analysis is based on available preclinical data and established mechanisms of PARP inhibitor resistance.

This compound: A Potent and Selective PARP-1 Inhibitor

This compound is a stereospecific isoindolinone derivative that demonstrates high potency as a PARP-1 inhibitor. Preclinical data highlights its significant biochemical and cellular activity.[1][2]

Comparison of Biochemical and Cellular Potency

Quantitative data for this compound and other major PARP inhibitors are summarized below. It is important to note that direct cross-resistance studies involving this compound are not yet publicly available. The potential for cross-resistance can be inferred from the shared mechanisms of action and resistance pathways among PARP inhibitors.

InhibitorTargetKd (nM)Cellular IC50 (nM)Key Characteristics
This compound PARP-116[1][2]27 (HeLa cells)[1][2]Stereospecific inhibitor with potent anti-tumor activity in a BRCA2-mutated pancreatic cancer xenograft model.[1]
Olaparib PARP-1/2~5Varies by cell lineFirst-in-class PARP inhibitor, approved for various cancers.
Rucaparib PARP-1/2/3~1.4Varies by cell lineApproved for BRCA-mutant ovarian and prostate cancers.
Niraparib PARP-1/2~3.8Varies by cell lineApproved for ovarian cancer, with efficacy in a broad patient population.
Talazoparib PARP-1/2~0.57Varies by cell linePotent PARP trapping activity, approved for BRCA-mutant breast cancer.

Understanding Cross-Resistance Among PARP Inhibitors

The development of resistance to one PARP inhibitor often leads to cross-resistance to others. This phenomenon is primarily driven by the restoration of HRR function, alterations in the PARP1 enzyme, or increased drug efflux. Studies have demonstrated that cell lines made resistant to olaparib also exhibit resistance to rucaparib, niraparib, and talazoparib. This suggests that the underlying resistance mechanisms are common to this class of drugs. While direct experimental data for this compound is pending, it is plausible that similar cross-resistance patterns may be observed.

Signaling Pathways and Resistance Mechanisms

The efficacy of PARP inhibitors is intrinsically linked to the DNA damage response (DDR) pathway. In HRR-deficient cells, PARP inhibition leads to the accumulation of double-strand breaks that cannot be repaired, resulting in synthetic lethality. Resistance can emerge through various mechanisms that restore this repair capability or otherwise bypass the effects of PARP inhibition.

PARP_Inhibition_and_Resistance cluster_0 DNA Damage Response cluster_1 PARP Inhibitor Action & Resistance DNA_SSB Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits DNA_DSB Double-Strand Break DNA_SSB->DNA_DSB replication fork collapse BER Base Excision Repair PARP1->BER activates PARP_Trapping PARP Trapping PARP1->PARP_Trapping leads to BER->DNA_SSB repairs HRR Homologous Recombination Repair (BRCA1/2, etc.) DNA_DSB->HRR NHEJ Non-Homologous End Joining DNA_DSB->NHEJ Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis HRR->Apoptosis deficiency leads to (in presence of PARPi) NHEJ->Cell_Survival PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP1 inhibits PARP_Trapping->DNA_DSB exacerbates Resistance Resistance Mechanisms Resistance->Cell_Survival promotes HRR_Restoration HRR Restoration (BRCA Reversion Mutations) Resistance->HRR_Restoration PARP1_Mutation PARP1 Mutations Resistance->PARP1_Mutation Drug_Efflux Increased Drug Efflux (ABC Transporters) Resistance->Drug_Efflux Fork_Protection Replication Fork Protection Resistance->Fork_Protection HRR_Restoration->HRR restores function PARP1_Mutation->PARPi prevents binding Drug_Efflux->PARPi removes from cell Fork_Protection->DNA_DSB prevents formation

Figure 1: PARP inhibition pathway and mechanisms of resistance.

Experimental Protocols for Assessing Cross-Resistance

To definitively determine the cross-resistance profile of this compound, standardized in vitro experiments are required. The following protocols outline the key assays for this purpose.

Generation of PARP Inhibitor-Resistant Cell Lines

Experimental_Workflow start Parental Cancer Cell Line step1 Continuous Exposure to Increasing Concentrations of a PARP Inhibitor (e.g., Olaparib) start->step1 step2 Selection of Resistant Clones step1->step2 step3 Characterization of Resistant Phenotype (IC50 Shift) step2->step3 end PARPi-Resistant Cell Line step3->end

Figure 2: Workflow for generating PARP inhibitor-resistant cell lines.

Methodology:

  • Cell Culture: Culture a parental cancer cell line (e.g., with a known BRCA mutation) in standard growth medium.

  • Dose Escalation: Expose the cells to a low concentration of a specific PARP inhibitor (e.g., Olaparib).

  • Sub-culturing: Once the cells resume proliferation, subculture them and gradually increase the concentration of the PARP inhibitor over several months.

  • Isolation: Isolate and expand single-cell clones that can proliferate in the presence of a high concentration of the inhibitor.

  • Validation: Confirm the resistant phenotype by determining the half-maximal inhibitory concentration (IC50) and comparing it to the parental cell line.

Cell Viability Assays for IC50 Determination

a) MTT/MTS Assay

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and other PARP inhibitors for 72-96 hours.

  • Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Solubilize the formazan (B1609692) crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by fitting the data to a dose-response curve.

b) Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

Protocol:

  • Cell Seeding: Seed a low number of cells in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of the PARP inhibitors for 24 hours.

  • Recovery: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies form.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies to determine the surviving fraction.

PARP Activity Assays

ELISA-based PARP Activity Assay

This assay directly measures the enzymatic activity of PARP in cell lysates.

Protocol:

  • Lysate Preparation: Prepare cell lysates from parental and resistant cells, both treated and untreated with PARP inhibitors.

  • Assay Procedure: Use a commercially available kit, which typically involves incubating the cell lysate in a histone-coated plate with biotinylated NAD+.

  • Detection: The amount of incorporated biotin, which is proportional to PARP activity, is detected using streptavidin-HRP and a colorimetric substrate.

Conclusion

This compound is a promising, highly potent PARP-1 inhibitor with demonstrated preclinical anti-tumor activity. While direct experimental data on its cross-resistance with other PARP inhibitors is not yet available, the established mechanisms of resistance within this drug class suggest a high likelihood of cross-resistance. The generation of resistant cell lines and the application of the detailed experimental protocols provided in this guide are essential next steps to fully characterize the resistance profile of this compound and to inform its future clinical development and potential therapeutic positioning. Such studies will be crucial in designing strategies to overcome or circumvent resistance, ultimately improving patient outcomes.

References

NMS-P515: A Comparative Guide to its Off-Target Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the PARP-1 inhibitor NMS-P515 and its off-target kinase inhibition profile. Due to the limited publicly available data on the comprehensive kinase screening of this compound, this guide focuses on comparing its primary target activity with the well-documented off-target kinase profiles of other clinically approved PARP inhibitors: Olaparib, Rucaparib, and Niraparib. Understanding the off-target effects of small molecule inhibitors is crucial for predicting potential polypharmacology, off-target toxicities, and opportunities for drug repurposing.

Introduction to this compound

This compound is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for the repair of DNA single-strand breaks.[1] It exhibits high potency in both biochemical and cellular assays, with a reported Kd of 16 nM and a cellular IC50 of 27 nM in HeLa cells.[1][2] Its primary mechanism of action involves the inhibition of PARP-1's catalytic activity, which leads to the accumulation of DNA damage and is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]

Comparative Analysis of Off-Target Kinase Inhibition

The following tables summarize the on-target potency of this compound against PARP-1 and the off-target kinase inhibition profiles of Olaparib, Rucaparib, and Niraparib. This comparative data is essential for researchers selecting specific PARP inhibitors for their studies, as off-target effects can significantly influence experimental outcomes and clinical applications.

Table 1: On-Target Potency of this compound and Comparator PARP Inhibitors

CompoundPrimary TargetKd (nM)Cellular IC50 (nM)
This compound PARP-116[1]27[1][2]
Olaparib PARP-15~10
Rucaparib PARP-11.4~10
Niraparib PARP-1/2<1~4

Table 2: Off-Target Kinase Inhibition Profiles of Comparator PARP Inhibitors

Data presented as IC50 values in µM from various kinase screening panels. The absence of a value indicates that significant inhibition was not reported in the cited studies.

Kinase TargetOlaparibRucaparibNiraparib
PIM1 >10[3]1.2[3][4]-
PIM2 >10[3]7.7[3][4]-
PRKD2 >10[3]9.7[3][4]-
DYRK1A >10[3]1.4[3][4]Potent Inhibitor[5]
DYRK1B -Potent Inhibitor[5]Potent Inhibitor[5]
CDK1 >10[3]1.4[3][4]-
CDK9 >10[3]2.7[3][4]-
CDK16 -Potent Inhibitor[5]-
HIPK2 >10[3]4.4[3][4]-
CK2 >10[3]7.8[3][4]-
ALK >10[3]18[3][4]-
PIM3 -Potent Inhibitor[5]-

Interpretation:

  • This compound: While highly potent against its primary target, PARP-1, its kinase selectivity remains to be publicly detailed.

  • Olaparib: Demonstrates high selectivity for PARP enzymes with minimal off-target kinase activity reported in the compared studies.[3][5]

  • Rucaparib: Exhibits a broader off-target profile, inhibiting several kinases in the low micromolar range, including members of the PIM, DYRK, and CDK families.[3][4][5]

  • Niraparib: Also shows off-target activity against kinases, notably the DYRK family.[5]

Experimental Protocols

The assessment of off-target kinase inhibition is critical for the preclinical development of any small molecule inhibitor. Below are generalized methodologies for key experiments used to determine kinase inhibition profiles.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of a kinase.

  • Reaction Setup: A purified recombinant kinase is incubated with a specific peptide substrate, the test compound (e.g., this compound) at various concentrations, and γ-33P-ATP in a buffered solution.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining γ-33P-ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane and washing away the unincorporated ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases.

  • Assay Principle: The assay utilizes DNA-tagged kinases, an immobilized ligand that binds to the kinase active site, and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound or as a dissociation constant (Kd).

Visualizations

The following diagrams illustrate the PARP-1 signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DDR_Proteins DNA Damage Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair NMS_P515 This compound NMS_P515->PARP1 inhibits

PARP-1 signaling at a DNA single-strand break and its inhibition by this compound.

Kinase_Inhibitor_Screening_Workflow Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (Single High Concentration) Compound->Primary_Screen Kinase_Panel Broad Kinase Panel (~400+ kinases) Kinase_Panel->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profile Selectivity Profile (On-target vs. Off-target) Dose_Response->Selectivity_Profile

References

Comparative Analysis of NMS-P515 and Rucaparib Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic properties of two Poly (ADP-ribose) polymerase (PARP) inhibitors: NMS-P515 and rucaparib (B1680265). Both compounds are significant in the landscape of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. This document summarizes their cytotoxic activity, delineates the experimental protocols used for these assessments, and visualizes the signaling pathways implicated in their mechanism of action.

Executive Summary

This compound is a potent and stereospecific PARP-1 inhibitor, while rucaparib is an inhibitor of PARP-1, PARP-2, and PARP-3. Both drugs induce cytotoxicity in cancer cells, with enhanced effects observed in cells harboring mutations in DNA repair genes such as BRCA1 and BRCA2. Rucaparib has been extensively studied, and a wealth of cytotoxicity data is available across numerous cancer cell lines. In contrast, publicly available data on the broad cytotoxic profile of this compound is more limited, though its high potency against PARP-1 is well-established. This guide compiles the available quantitative data, provides detailed experimental methodologies for key cytotoxicity assays, and illustrates the molecular pathways through which these inhibitors exert their effects.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxicity of this compound and rucaparib in various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 (µM)Citation
HeLaCervical CancerCellular Assay0.027[1]

Table 2: Cytotoxicity of Rucaparib in Ovarian Cancer Cell Lines

Cell LineHistologic SubtypeBRCA1/2 StatusIC50 (µM)Citation
COLO704EndometrioidWild-Type2.5[2]
KURAMOCHIUndifferentiatedBRCA2 mutant3.1[2]
OVCAR8SerousWild-Type3.3[2]
A2780EndometrioidWild-Type3.5[2]
CAOV3SerousWild-Type4.1[2]
OVCAR4SerousWild-Type4.3[2]
PEO1SerousBRCA2 mutant4.8[2]
OVCAR5SerousWild-Type5.2[2]
OVSAHOSerousWild-Type5.8[2]
RMG1Clear CellWild-Type6.5[2]
IGROV1Ovarian CarcinomaWild-Type7.2[2]
OVCAR3SerousWild-Type8.9[2]
TOV21GClear CellWild-Type9.8[2]
HEYSerousWild-Type13.01[2]
DOV13SerousWild-Type>15[2]
EFO27MucinousWild-Type>15[2]
HEY C2SerousWild-Type>15[2]
KOC-7cClear CellWild-Type>15[2]
MCASMucinousWild-Type>15[2]
OAW42SerousWild-Type>15[2]
OV2008EndometrioidWild-Type>15[2]
OV90SerousWild-Type>15[2]
OVCA420SerousWild-Type>15[2]
OVCA432SerousWild-Type>15[2]
PEA2SerousWild-Type>15[2]
SKOV3SerousWild-Type>15[2]
TOV112DEndometrioidWild-Type>15[2]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or rucaparib) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

Both this compound and rucaparib function as PARP inhibitors, which leads to the accumulation of single-strand DNA breaks. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired single-strand breaks are converted to toxic double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis. This mechanism is known as synthetic lethality.

This compound Signaling Pathway

As a potent PARP-1 inhibitor, this compound is expected to induce apoptosis through the canonical PARP inhibition pathway. Inhibition of PARP-1 leads to an accumulation of DNA single-strand breaks, which, upon replication, are converted to double-strand breaks. In homologous recombination-deficient cells, these double-strand breaks cannot be repaired, triggering the DNA damage response (DDR). This activates cell cycle checkpoints and ultimately leads to the intrinsic apoptosis pathway, involving the activation of caspases and subsequent cell death.

NMS_P515_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NMS_P515 This compound PARP1 PARP-1 NMS_P515->PARP1 Inhibits SSB DNA Single-Strand Breaks (SSBs) PARP1->SSB Repair Replication DNA Replication SSB->Replication DSB DNA Double-Strand Breaks (DSBs) DDR DNA Damage Response (DDR) DSB->DDR Replication->DSB Creates p53 p53 Activation DDR->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Rucaparib Signaling Pathway

Rucaparib inhibits PARP-1, -2, and -3, leading to the accumulation of DNA damage. This triggers a robust DNA damage response, culminating in apoptosis. Studies have shown that rucaparib treatment leads to G2/M cell-cycle arrest, an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and activation of caspases.[3][4] Furthermore, rucaparib has been shown to induce mitochondrial fragmentation by targeting Drp1, further promoting apoptosis.

Rucaparib_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Rucaparib_n Rucaparib PARP PARP-1, -2, -3 Rucaparib_n->PARP Inhibits SSB DNA Single-Strand Breaks (SSBs) PARP->SSB Repair Replication DNA Replication SSB->Replication DSB DNA Double-Strand Breaks (DSBs) G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Bax_Bcl2 Increased Bax/Bcl-2 Ratio DSB->Bax_Bcl2 Replication->DSB Creates Rucaparib_c Rucaparib Drp1 Drp1 Activation Rucaparib_c->Drp1 Mito_Frag Mitochondrial Fragmentation Drp1->Mito_Frag Mitochondrion Mitochondrion Mito_Frag->Mitochondrion Bax_Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of rucaparib-induced apoptosis.

Conclusion

Both this compound and rucaparib are potent PARP inhibitors that induce cytotoxicity in cancer cells, particularly those with deficiencies in homologous recombination repair. Rucaparib has been extensively characterized, with a broad range of cytotoxicity data available, demonstrating its efficacy in various ovarian cancer cell lines. This compound is a highly potent PARP-1 inhibitor, though its cytotoxic profile across diverse cancer types is less documented in publicly available literature. The primary mechanism of action for both compounds is the induction of synthetic lethality, leading to apoptosis through the accumulation of irreparable DNA damage. The provided experimental protocols offer standardized methods for the evaluation of these and other cytotoxic compounds. The signaling pathway diagrams illustrate the key molecular events downstream of PARP inhibition, providing a visual guide to their mechanisms of action. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and cytotoxic profiles of this compound and rucaparib in a broader range of cancer models.

References

Validating the Stereospecific Activity of NMS-P515: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NMS-P515 has emerged as a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway. This guide provides a comprehensive comparison of this compound with other leading PARP inhibitors, supported by experimental data and detailed methodologies to validate its stereospecific activity and potent anti-tumor effects.

Executive Summary

This compound is a highly potent and orally active PARP-1 inhibitor.[1] The active stereoisomer, the (S)-enantiomer, demonstrates low nanomolar efficacy in both biochemical and cellular assays.[1] Its stereospecific inhibition has been rationalized through its cocrystal structure with the PARP-1 enzyme.[1] While quantitative data for the (R)-enantiomer is not publicly available, the data presented for the (S)-enantiomer, herein referred to as this compound, substantiates its high potency. This guide will delve into the comparative efficacy of this compound against other well-established PARP inhibitors, detail the experimental protocols for its validation, and visualize the underlying biological pathways and experimental workflows.

Data Presentation

Table 1: Comparative Potency of PARP Inhibitors Against PARP-1
CompoundBiochemical Potency (Kd, nM)Cellular Potency (IC50, nM)Cell Line
This compound ((S)-enantiomer) 16 [1]27 [1]HeLa [1]
Olaparib~1-5Varies by cell lineVarious
Rucaparib~1.4Varies by cell lineVarious
Talazoparib~0.57Varies by cell lineVarious
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
Animal ModelDosage and AdministrationOutcome
Capan-1 Pancreatic (BRCA2-mutated) Mouse Xenografts80 mg/kg, orally, once daily for 12 days48% maximal tumor growth inhibition

Experimental Protocols

Biochemical Assay: PARP-1 Inhibition (Kd Determination)

A fluorescence polarization (FP) assay is a common method to determine the binding affinity (Kd) of an inhibitor to its target enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled DNA oligonucleotide probe

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • This compound and other test inhibitors

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • 96-well black, flat-bottom plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Dilute the PARP-1 enzyme and the fluorescent DNA probe to their optimal working concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, PARP-1 enzyme, fluorescent DNA probe, and the various concentrations of the test inhibitor. Include controls for no inhibition (vehicle only) and maximal polarization (enzyme and probe without NAD+).

  • Incubation: Incubate the plate at room temperature to allow the binding of PARP-1 to the DNA probe and the inhibitor.

  • Reaction Initiation: Add NAD+ to all wells (except the maximal polarization control) to initiate the auto-PARylation reaction, which causes the dissociation of PARP-1 from the DNA in the absence of a potent inhibitor.

  • Measurement: After a further incubation period, measure the fluorescence polarization using a microplate reader.

  • Data Analysis: The Kd value is calculated by fitting the data to a suitable binding isotherm model.

Cellular Assay: PARP-1 Inhibition (IC50 Determination)

The cellular inhibitory potency (IC50) can be determined using a cell-based assay that measures the inhibition of PARP-1 activity within cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound and other test inhibitors

  • Reagents for inducing DNA damage (e.g., H2O2)

  • Antibodies for detecting poly(ADP-ribose) (PAR)

  • Secondary antibodies and detection reagents for ELISA or Western blotting

Procedure:

  • Cell Seeding: Seed HeLa cells in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitors for a specified period.

  • Induction of DNA Damage: Expose the cells to a DNA damaging agent to stimulate PARP-1 activity.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • PAR Detection: Quantify the levels of PAR using an ELISA or Western blot with anti-PAR antibodies.

  • Data Analysis: The IC50 value is determined by plotting the percentage of PARP-1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Assay: Pancreatic Cancer Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID)

Procedure:

  • Cell Culture: Culture Capan-1 human pancreatic cancer cells, which have a BRCA2 mutation.

  • Tumor Implantation: Subcutaneously inject a suspension of Capan-1 cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using caliper measurements.

  • Drug Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 80 mg/kg) or vehicle control orally, once daily.

  • Efficacy Evaluation: Continue treatment for a specified duration (e.g., 12 days) and monitor tumor growth and the general health of the mice.

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to determine the anti-tumor efficacy.

Mandatory Visualization

PARP1_Signaling_Pathway PARP-1 Signaling Pathway in DNA Damage Response cluster_DNA_Damage DNA Damage & Recognition cluster_Signaling Signal Transduction cluster_Repair DNA Repair cluster_Inhibition Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis activated by NAD NAD+ NAD->PAR_synthesis substrate PAR PAR Chains PAR_synthesis->PAR produces Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate NMS_P515 This compound NMS_P515->PAR_synthesis inhibits

Caption: PARP-1 signaling in response to DNA damage and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Validation cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation cluster_InVivo In Vivo Validation FP_Assay Fluorescence Polarization Assay Kd Determine K_d FP_Assay->Kd Cell_Culture Cell Culture (HeLa) PAR_Assay Cellular PAR Assay Cell_Culture->PAR_Assay IC50 Determine IC_50 PAR_Assay->IC50 Xenograft Capan-1 Xenograft Model Treatment Oral Administration of this compound Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Efficacy Assess Anti-Tumor Efficacy Tumor_Growth->Efficacy

Caption: Workflow for the biochemical, cellular, and in vivo validation of this compound.

References

Benchmarking NMS-P515: A Comparative Guide to Next-Generation PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continuously evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. While first-generation PARP inhibitors have demonstrated considerable clinical success, the development of next-generation, highly selective PARP1 inhibitors aims to enhance efficacy and improve safety profiles. This guide provides a comprehensive comparison of NMS-P515, a potent and stereospecific PARP1 inhibitor, against other next-generation PARP inhibitors, with a focus on preclinical data.

Executive Summary

This compound is a potent, orally active, and stereospecific inhibitor of PARP-1.[1][2][3] Preclinical data highlight its significant anti-tumor activity. Next-generation PARP inhibitors, such as saruparib (AZD5305), are designed for high selectivity for PARP1 over PARP2, which is hypothesized to reduce hematological toxicities associated with first-generation dual PARP1/2 inhibitors.[4][5][6] This guide synthesizes available preclinical data to offer a comparative overview of this compound and other next-generation PARP inhibitors, providing a valuable resource for researchers in the field of oncology and drug development.

Data Presentation

Table 1: Biochemical Potency and Selectivity of PARP Inhibitors
InhibitorTargetKd (nM)IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1 IC50)Reference
This compound PARP-11627 (HeLa cells)>10,000>370[1][2]
Saruparib (AZD5305) PARP1-31400~467[7]
Olaparib (B1684210) PARP1/2-1-51-5~1[8]
Talazoparib PARP1/2-~1~1.5~1.5[8]
Rucaparib PARP1/2-~1.4~6.9~4.9[8]
Niraparib PARP1/2-~3.8~2.1~0.6[8]

Note: Data for different inhibitors are sourced from separate publications and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vivo Antitumor Efficacy
InhibitorCancer ModelDosingOutcomeReference
This compound Capan-1 pancreatic (BRCA2-mutated) mouse xenografts80 mg/kg, orally, daily for 12 days48% maximal tumor growth inhibition, 6% maximum body weight loss[1]
Saruparib (AZD5305) MDA-MB-436 triple-negative breast cancer (BRCA1-mutated) xenografts≥ 0.1 mg/kg, orally, daily≥90% tumor regression[9]
Saruparib (AZD5305) Patient-derived xenograft (PDX) models (BRCA1/2-associated cancers)-Superior antitumor activity compared to olaparib (75% vs 37% complete response rate)[10][11]

Note: The presented in vivo data are from different studies and cancer models, precluding a direct head-to-head comparison.

Experimental Protocols

PARP1 Enzymatic Assay (General Protocol)

This assay quantifies the enzymatic activity of PARP1 in the presence of an inhibitor to determine the IC50 value.

Materials:

  • Purified recombinant human PARP1 enzyme

  • Histones (or other suitable protein substrate)

  • NAD+ (nicotinamide adenine (B156593) dinucleotide)

  • DNA activator (e.g., nicked DNA)

  • Assay buffer

  • Test inhibitor (e.g., this compound)

  • Detection reagents (e.g., anti-PAR antibody)

Procedure:

  • A solution of the PARP1 enzyme, histones, and DNA activator is prepared in the assay buffer.

  • The test inhibitor is added at various concentrations.

  • The enzymatic reaction is initiated by the addition of NAD+.

  • The reaction is incubated at 37°C for a defined period.

  • The reaction is stopped, and the amount of poly(ADP-ribosyl)ated histones is quantified using an appropriate detection method, such as an ELISA-based assay with an anti-PAR antibody.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

PARP Trapping Assay (General Protocol)

This assay measures the ability of a PARP inhibitor to trap PARP1 on DNA, a key mechanism of action.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Test inhibitor

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-PARP1, anti-Histone H3)

Procedure:

  • Cells are seeded in culture plates and treated with the test inhibitor at various concentrations.

  • DNA damage is induced by treating the cells with a DNA damaging agent like MMS.

  • Cells are harvested and lysed.

  • The chromatin-bound protein fraction is separated from the soluble fraction.

  • The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting, using Histone H3 as a loading control for the chromatin fraction.

  • An increased amount of chromatin-bound PARP1 in inhibitor-treated cells compared to control cells indicates PARP trapping.

In Vivo Xenograft Efficacy Study (General Protocol)

This study evaluates the anti-tumor activity of a PARP inhibitor in a mouse model.[12][13][14][15]

Materials:

  • Immunodeficient mice

  • Human cancer cell line (e.g., Capan-1)

  • Cell culture medium and reagents

  • Matrigel (or similar)

  • Test inhibitor formulated for oral administration

  • Vehicle control

Procedure:

  • Human cancer cells are cultured and then implanted subcutaneously into the flanks of immunodeficient mice.

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • The test inhibitor is administered orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Mandatory Visualization

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP1 Activation & Inhibition cluster_Repair_Pathway DNA Repair cluster_Cell_Fate Cell Fate SSB Single-Strand Break PARP1 PARP1 SSB->PARP1 recruits PARP1_active Active PARP1 PARP1->PARP1_active activates PARylation PAR Chain Synthesis PARP1_active->PARylation catalyzes DSB Double-Strand Break (at replication fork) PARP1_active->DSB leads to (PARP trapping) NMSP515 This compound NMSP515->PARP1_active inhibits NextGen_PARPi Next-Gen PARP Inhibitors NextGen_PARPi->PARP1_active inhibits Repair_Proteins Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER Cell_Survival Cell Survival BER->Cell_Survival Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Caption: PARP1 signaling pathway and mechanism of action of this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Studies Enzymatic_Assay PARP1 Enzymatic Assay (Determine IC50) Cellular_Assay Cellular PARP Inhibition Assay Enzymatic_Assay->Cellular_Assay Trapping_Assay PARP Trapping Assay Cellular_Assay->Trapping_Assay Xenograft_Model Establish Xenograft Model Trapping_Assay->Xenograft_Model Lead Candidate Selection Treatment Drug Administration (this compound vs. Control) Xenograft_Model->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis

Caption: Generalized experimental workflow for preclinical evaluation.

References

NMS-P515 Combination Therapy Demonstrates Superior Efficacy Over Monotherapy in Preclinical Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

A preclinical study has shown that the PARP-1 inhibitor, NMS-P515, when used in combination with the DNA-damaging agent temozolomide (B1682018), results in significantly greater tumor growth inhibition compared to this compound administered as a monotherapy.[1] This finding suggests a synergistic effect that could be pivotal for the development of more effective cancer treatments.

In a mouse xenograft model using Capan-1 pancreatic cancer cells, which have a BRCA2 mutation, the combination of this compound and temozolomide led to a maximal tumor growth inhibition of 79%. In contrast, this compound monotherapy resulted in a 48% tumor growth inhibition, while temozolomide alone achieved a 46% inhibition.[1] These results highlight the potential of a dual-pronged therapeutic strategy that both damages cancer cell DNA and inhibits its repair.

Quantitative Efficacy Data

The in vivo efficacy of this compound as a monotherapy and in combination with temozolomide was evaluated in a Capan-1 pancreatic mouse xenograft model. The key findings are summarized in the table below.

Treatment GroupDosing ScheduleMaximal Tumor Growth Inhibition (%)Maximum Body Weight Loss (%)
This compound Monotherapy80 mg/kg, oral, once a day for 12 days486
Temozolomide Monotherapy62.5 mg/kg, IV, once a day for 5 days (starting day 3)468
This compound + TemozolomideThis compound: 80 mg/kg, oral, once a day for 12 days; Temozolomide: 62.5 mg/kg, IV, once a day for 5 days (starting day 3)7917

Mechanism of Action: A Synergistic Approach

This compound is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for the repair of DNA single-strand breaks.[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Temozolomide is an alkylating agent that induces DNA damage. When used in combination with this compound, temozolomide creates DNA lesions that the cancer cells, already handicapped by PARP-1 inhibition, are unable to effectively repair. This leads to a higher level of cell death and more pronounced tumor growth inhibition.

G cluster_0 Therapeutic Intervention cluster_1 Cellular Processes Temozolomide Temozolomide DNA_Damage DNA Damage Temozolomide->DNA_Damage induces This compound This compound PARP1_Activity PARP-1 Activity This compound->PARP1_Activity inhibits DNA_Damage->PARP1_Activity activates Cell_Death Cancer Cell Death DNA_Damage->Cell_Death leads to (if unrepaired) DNA_Repair DNA Repair PARP1_Activity->DNA_Repair promotes DNA_Repair->Cell_Death prevents

Fig. 1: Simplified signaling pathway of this compound and Temozolomide combination therapy.

Experimental Protocols

In Vivo Efficacy Study in Capan-1 Xenograft Model

  • Cell Line: Capan-1 human pancreatic cancer cells (BRCA2-mutated).

  • Animal Model: Subcutaneously implanted Capan-1 mouse xenografts.

  • Treatment Groups:

    • This compound monotherapy: 80 mg/kg administered orally as a methocel suspension once a day for 12 days.

    • Temozolomide monotherapy: 62.5 mg/kg administered intravenously once a day for 5 days, starting from day 3.

    • Combination therapy: this compound (80 mg/kg, oral, once a day for 12 days) and Temozolomide (62.5 mg/kg, IV, once a day for 5 days starting from day 3).

  • Efficacy Endpoint: Tumor growth inhibition was measured to determine the anti-tumor activity of the treatments.[1]

  • Toxicity Endpoint: Body weight loss was monitored as a measure of treatment-related toxicity.[1]

G Start Start Implantation Subcutaneous Implantation of Capan-1 cells Start->Implantation Tumor_Growth Tumor Growth Implantation->Tumor_Growth Treatment Treatment Initiation Tumor_Growth->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Daily Endpoint Study Endpoint (Day 12) Monitoring->Endpoint End End Endpoint->End

Fig. 2: Experimental workflow for the in vivo efficacy study.

The presented data underscores the therapeutic potential of combining PARP inhibitors like this compound with DNA-damaging agents. This approach leverages the inherent weaknesses of cancer cells with specific DNA repair deficiencies, offering a promising avenue for future oncology drug development. Further research is warranted to explore other potential combination partners and to evaluate this strategy in a broader range of cancer types.

References

Assessing the Therapeutic Window of NMS-P515 in Comparison to Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational PARP-1 inhibitor, NMS-P515, against established PARP inhibitors such as Olaparib, Niraparib (B1663559), Rucaparib, and Talazoparib. The focus is on assessing the therapeutic window, a critical determinant of a drug's clinical utility, by examining preclinical and clinical data on efficacy and toxicity.

Comparative Efficacy and Toxicity

The therapeutic window is defined by the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. For PARP inhibitors, this translates to maximizing anti-tumor activity while minimizing adverse events. The following table summarizes key preclinical data for this compound and clinical data for approved PARP inhibitors. It is important to note that this comparison is indirect, contrasting early-stage preclinical findings for this compound with extensive clinical trial data for the other agents.

InhibitorTargetPotency (IC50/Kd)Efficacy (Preclinical/Clinical)Key Toxicities (Preclinical/Clinical)
This compound PARP-1Kd: 16 nM; Cellular IC50: 27 nM[1][2][3][4]Preclinical: 48% tumor growth inhibition in a Capan-1 pancreatic cancer xenograft model at 80 mg/kg daily.[2]Preclinical: 6% maximum body weight loss at 80 mg/kg in a mouse model.[2]
Olaparib PARP-1, PARP-2, PARP-3Potent PARP inhibitor[5]Clinical: Significant improvement in progression-free survival (PFS) in BRCA-mutated ovarian and breast cancer.[6][7][8][9][10]Clinical: Nausea, fatigue, vomiting, anemia, neutropenia, thrombocytopenia.[8][11] Myelodysplastic syndrome/acute myeloid leukemia (MDS/AML) are rare but serious adverse effects.[8][12]
Niraparib PARP-1, PARP-2More selective for PARP-1 and PARP-2 than Olaparib and Rucaparib.[13]Clinical: Effective in prolonging PFS in recurrent ovarian cancer, including in patients without BRCA mutations.[13][7][14][15]Clinical: Thrombocytopenia, anemia, neutropenia, fatigue, nausea.[13][15][16][17] Dose modifications are common.[7]
Rucaparib PARP-1, PARP-2, PARP-3Potent inhibitor of PARP-1, -2, and -3.[18]Clinical: Demonstrated efficacy in BRCA-mutated ovarian cancer as both treatment and maintenance therapy.[6][18][19][20]Clinical: Nausea, fatigue, anemia, thrombocytopenia, increased AST/ALT.[18][21]
Talazoparib PARP-1, PARP-2The most potent PARP trapper among the listed inhibitors.[6][7]Clinical: Shown to improve PFS in patients with germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[6][9][10]Clinical: Hematological toxicities are common, including anemia, neutropenia, and thrombocytopenia.[22][23]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

PARP_Signaling_Pathway PARP Inhibition and Synthetic Lethality in HR-Deficient Cells cluster_0 DNA Damage cluster_1 DNA Repair Pathways cluster_2 Cellular Outcomes cluster_3 HR-Deficient Cell DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates BER Base Excision Repair (BER) PARP->BER facilitates Replication_Fork_Stall Replication Fork Stall PARP->Replication_Fork_Stall inhibition leads to BER->DNA_SSB repairs HR Homologous Recombination (HR) (BRCA1/2 dependent) NHEJ Non-Homologous End Joining (NHEJ) Genomic_Instability Genomic Instability NHEJ->Genomic_Instability DSB Double-Strand Break (DSB) Replication_Fork_Stall->DSB DSB->HR repaired by DSB->NHEJ DSB->Genomic_Instability Apoptosis Cell Death (Apoptosis) Genomic_Instability->Apoptosis NMS_P515_etc This compound & Other PARP Inhibitors NMS_P515_etc->PARP inhibit HR_Deficiency HR Deficiency (e.g., BRCA mutation) HR_Deficiency->HR blocks

Caption: Mechanism of PARP inhibitors leading to synthetic lethality in homologous recombination-deficient cancer cells.

Therapeutic_Window_Assessment Experimental Workflow for Therapeutic Window Assessment cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In_Vitro In Vitro Assays (IC50, Potency) Cell_Based Cell-Based Assays (Cytotoxicity in cancer vs. normal cells) In_Vitro->Cell_Based Xenograft Xenograft Models (Efficacy - TGI) Cell_Based->Xenograft Toxicity_Studies In Vivo Toxicity Studies (MTD, Body Weight) Cell_Based->Toxicity_Studies Phase_I Phase I Trials (Safety, PK/PD, MTD) Xenograft->Phase_I Toxicity_Studies->Phase_I Phase_II Phase II Trials (Efficacy, Dose-Response) Phase_I->Phase_II Phase_III Phase III Trials (Comparative Efficacy & Safety) Phase_II->Phase_III

Caption: A generalized workflow for determining the therapeutic window of a PARP inhibitor from preclinical to clinical phases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic agents. Below are outlines of key experimental protocols typically employed in the evaluation of PARP inhibitors.

In Vitro PARP1 Enzymatic Assay
  • Objective: To determine the direct inhibitory activity of the compound on the PARP-1 enzyme.

  • Methodology:

    • Recombinant human PARP-1 enzyme is incubated with a reaction buffer containing NAD+, activated DNA, and a substrate (e.g., histones).

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of poly(ADP-ribose) (PAR) formation is quantified, typically using an ELISA-based method or incorporation of a labeled NAD+ substrate.

    • IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular PARP Inhibition Assay
  • Objective: To measure the ability of the compound to inhibit PARP activity within a cellular context.

  • Methodology:

    • Cancer cell lines (e.g., HeLa or specific cancer lines with known genetic backgrounds) are seeded in microplates.

    • Cells are treated with various concentrations of the PARP inhibitor for a defined period.

    • DNA damage is induced using an agent like hydrogen peroxide or a topoisomerase inhibitor.

    • Cells are fixed, and the levels of PAR are measured using immunofluorescence with an anti-PAR antibody or a quantitative ELISA.

    • Cellular IC50 values are determined by analyzing the dose-response curve.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the PARP inhibitor in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., Capan-1 for BRCA2-mutated pancreatic cancer).

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The test compound is administered orally or via another relevant route at one or more dose levels for a specified duration.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • Efficacy is assessed by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).

    • Toxicity is monitored by observing changes in body weight, clinical signs, and, in some cases, hematological parameters.

Phase I Clinical Trial for Dose Escalation and Safety
  • Objective: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of the PARP inhibitor in patients with advanced solid tumors.

  • Methodology:

    • A small cohort of patients (typically 3-6) is enrolled at an initial low dose of the investigational drug.

    • Patients are monitored closely for dose-limiting toxicities (DLTs) during the first cycle of treatment.

    • If no DLTs are observed, the dose is escalated in a new cohort of patients according to a predefined schema (e.g., 3+3 design).

    • This process continues until the MTD is identified.

    • Pharmacokinetic (PK) and pharmacodynamic (PD) parameters are also assessed through blood sampling and sometimes tumor biopsies.

    • Safety is evaluated by monitoring adverse events, laboratory parameters (hematology, clinical chemistry), and vital signs.

Conclusion

This compound demonstrates potent preclinical activity as a PARP-1 inhibitor. However, a direct comparison of its therapeutic window with approved PARP inhibitors is premature. The extensive clinical data available for Olaparib, Niraparib, Rucaparib, and Talazoparib highlight a class of drugs with significant efficacy in specific patient populations, but also with a notable and often overlapping spectrum of toxicities, primarily hematological. Future clinical development of this compound will be necessary to fully characterize its therapeutic window in humans and determine its potential advantages over existing therapies. Researchers should focus on identifying a unique efficacy profile or an improved safety margin to differentiate this compound in the competitive landscape of PARP inhibitors.

References

A Head-to-Head In Vivo Comparison of PARP Inhibitors: NMS-P515 and Veliparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical efficacy of two prominent PARP inhibitors, NMS-P515 and veliparib (B1684213), in a BRCA-mutated pancreatic cancer model.

In the landscape of targeted cancer therapies, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comparative analysis of the in vivo efficacy of two such inhibitors: this compound, a potent and stereospecific PARP-1 inhibitor, and veliparib (ABT-888), a well-established PARP-1/2 inhibitor that has undergone extensive clinical investigation. This comparison is based on preclinical data from studies utilizing the Capan-1 human pancreatic cancer xenograft model, which possesses a BRCA2 mutation, providing a relevant context for evaluating the principle of synthetic lethality.

Mechanism of Action: Targeting the Achilles' Heel of Cancer Cells

Both this compound and veliparib function by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with BRCA mutations, the homologous recombination pathway for repairing double-strand DNA breaks is compromised. The inhibition of PARP by drugs like this compound and veliparib leads to an accumulation of unrepaired single-strand breaks, which during DNA replication, are converted into toxic double-strand breaks. With a deficient homologous recombination pathway, these cells are unable to repair this extensive DNA damage, leading to cell death through a process known as synthetic lethality.

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors in BRCA-mutated Cells DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Replication DNA Replication DNA_damage->Replication SSBR Single-Strand Break Repair PARP->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival DNA Repair DSB Double-Strand Break Replication->DSB Replication Fork Collapse HR Homologous Recombination (BRCA-dependent) DSB->HR HR->Cell_Survival DNA Repair Cell_Death Cell Death (Apoptosis) HR->Cell_Death Failed Repair PARPi This compound / Veliparib PARPi->PARP Inhibition BRCA_mut BRCA Mutation BRCA_mut->HR Inhibition

Caption: Simplified signaling pathway of PARP inhibition and synthetic lethality.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the key quantitative data from preclinical studies of this compound and veliparib as monotherapies in the Capan-1 pancreatic cancer xenograft model.

ParameterThis compoundVeliparib
Animal Model Nude mice with Capan-1 xenograftsNude mice with Capan-1 xenografts
Drug Administration Oral (p.o.), once dailyOral (p.o.), twice daily
Dosage 80 mg/kg/day100 - 200 mg/kg/day
Treatment Duration 12 days21 days
Tumor Growth Inhibition (TGI) 48%26% - 87% (dose-responsive)
Reported Toxicity Maximum body weight loss: 6%Well-tolerated with no observable health concerns

Experimental Protocols

Detailed methodologies for the in vivo xenograft studies are crucial for the interpretation and replication of experimental findings. Below are synthesized protocols based on available data for the Capan-1 xenograft studies.

Capan-1 Xenograft Model Establishment
  • Cell Culture: Capan-1 human pancreatic adenocarcinoma cells, which are known to have a BRCA2 mutation, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used for tumor implantation.

  • Tumor Implantation: A suspension of Capan-1 cells (typically 5 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into different treatment groups (vehicle control and drug-treated groups).

Drug Administration and Efficacy Evaluation
  • This compound Study Protocol:

    • Treatment Group: this compound is administered orally once daily at a dose of 80 mg/kg.

    • Vehicle Control Group: A corresponding vehicle solution is administered orally once daily.

    • Treatment Duration: Treatment is continued for 12 consecutive days.

    • Efficacy Endpoint: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is the percentage of tumor growth inhibition (TGI) at the end of the treatment period, calculated relative to the vehicle-treated control group.

  • Veliparib Study Protocol:

    • Treatment Groups: Veliparib is administered orally twice daily at doses of 100 mg/kg/day and 200 mg/kg/day.

    • Vehicle Control Group: A corresponding vehicle solution is administered orally twice daily.

    • Treatment Duration: Treatment is continued for 21 consecutive days.

    • Efficacy Endpoint: Similar to the this compound study, tumor volumes and animal well-being are monitored. The dose-responsive tumor growth inhibition is the key efficacy parameter.

cluster_0 Experimental Workflow start Start cell_culture Capan-1 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Drug Administration (this compound or Veliparib) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint End of Study (Tumor Growth Inhibition Analysis) monitoring->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo efficacy studies.

Discussion and Conclusion

Based on the available preclinical data in the Capan-1 xenograft model, both this compound and veliparib demonstrate single-agent anti-tumor activity. This compound, at a dose of 80 mg/kg daily for 12 days, resulted in a tumor growth inhibition of 48%.[1] Veliparib, when administered for a longer duration of 21 days, showed a dose-responsive effect, with tumor growth inhibition ranging from 26% to 87% at doses of 100 and 200 mg/kg/day, respectively.[1]

This comparative guide highlights the potential of both this compound and veliparib as monotherapies in BRCA-mutated pancreatic cancer. The presented data and experimental protocols provide a valuable resource for researchers in the field of oncology and drug development, aiding in the design of future studies and the continued exploration of PARP inhibitors as a cornerstone of personalized cancer medicine. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these promising therapeutic agents.

References

Comparative Analysis of Differential Gene Expression: NMS-P515 vs. Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, PARP inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair pathways. Olaparib (B1684210), a dual inhibitor of PARP1 and PARP2, has been a clinical success. A new generation of highly selective PARP1 inhibitors, such as NMS-P515, is now under investigation, promising potentially improved efficacy and safety profiles. This guide provides a comparative overview of the differential gene expression induced by this compound and olaparib, based on available preclinical data.

While extensive research has elucidated the transcriptomic and proteomic changes following olaparib treatment, particularly in the context of acquired resistance, similar comprehensive data for the highly specific PARP1 inhibitor this compound is not yet publicly available. Therefore, this guide will present the established gene expression data for olaparib and offer a prospective analysis of the anticipated differential effects of this compound based on its distinct mechanism of action.

Overview of this compound and Olaparib

Olaparib is a potent inhibitor of both PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks (SSBs).[1] By inhibiting these enzymes, olaparib leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with impaired homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[2]

This compound is a stereospecific and highly potent inhibitor of PARP1, with significantly lower activity against PARP2.[3] The rationale for developing PARP1-selective inhibitors is to enhance the therapeutic window by focusing on the primary enzyme responsible for the synthetic lethality phenotype while potentially mitigating toxicities associated with PARP2 inhibition.[4]

Differential Gene Expression in Response to Olaparib

Numerous studies have investigated the changes in gene and protein expression following olaparib treatment, often in the context of understanding and overcoming resistance.

Quantitative Data Summary

The following table summarizes key genes and pathways reported to be differentially expressed in response to olaparib across various cancer cell lines. This data is compiled from multiple transcriptomic (RNA-seq) and proteomic studies.

Gene/Protein Regulation by Olaparib Associated Pathway/Function Cellular Context Reference
ABCB1 (MDR1) Upregulated in resistant cellsDrug effluxOlaparib-resistant breast cancer[2]
RAD51 Upregulated in resistant cellsHomologous RecombinationOlaparib-resistant breast and ovarian cancer[5]
BRCA1/2 Restoration of function in resistant cellsHomologous RecombinationOlaparib-resistant breast and ovarian cancer
SLFN11 Expression correlated with sensitivityDNA Damage ResponseVarious cancer cell lines[6]
FOXM1 Induced expression and nuclear localizationHomologous Recombination RepairHigh-grade serous ovarian cancer
HMOX1, FOS UpregulatedMAPK Signaling PathwayOvarian cancer cells[7]
GPRC5A, SERPINA5 Downregulated-Ovarian cancer cells[7]
ERCC1, FANCF, ATRIP, OGG1 Upregulated in sensitive cellsDNA Repair (NER, FA, DDR)High-grade serous epithelial ovarian cancer[8]
XRCC4, ERCC8, RAD51D, BRCA1 Downregulated in sensitive cellsDNA Repair (NHEJ, NER, HR)High-grade serous epithelial ovarian cancer[8]
Various RNA processing and metabolism genes Upregulated in parent cells vs. resistantRNA metabolism and processingOlaparib-resistant breast cancer cell lines[9]
Key Signaling Pathways Modulated by Olaparib

Olaparib treatment and the development of resistance are associated with significant alterations in several key signaling pathways:

  • DNA Damage Response (DDR) and Repair: As expected, genes involved in various DNA repair pathways, including homologous recombination (HR), non-homologous end joining (NHEJ), nucleotide excision repair (NER), and Fanconi anemia (FA), are frequently dysregulated.[8]

  • Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), is a common mechanism of resistance, leading to reduced intracellular drug concentrations.[2]

  • Cell Cycle Control: Alterations in cell cycle checkpoint genes are observed as cells adapt to the DNA-damaging effects of olaparib.

  • MAPK Signaling Pathway: This pathway has been shown to be activated in response to some olaparib-based combination therapies.[7]

  • PI3K/AKT Signaling Pathway: This survival pathway is often inhibited in cells responding to olaparib-based treatments.[7]

Prospective Differential Gene Expression: this compound vs. Olaparib

Due to the absence of direct comparative transcriptomic data, the following is a hypothesis-driven projection of the potential differences in gene expression profiles between this compound and olaparib, based on their distinct enzymatic specificities.

The primary difference is expected to stem from the selective inhibition of PARP1 by this compound, whereas olaparib inhibits both PARP1 and PARP2. While PARP1 is the major player in the repair of SSBs and the primary driver of synthetic lethality, PARP2 also participates in this process and has distinct roles in other cellular functions, including the regulation of transcription and maintenance of genomic stability.

Hypothesized Differences:

  • More Specific Downstream Effects: this compound, by targeting only PARP1, may induce a more focused set of gene expression changes directly related to the PARP1-mediated DNA damage response.

  • Reduced Off-Target Transcriptional Effects: Some of the broader transcriptional changes observed with olaparib might be mediated through PARP2 inhibition. Therefore, this compound may have a "cleaner" gene expression signature with fewer off-target effects on transcription.

  • Differential Impact on Inflammatory and Immune Pathways: PARP2 has been implicated in the regulation of inflammatory responses. The selective inhibition of PARP1 by this compound might lead to a different modulation of immune-related genes compared to the dual inhibition by olaparib.

  • Distinct Resistance Mechanisms: While some resistance mechanisms, such as the restoration of HR function, are likely to be common to both drugs, the high selectivity of this compound might lead to the emergence of unique resistance pathways that are specifically related to the loss of PARP1 activity.

Experimental Protocols

The following are detailed methodologies for conducting a comparative analysis of differential gene expression in response to this compound and olaparib.

Cell Culture and Drug Treatment
  • Cell Line Selection: Utilize a panel of cancer cell lines with varying DNA repair deficiencies (e.g., BRCA1/2 mutated, BRCA1/2 wild-type). A well-characterized cell line such as the triple-negative breast cancer cell line MDA-MB-436 (BRCA1 mutant) could be used.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Treat cells with equimolar concentrations of this compound and olaparib (e.g., 1 µM) or with vehicle control (DMSO) for a specified time course (e.g., 24, 48, and 72 hours).

RNA Extraction and Sequencing (RNA-seq)
  • RNA Isolation: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8) using a standard library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.

Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between drug-treated and control groups using statistical packages like DESeq2 or edgeR in R. Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Pathway Analysis: Perform gene set enrichment analysis (GSEA) and pathway analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.

Visualizations

Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibitors PARP Inhibitors cluster_Consequences Cellular Consequences DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP2 PARP2 DNA_SSB->PARP2 recruits PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis SSB_accumulation SSB Accumulation PARP1->SSB_accumulation PARP2->PAR_synthesis PARP2->SSB_accumulation Repair_Proteins Recruitment of Repair Proteins PAR_synthesis->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Olaparib Olaparib Olaparib->PARP1 Olaparib->PARP2 NMS_P515 This compound NMS_P515->PARP1 Replication_Fork_Collapse Replication Fork Collapse SSB_accumulation->Replication_Fork_Collapse DSB_formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_formation->Cell_Death

Caption: Mechanism of action of Olaparib and this compound in the PARP signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for comparative transcriptomic analysis of this compound and Olaparib.

Conclusion

Olaparib has a well-documented impact on the transcriptome and proteome of cancer cells, with significant alterations in DNA repair, drug efflux, and cell cycle pathways. While direct comparative data for the highly selective PARP1 inhibitor this compound is currently lacking, its distinct mechanism of action suggests the potential for a more specific and potentially more favorable gene expression profile. Further research, following the experimental protocols outlined in this guide, is essential to elucidate the precise differential effects of this compound versus olaparib on gene expression. Such studies will be crucial for understanding the full therapeutic potential of next-generation PARP1-selective inhibitors and for the development of more effective and personalized cancer therapies.

References

Validating NMS-P515 On-Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target engagement of NMS-P515, a potent and stereospecific PARP-1 inhibitor, within a cellular context.[1][2] We present a comparative analysis of key methodologies, offering detailed protocols and data presentation templates to objectively assess this compound's performance against other well-characterized PARP-1 inhibitors such as Olaparib, Talazoparib, and Niraparib.

Introduction to this compound and On-Target Engagement

This compound is a small molecule inhibitor targeting Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] PARP-1 plays a crucial role in repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality, making PARP-1 an attractive therapeutic target.[3][4]

Validating that a compound like this compound directly interacts with its intended target, PARP-1, inside living cells is a critical step in preclinical drug development. On-target engagement studies confirm the mechanism of action, help establish structure-activity relationships, and provide confidence in the translation of biochemical potency to cellular and in vivo efficacy.

Core Methodologies for Validating Cellular Target Engagement

Several robust methods can be employed to measure the direct and indirect engagement of this compound with PARP-1 in cells. This guide focuses on three widely accepted techniques:

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that quantifies compound binding to a target protein in live cells.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding.

  • Western Blotting for Downstream Signaling: An antibody-based technique to measure the functional consequences of target inhibition, such as changes in PARP-1 activity.

The following sections provide a comparative overview of these methods, detailed experimental protocols, and templates for data presentation.

Comparative Analysis of Target Engagement Methods

Method Principle Advantages Considerations
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound displacement of the tracer reduces BRET signal.- Live-cell, real-time measurement- Quantitative affinity and occupancy data- High-throughput compatible- Requires genetic modification of cells (target-NanoLuc® fusion)- Dependent on the availability of a suitable tracer
CETSA® Ligand binding increases the thermal stability of the target protein. The amount of soluble protein remaining after heat shock is quantified.- Label-free, no genetic modification required- Applicable to a wide range of targets- Can be performed in cell lysates or intact cells- Indirect measurement of binding- Can be lower throughput than NanoBRET™- Requires a specific antibody for detection
Western Blotting Measures changes in post-translational modifications (e.g., PARylation) or protein cleavage as a functional readout of target inhibition.- Measures functional consequence of target engagement- Widely accessible technique- Can provide insights into downstream pathway modulation- Indirect measure of target binding- Semi-quantitative without rigorous normalization- Can be influenced by off-target effects

Experimental Protocols

NanoBRET™ Target Engagement Assay for PARP-1

This protocol is adapted for the comparison of this compound with other PARP-1 inhibitors.

Materials:

  • HEK293 cells

  • PARP1-NanoLuc® Fusion Vector

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer for PARP-1

  • NanoBRET™ Nano-Glo® Substrate

  • This compound, Olaparib, Talazoparib, Niraparib

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the PARP1-NanoLuc® Fusion Vector and a carrier DNA using FuGENE® HD.

  • Cell Seeding: Plate the transfected cells in white, 96-well assay plates and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and competitor compounds (Olaparib, etc.) in Opti-MEM™ I.

  • Tracer and Compound Addition: Add the NanoBRET™ Tracer and the compound dilutions to the cells. Include a "no compound" vehicle control.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor (460 nm) and acceptor (618 nm) emission within 10 minutes on a luminometer capable of measuring BRET.

  • Data Analysis: Calculate the corrected BRET ratio and plot against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for PARP-1

This protocol describes the isothermal dose-response (ITDRF) format of CETSA®.

Materials:

  • Cancer cell line with detectable PARP-1 expression (e.g., MDA-MB-436)

  • This compound and competitor inhibitors

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Anti-PARP1 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with a range of concentrations of this compound or competitor inhibitors for 1-2 hours. Include a vehicle control.

  • Heat Shock: Harvest and resuspend the cells in PBS. Heat the cell suspensions at a predetermined temperature (e.g., 49°C) for 3 minutes, followed by cooling at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing or with lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-PARP1 antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble PARP-1 against the compound concentration to determine the EC50 for thermal stabilization.

Western Blotting for PARP-1 Activity (PARylation)

This protocol assesses the ability of this compound to inhibit PARP-1 enzymatic activity in cells.

Materials:

  • Relevant cancer cell line

  • This compound and competitor inhibitors

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer

  • Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Pre-treat cells with various concentrations of this compound or competitor inhibitors for 1-2 hours.

  • Induction of DNA Damage: Induce PARP-1 activity by treating cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

  • Cell Lysis: Immediately lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against PAR, PARP1, and a loading control, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the PAR signal and normalize it to the total PARP1 and loading control levels. Plot the normalized PAR signal against the inhibitor concentration to determine the IC50 for PARylation inhibition.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparison of In-Cell Target Engagement of PARP-1 Inhibitors using NanoBRET™

CompoundNanoBRET™ IC50 (nM)
This compound[Insert experimental value]
Olaparib[Insert experimental value]
Talazoparib[Insert experimental value]
Niraparib[Insert experimental value]

Table 2: Comparison of PARP-1 Thermal Stabilization in Cells using CETSA®

CompoundCETSA® EC50 (nM)
This compound[Insert experimental value]
Olaparib[Insert experimental value]
Talazoparib[Insert experimental value]
Niraparib[Insert experimental value]

Table 3: Comparison of Cellular PARP-1 Activity Inhibition

CompoundPARylation IC50 (nM)
This compound[Insert experimental value]
Olaparib[Insert experimental value]
Talazoparib[Insert experimental value]
Niraparib[Insert experimental value]

Visualizing Key Processes and Pathways

To further aid in the understanding of the experimental design and the biological context, the following diagrams illustrate the key pathways and workflows.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DDR_proteins DNA Repair Proteins PAR->DDR_proteins recruits DNA_repair DNA Repair DDR_proteins->DNA_repair NMS_P515 This compound NMS_P515->PARP1 inhibits

PARP-1 signaling pathway and this compound inhibition.

NanoBRET_Workflow start HEK293 cells expressing PARP1-NanoLuc® tracer Add NanoBRET™ Tracer start->tracer inhibitor Add this compound or competitor compound tracer->inhibitor incubation Incubate at 37°C inhibitor->incubation readout Add Nano-Glo® Substrate & Measure BRET Signal incubation->readout analysis Calculate IC50 readout->analysis

NanoBRET™ target engagement assay workflow.

CETSA_Workflow start Treat cells with This compound or competitor heat Heat shock cells (e.g., 49°C) start->heat lysis Lyse cells heat->lysis centrifugation Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant Collect soluble fraction (supernatant) centrifugation->supernatant western Analyze soluble PARP-1 by Western Blot supernatant->western analysis Quantify bands and determine EC50 western->analysis

Cellular Thermal Shift Assay (CETSA®) workflow.

Western_Blot_Workflow start Treat cells with inhibitor, then with DNA damaging agent lysis Lyse cells and quantify protein start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer probing Probe with primary antibodies (anti-PAR, anti-PARP1, loading control) transfer->probing secondary Incubate with HRP-conjugated secondary antibodies probing->secondary detection Add chemiluminescent substrate and image secondary->detection analysis Quantify PAR signal and determine IC50 detection->analysis

Western blotting workflow for PARylation analysis.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for NMS-P515

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of NMS-P515, a potent, orally active, and stereospecific PARP-1 inhibitor.[1][2][3][4] Adherence to these procedures is crucial for creating a secure research environment and upholding regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves to prevent skin contact.

  • A lab coat to protect clothing and skin.

Work Area: All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][8]

Hazard Profile and Data Summary

The following table summarizes the potential hazards associated with this compound, extrapolated from data on analogous PARP inhibitors. This information is critical for conducting a thorough risk assessment.

ParameterInformationSource (Analogous Compound)
Toxicity Classification Assumed to be toxic if swallowed. May cause damage to organs through prolonged or repeated exposure.[7]Olaparib[7]
Irritation May cause skin and serious eye irritation. May cause respiratory irritation.[7]Olaparib[7]
Reproductive Toxicity May damage fertility or the unborn child.[7]Olaparib[7]
Environmental Hazard Considered potentially hazardous to the aquatic environment.[7]Olaparib[7]
Appearance Solid[7]General for small molecule inhibitors[7]
Storage Store at or below -20°C[7]Olaparib[8]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7][8][9]

1. Waste Segregation and Collection:

Proper segregation at the point of generation is the first and most critical step.[6][8][9]

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[5][8]

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[5][10]

    • The container must be compatible with the solvent used (e.g., DMSO).[10]

  • Contaminated Labware (Consumables):

    • Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag or container.[5][8][10]

  • Contaminated Sharps:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of immediately in a designated, puncture-proof sharps container for hazardous chemical waste.[7][8][10]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste." The label must include the full chemical name "this compound" and list all other constituents, including solvents and their approximate concentrations.[5][6][9]

  • Storage: Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA). This area should be at or near the point of generation and away from general laboratory traffic and incompatible materials.[5][11][12]

3. Decontamination:

  • Gross Decontamination: Remove any visible residue of this compound from non-disposable equipment and surfaces using a cloth or paper towel dampened with a suitable solvent (e.g., ethanol). Dispose of the cleaning materials as hazardous waste.[7]

  • Surface Decontamination: After gross decontamination, wipe down all surfaces with a detergent solution, followed by a rinse with water.[7]

4. Final Disposal:

  • Professional Disposal: The primary and recommended method for the disposal of potent chemical waste is incineration by a licensed hazardous waste management vendor.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifests and collection.[5][10]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound waste.

This compound Waste Disposal Workflow A Waste Generation (this compound) B Segregate Waste Streams A->B C Solid Waste (Unused Compound) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Contaminated Labware (Gloves, Tips) B->E Labware F Contaminated Sharps (Needles) B->F Sharps G Label as Hazardous Waste C->G D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: Workflow for this compound waste from generation to final disposal.

Decontamination Procedure for this compound Start Contaminated Equipment or Surface Step1 Wear Appropriate PPE Start->Step1 Step2 Gross Decontamination (Wipe with Solvent) Step1->Step2 Step3 Dispose of Wipes as Hazardous Waste Step2->Step3 Step4 Surface Decontamination (Detergent & Water) Step2->Step4 End Decontaminated Equipment/Surface Step4->End

Caption: General decontamination procedure for items exposed to this compound.

References

Personal protective equipment for handling NMS-P515

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of NMS-P515, a potent and stereospecific PARP-1 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Overview of this compound

This compound is a highly potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[1][2] Its targeted mechanism of action makes it a valuable tool in cancer research. However, its potency necessitates stringent handling protocols to minimize exposure and ensure personnel safety.

Property Value Reference
Target PARP-1[1][2]
Binding Affinity (Kd) 16 nM[1]
Cellular IC50 (HeLa cells) 27 nM[1]
Form Typically a solidN/A
Storage (Lyophilized) -20°C, desiccatedN/A
Storage (In solution) -20°C, use within 3 monthsN/A

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection Type Specific Recommendations
Hand Protection Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before each use. For extended handling, consider double-gloving.
Eye Protection Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.
Body Protection A fully buttoned lab coat must be worn. For procedures with a high risk of splashes, a chemically resistant apron is recommended.
Respiratory Protection For procedures that may generate dust or aerosols (e.g., weighing, preparing concentrated solutions), a certified respirator (e.g., N95 or higher) should be used within a ventilated enclosure.

Handling and Operational Plan

Adherence to a strict operational plan is crucial for the safe handling of potent compounds like this compound.

3.1. Designated Work Area

  • All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated laminar flow enclosure, to minimize the risk of airborne exposure.

  • The work surface should be covered with absorbent, disposable liners to contain any spills.

3.2. Weighing and Reconstitution

  • Weighing of solid this compound should be performed in a ventilated balance enclosure or a glove box to prevent the generation of airborne dust.

  • Use dedicated, clearly labeled spatulas and weighing boats.

  • When reconstituting the compound, add the solvent slowly to the solid to avoid splashing.

3.3. General Laboratory Workflow

The following diagram outlines a standard workflow for handling this compound in a research setting.

G Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_weigh Weigh this compound in Ventilated Enclosure prep_area->prep_weigh prep_reconstitute Reconstitute Compound prep_weigh->prep_reconstitute exp_treat Treat Cells or Administer to Animal Models prep_reconstitute->exp_treat exp_incubate Incubation and Observation exp_treat->exp_incubate exp_data Data Collection and Analysis exp_incubate->exp_data cleanup_decontaminate Decontaminate Work Surfaces and Equipment exp_data->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G PARP-1 Signaling Pathway in DNA Repair cluster_damage DNA Damage cluster_parp PARP-1 Activation cluster_repair DNA Repair cluster_inhibition Inhibition by this compound DNA_damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment to SSB DNA_damage->PARP1_recruitment PARP1_activation PARP-1 Activation PARP1_recruitment->PARP1_activation PARylation PAR Synthesis (PARylation) PARP1_activation->PARylation Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment SSB_repair Single-Strand Break Repair Repair_recruitment->SSB_repair NMS_P515 This compound NMS_P515->PARP1_activation Inhibits

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。